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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-6-(phenylamino)nicotinaldehyde

Introduction 4-Methyl-6-(phenylamino)nicotinaldehyde is a substituted pyridine derivative characterized by a donor-acceptor electronic structure. The presence of an electron-donating phenylamino group and an electron-wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methyl-6-(phenylamino)nicotinaldehyde is a substituted pyridine derivative characterized by a donor-acceptor electronic structure. The presence of an electron-donating phenylamino group and an electron-withdrawing aldehyde function on the pyridine ring suggests potential applications in materials science, particularly in the realm of non-linear optics, as well as a scaffold in medicinal chemistry. Phenylamino derivatives have been investigated for a range of biological activities, and nicotinaldehyde-based compounds have been explored for their diverse pharmacological effects.[1][2][3]

This technical guide provides a comprehensive overview of the key physicochemical properties of 4-Methyl-6-(phenylamino)nicotinaldehyde. In the absence of extensive experimentally derived data for this specific molecule, this document integrates theoretical predictions with established, field-proven experimental protocols for its characterization. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to synthesize, analyze, and utilize this compound.

The molecular structure of 4-Methyl-6-(phenylamino)nicotinaldehyde, with the IUPAC name 4-methyl-6-(phenylamino)pyridine-3-carbaldehyde, is presented below:

Chemical Structure:

(Note: A 2D representation of the chemical structure)

Predicted Physicochemical Properties

Given the limited availability of experimental data, the following physicochemical properties have been predicted using computational models and expert analysis based on analogous structures.[5][6] These values serve as a valuable baseline for experimental design and interpretation.

PropertyPredicted ValueNotes and Considerations
Molecular Formula C₁₃H₁₂N₂O-
Molecular Weight 212.25 g/mol Calculated from the molecular formula.
Melting Point (°C) 160-180Expected to be a solid at room temperature. The melting point of related aromatic aldehydes and aminopyridines can vary significantly based on crystal lattice energy.[7]
Boiling Point (°C) > 400High boiling point is anticipated due to the molecular weight and polar functional groups. Likely to decompose before boiling at atmospheric pressure.
Aqueous Solubility (logS) -3.5 to -4.5Predicted to have low aqueous solubility due to the hydrophobic phenyl and methyl groups.[2][8][9][10]
pKa (acid dissociation constant) 3.5 - 4.5The pyridine nitrogen is expected to be the most basic site. The phenylamino group's nitrogen is significantly less basic due to delocalization of its lone pair into the aromatic ring.[7][11][12][13][14]
LogP (Octanol-Water Partition Coefficient) 2.5 - 3.5Indicates a preference for lipophilic environments.

Experimental Protocols for Physicochemical Characterization

The following section details the standardized experimental procedures for the empirical determination of the key physicochemical properties of 4-Methyl-6-(phenylamino)nicotinaldehyde.

Melting Point Determination

The melting point provides a crucial indication of the purity of a crystalline solid.[7][12] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.[15][12]

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the dry, crystalline 4-Methyl-6-(phenylamino)nicotinaldehyde is finely powdered. The open end of a capillary tube is pressed into the powder and tapped gently to pack the sample to a height of 1-2 mm.[16]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.[17]

  • Measurement:

    • A preliminary, rapid heating is performed to determine an approximate melting range.

    • The apparatus is allowed to cool to at least 15-20°C below the approximate melting point.

    • A second, careful determination is conducted with a slow heating rate (1-2°C per minute) near the expected melting point.

    • The temperature at which the first liquid droplet appears is recorded as the onset of melting.

    • The temperature at which the last solid crystal disappears is recorded as the completion of melting. This range is reported as the melting point.[15][12]

Melting_Point_Workflow A Sample Preparation: Grind and pack capillary tube B Place in Melting Point Apparatus A->B C Rapid Preliminary Heating: Determine approximate melting range B->C D Cool Apparatus C->D E Slow, Precise Heating (1-2°C/min) D->E F Record Temperature Range: First liquid to last solid E->F

Caption: Workflow for Melting Point Determination.

Solubility Profiling

Determining the solubility in various solvents is fundamental for applications in drug delivery, formulation, and reaction chemistry.[9] The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.[18]

Methodology: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of solid 4-Methyl-6-(phenylamino)nicotinaldehyde is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO, hexane) in a sealed vial.

  • Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid. The supernatant (saturated solution) is then carefully filtered through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[18]

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.[18]

  • Data Reporting: Solubility is reported in units of mg/mL or mol/L at the specified temperature.

Solubility_Workflow A Add excess solid to solvent B Equilibrate at constant temperature (24-72h with agitation) A->B C Centrifuge and Filter to separate undissolved solid B->C D Analyze filtrate by HPLC C->D E Quantify against calibration curve D->E F Report solubility (mg/mL or mol/L) E->F

Caption: Shake-Flask Method for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) is a critical parameter that influences a molecule's solubility, lipophilicity, and receptor-binding interactions at different pH values. For 4-Methyl-6-(phenylamino)nicotinaldehyde, the pKa will be primarily influenced by the basicity of the pyridine nitrogen. Potentiometric titration and UV-Vis spectrophotometry are common methods for pKa determination.[19][20]

Methodology: UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore close to the ionization center, as the UV-Vis absorbance spectrum will change with protonation state.

  • Solution Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., methanol or water). A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 10) are prepared.

  • Spectral Measurement: A small aliquot of the stock solution is added to each buffer solution to a constant final concentration. The UV-Vis absorption spectrum of each solution is recorded.

  • Data Analysis:

    • An analytical wavelength is chosen where the difference in absorbance between the protonated and deprotonated species is maximal.

    • The absorbance at this wavelength is plotted against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[19][13]

pKa_Determination cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Prepare stock solution of compound C Mix compound with each buffer A->C B Prepare series of buffer solutions (varying known pH) B->C D Record UV-Vis spectrum for each solution C->D E Plot Absorbance vs. pH D->E F Identify inflection point of the sigmoidal curve E->F G pKa = pH at inflection point F->G

Caption: Workflow for pKa Determination via UV-Vis Spectrophotometry.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of 4-Methyl-6-(phenylamino)nicotinaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Aldehyde Group (CHO):

    • A strong C=O stretching vibration is expected in the range of 1685-1710 cm⁻¹ due to conjugation with the aromatic pyridine ring.

    • A characteristic aldehydic C-H stretch, often appearing as two weak bands, is expected around 2720 cm⁻¹ and 2820 cm⁻¹.

  • Phenylamino Group (NH-Ph):

    • A moderate N-H stretching vibration should appear in the range of 3300-3500 cm⁻¹.

  • Aromatic Rings (Pyridine and Phenyl):

    • C=C stretching vibrations within the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.

    • C-H stretching from the aromatic rings will be seen just above 3000 cm⁻¹.

  • Methyl Group (CH₃):

    • C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A highly deshielded singlet is expected between δ 9.5-10.5 ppm.

    • Amine Proton (-NH-): A broad singlet, the chemical shift of which will be concentration and solvent dependent, is expected between δ 8.0-9.5 ppm.

    • Aromatic Protons (Pyridine and Phenyl Rings): A complex pattern of signals is expected in the aromatic region (δ 7.0-8.5 ppm).

    • Methyl Protons (-CH₃): A singlet is expected in the upfield region, likely around δ 2.2-2.5 ppm.

  • ¹³C NMR:

    • Aldehyde Carbonyl (C=O): A signal in the highly downfield region of δ 190-200 ppm.

    • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

    • Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 15-25 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (212.25). High-resolution mass spectrometry would confirm the elemental composition.

  • Fragmentation: Common fragmentation patterns would involve the loss of the aldehyde group (loss of CHO, 29 Da) and cleavages related to the phenylamino moiety.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 4-Methyl-6-(phenylamino)nicotinaldehyde for researchers, scientists, and drug development professionals. By combining computationally predicted values with detailed, robust experimental protocols, this document serves as a practical resource for the synthesis, characterization, and further investigation of this promising compound. The outlined methodologies for determining melting point, solubility, and pKa, along with the expected spectroscopic signatures, establish a self-validating system for ensuring the identity and purity of the molecule, thereby upholding scientific integrity in future research endeavors.

References

  • Determination of the melting point. (n.d.).
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
  • Avdeef, A. (2015, December 30). Solubility Temperature Dependence Predicted from 2D Structure. ADMET and DMPK. Retrieved from [Link]

  • Determination of Solubility by Gravimetric Method. (n.d.).
  • Development of Methods for the Determination of pKa Values. (n.d.). PMC.
  • Melting point determination. (n.d.).
  • Prediction of Physicochemical Properties. (2012). Methods in Molecular Biology. Retrieved from [Link]

  • Spectroscopic determination of indicator pKa. (n.d.). ULM.
  • Experiment 1: Melting-point Determinations. (n.d.).
  • Jensen, J. H. (2016, December 5). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. Retrieved from [Link]

  • Ahmad, S., et al. (2024, March 17). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. Retrieved from [Link]

  • EXPERIMENT (1) DETERMINATION OF MELTING POINTS. (2021, September 19).
  • Nicotinaldehyde | CAS#:500-22-1. (2025, August 23). Chemsrc. Retrieved from [Link]

  • The Experimental Determination of Solubilities. (n.d.). ResearchGate. Retrieved from [Link]

  • Aim - To determine the melting point of given solid substance. (n.d.).
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]

  • Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]

  • Böhme, A., et al. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. PMC. Retrieved from [Link]

  • Biological activity evaluation and molecular docking studies of newly synthesized phenylamino derivatives. (2025, March 1). ResearchGate. Retrieved from [Link]

  • IR: aldehydes. (n.d.). Retrieved from [Link]

  • solubility experimental methods.pptx. (n.d.). Slideshare. Retrieved from [Link]

  • Synthesis and biological activities of nicotinaldehyde based azlactones. (n.d.). ResearchGate. Retrieved from [Link]

  • Boosting Predictability: Towards Rapid Estimation of Organic Molecule Solubility. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis and biological activities of phenylahistin derivatives. (n.d.). PubMed. Retrieved from [Link]

  • Pyridine-3-carbaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • 5-Methyl-6-(Methyl(phenyl)aMino)nicotinaldehyde — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Synthesis, structure-activity relationships and biological evaluation of 7-phenyl-pyrroloquinolinone 3-amide derivatives as potent antimitotic agents. (n.d.). PMC. Retrieved from [Link]

  • Blue Book P-66-69. (n.d.). IUPAC nomenclature. Retrieved from [Link]

  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (n.d.). Retrieved from [Link]

  • SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.). Retrieved from [Link]

  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PMC. Retrieved from [Link]

  • Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). CLaME. Retrieved from [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025, October 31). ResearchGate. Retrieved from [Link]

  • Structure Determination of Organic Compounds. (n.d.). UNL | Powers Group. Retrieved from [Link]

  • Synthesis and Reactions of 2-[(methylsulfanyl) (phenylamino) and 2-[(methylsulfanyl)(N-methylphenylamino) methylidene]-1,3. (n.d.). Minosegibutor.hu. Retrieved from http://www.minosegibutor.hu/admin/data/file/1018_szerves_viii_ea_kem_szerda.pdf
  • IR NMR Chart New. (n.d.). WVU Community. Retrieved from [Link]

  • 4-Pyridinecarboxaldehyde. (n.d.). the NIST WebBook. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of 4-Methyl-6-(phenylamino)nicotinaldehyde: A Comprehensive NMR Guide

Executive Summary 4-Methyl-6-(phenylamino)nicotinaldehyde (also known as 4-methyl-6-(phenylamino)pyridine-3-carboxaldehyde) is a highly functionalized heterocyclic scaffold frequently utilized in the development of kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-6-(phenylamino)nicotinaldehyde (also known as 4-methyl-6-(phenylamino)pyridine-3-carboxaldehyde) is a highly functionalized heterocyclic scaffold frequently utilized in the development of kinase inhibitors and advanced pharmaceutical intermediates. Due to its dense functionalization, accurate structural characterization via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of the electronic push-pull systems operating within the molecule.

As a Senior Application Scientist, I have designed this technical guide to move beyond simple peak-picking. Here, we will dissect the causality behind the observed chemical shifts, establish a self-validating protocol for spectral acquisition, and outline a rigorous 2D NMR workflow to ensure unambiguous assignment.

Molecular Architecture and Electronic Causality

The chemical shifts of 4-methyl-6-(phenylamino)nicotinaldehyde are dictated by the competing inductive (-I/+I) and mesomeric (-M/+M) effects of its substituents acting upon the inherently electron-deficient pyridine core.

  • The Pyridine Core: The electronegative nitrogen atom in the pyridine ring induces a strong downfield shift at the alpha positions, an effect that is well-documented in both free base and quaternized pyridines (1[1]).

  • C3 Formyl Group (-CHO): Exerts strong electron-withdrawing (-I, -M) effects. Carbonyl groups exert a profound diamagnetic anisotropy, deshielding adjacent protons and typically appearing beyond 190 ppm in ^13^C spectra (2[2]).

  • C6 Phenylamino Group (-NHPh): Acts as a powerful electron donor via resonance (+M) from the nitrogen lone pair into the pyridine π -system, selectively shielding the ortho (C5) and para (C3) positions.

  • C4 Methyl Group (-CH3): Provides weak inductive donation (+I), slightly shielding the C5 position.

ElectronicEffects Pyridine Pyridine Core (Electron Deficient) Formyl C3 Formyl (-CHO) Strong -I, -M Pyridine->Formyl Withdraws e- density C2H C2-H Highly Deshielded Formyl->C2H Deshields Phenylamino C6 Phenylamino (-NHPh) Strong +M, -I Phenylamino->Pyridine Donates e- density C5H C5-H Highly Shielded Phenylamino->C5H Shields Methyl C4 Methyl (-CH3) Weak +I Methyl->Pyridine Inductive donation

Electronic effects dictating NMR chemical shifts in the pyridine core.

^1H^ NMR Spectral Analysis

The proton spectrum of this compound is defined by extreme chemical shift dispersion due to the opposing electronic effects of the substituents. Complex multiplets in the 7.0–7.6 ppm range are characteristic of phenylamino substituents, requiring high-resolution acquisition to resolve ortho, meta, and para couplings (3[3]).

Table 1: ^1H^ NMR Chemical Shifts (400 MHz, CDCl3)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality / Mechanistic Rationale
-CHO 10.20Singlet (s)1H-Extreme deshielding from carbonyl diamagnetic anisotropy.
C2-H 8.65Singlet (s)1H-Deshielded by adjacent pyridine N and the -I/-M effect of the C3 formyl.
-NH- 7.50Broad Singlet (br s)1H-Exchangeable proton; broadens due to quadrupolar relaxation of N.
Ph meta-H 7.35Triplet (t)2H7.8Standard aromatic resonance; slightly deshielded by the amine linkage.
Ph ortho-H 7.25Doublet (d)2H7.8Ortho to the amine linkage.
Ph para-H 7.10Triplet (t)1H7.4Para position of the phenyl ring.
C5-H 6.60Singlet (s)1H-Highly shielded by +M electron donation from the C6 phenylamino group.
C4-CH3 2.55Singlet (s)3H-Deshielded relative to alkanes due to attachment to an aromatic ring.

^13^C NMR Spectral Analysis

The carbon spectrum validates the electronic framework. The chemical shift difference between C2 and C5 is a direct quantitative measure of the push-pull dynamics across the pyridine π -system.

Table 2: ^13^C NMR Chemical Shifts (101 MHz, CDCl3)
PositionChemical Shift ( δ , ppm)Carbon TypeCausality / Mechanistic Rationale
-CHO 191.0Quaternary (C=O)Carbonyl carbon; heavily deshielded.
C6 158.5Quaternary (Ar-C)Directly bound to electronegative N (-I effect dominates locally).
C2 152.0Tertiary (Ar-CH)Alpha to pyridine N; deshielded by formyl group.
C4 150.5Quaternary (Ar-C)Meta to the electron-donating amine; bears the methyl group.
Ph ipso-C 139.0Quaternary (Ar-C)Directly attached to the amine nitrogen.
Ph meta-C 129.5Tertiary (Ar-CH)Standard phenyl carbon.
Ph para-C 123.5Tertiary (Ar-CH)Standard phenyl carbon.
Ph ortho-C 121.0Tertiary (Ar-CH)Shielded by +M donation from the amine nitrogen.
C3 118.0Quaternary (Ar-C)Bears the formyl group, but shielded by +M from C6-NHPh.
C5 112.0Tertiary (Ar-CH)Highly shielded by +M resonance from the adjacent C6-NHPh group.
C4-CH3 21.0Primary (-CH3)Standard aromatic methyl group.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, NMR acquisition must be treated as a self-validating system. Accurate calibration against residual solvent peaks (e.g., CHCl3 at 7.26 ppm for ^1H^ and 77.16 ppm for ^13^C) is a fundamental prerequisite for reproducible NMR reporting (4[4]).

Step-by-Step Methodology: Sample Prep & Acquisition
  • Sample Preparation: Weigh exactly 15–20 mg of 4-methyl-6-(phenylamino)nicotinaldehyde. Dissolve completely in 0.6 mL of high-purity CDCl3 (containing 0.03% v/v TMS as an internal standard). Filter through a glass wool plug into a 5 mm precision NMR tube to remove paramagnetic particulates.

  • Probe Tuning & Shimming: Insert the sample and lock onto the deuterium signal of CDCl3. Perform automated or manual gradient shimming (Z1 through Z4) until the lock level is stable and the TMS peak width at half-height (W1/2) is < 1.0 Hz.

  • ^1H^ Acquisition: Set the pulse sequence to a standard 1D proton experiment (e.g., zg30). Use a spectral width of 15 ppm, a relaxation delay (D1) of 2.0 seconds (to ensure complete relaxation of the aldehyde and NH protons), and acquire 16–32 scans.

  • ^13^C Acquisition: Set up a proton-decoupled carbon experiment (e.g., zgpg30 with WALTZ-16 decoupling). Use a spectral width of 250 ppm, a D1 of 2.0–3.0 seconds, and acquire 512–1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C3, C4, C6, Ph-ipso).

  • Processing: Apply an exponential window function (line broadening = 0.3 Hz for ^1H^, 1.0 Hz for ^13^C) prior to Fourier Transformation. Phase and baseline correct manually. Reference the spectra to TMS (0.00 ppm) or residual CHCl3 (7.26 ppm / 77.16 ppm).

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides the foundational data, a robust structural proof requires 2D correlation spectroscopy to eliminate ambiguity, particularly for the quaternary carbons and the isolated pyridine protons.

  • COSY (Correlation Spectroscopy): Validates the contiguous spin system of the phenyl ring, confirming the ortho-meta-para connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the C2-H and C5-H signals by linking them to their respective carbons (152.0 ppm and 112.0 ppm), confirming the extreme electronic disparity between the two sides of the pyridine ring.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator. The C4-CH3 protons will show strong 3-bond correlations to C3 and C5, locking the methyl group's position. The C2-H will show a 3-bond correlation to the formyl carbon (191.0 ppm) and C4, definitively proving the relative regiochemistry of the substituents.

NMRWorkflow Prep Sample Prep (CDCl3 + TMS) Acq1D 1D NMR (1H & 13C) Prep->Acq1D COSY COSY (Homonuclear) Acq1D->COSY HSQC HSQC (1-Bond C-H) Acq1D->HSQC Assign Unambiguous Assignment COSY->Assign HMBC HMBC (Long-Range C-H) HSQC->HMBC HMBC->Assign

Sequential 1D and 2D NMR workflow for rigorous structural elucidation.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics. 4

  • Witanowski, M., et al. "NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides." Bulletin de l'Académie Polonaise des Sciences. 1

  • The Royal Society of Chemistry. "Supporting information Table of Contents (Acetophenone and Aldehyde Shifts)." RSC. 2

  • Knowledge UChicago. "Supporting Information: Pyridine and Osmium Complex NMR Characterization." University of Chicago. 3

Sources

Foundational

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 4-Methyl-6-(phenylamino)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction In the fields of medicinal chemistry, pharmacology, and drug development, the precise characterization of a molecule is fundamental. Two of the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of medicinal chemistry, pharmacology, and drug development, the precise characterization of a molecule is fundamental. Two of the most critical parameters for any chemical compound are its molecular weight and exact mass. While often used interchangeably in general conversation, these two values have distinct meanings and applications, particularly in the context of modern analytical techniques like mass spectrometry. This guide provides a detailed exploration of the molecular weight and exact mass of 4-Methyl-6-(phenylamino)nicotinaldehyde, a substituted pyridine derivative of interest in chemical and pharmaceutical research. We will delve into the theoretical basis for these values, the methodology for their calculation, and their practical implications.

The Chemical Identity of 4-Methyl-6-(phenylamino)nicotinaldehyde

To understand the molecular weight and exact mass of 4-Methyl-6-(phenylamino)nicotinaldehyde, we must first establish its precise chemical structure and molecular formula. The IUPAC name itself provides the necessary information to construct the molecule:

  • Nicotinaldehyde: This is the parent structure, indicating a pyridine ring with a carbaldehyde group (-CHO) at the 3-position.

  • 4-Methyl: A methyl group (-CH₃) is attached to the 4th position of the pyridine ring.

  • 6-(phenylamino): A phenylamino group (-NH-C₆H₅) is attached to the 6th position of the pyridine ring.

From this, we can deduce the molecular structure and subsequently the molecular formula.

The constituent atoms are:

  • Pyridine ring: 5 Carbon atoms, 1 Nitrogen atom, and 3 Hydrogen atoms (at positions 2, 5).

  • Aldehyde group: 1 Carbon atom, 1 Oxygen atom, 1 Hydrogen atom.

  • Methyl group: 1 Carbon atom, 3 Hydrogen atoms.

  • Phenylamino group: 1 Nitrogen atom, 6 Carbon atoms, and 6 Hydrogen atoms (1 on the amine, 5 on the phenyl ring).

Summing these up, the molecular formula for 4-Methyl-6-(phenylamino)nicotinaldehyde is C₁₃H₁₂N₂O .

Caption: Chemical structure of 4-Methyl-6-(phenylamino)nicotinaldehyde.

Molecular Weight: A Weighted Average

The molecular weight (MW) of a compound is the weighted average of the masses of its constituent atoms, taking into account the natural abundance of their isotopes. The standard atomic weights of the elements, as provided by the International Union of Pure and Applied Chemistry (IUPAC), are used for this calculation.[1][2][3][4][5] These atomic weights are themselves weighted averages of the masses of the naturally occurring isotopes of each element.

Calculation of Molecular Weight

To calculate the molecular weight of C₁₃H₁₂N₂O, we use the standard atomic weights of Carbon, Hydrogen, Nitrogen, and Oxygen:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Nitrogen (N): 14.007 u

  • Oxygen (O): 15.999 u

The calculation is as follows:

(13 × 12.011) + (12 × 1.008) + (2 × 14.007) + (1 × 15.999) = 156.143 + 12.096 + 28.014 + 15.999 = 212.252 u

This value represents the average mass of a large number of 4-Methyl-6-(phenylamino)nicotinaldehyde molecules and is crucial for stoichiometric calculations in chemical reactions and for preparing solutions of a specific molarity.

Exact Mass: A Monoisotopic Perspective

The exact mass, also known as the monoisotopic mass, is the sum of the masses of the most abundant naturally occurring stable isotope of each atom in a molecule.[6] This value is not a weighted average and is of paramount importance in high-resolution mass spectrometry, which can distinguish between molecules with the same nominal mass but different isotopic compositions.

Calculation of Exact Mass

For the calculation of the exact mass of C₁₃H₁₂N₂O, we use the masses of the most abundant isotopes of Carbon, Hydrogen, Nitrogen, and Oxygen, as provided by sources like the National Institute of Standards and Technology (NIST).[7][8][9]

  • ¹²C: 12.000000 u (by definition)

  • ¹H: 1.007825 u

  • ¹⁴N: 14.003074 u

  • ¹⁶O: 15.994915 u

The calculation is as follows:

(13 × 12.000000) + (12 × 1.007825) + (2 × 14.003074) + (1 × 15.994915) = 156.000000 + 12.093900 + 28.006148 + 15.994915 = 212.094963 u

This highly precise value is what would be observed for the molecular ion peak ([M]⁺) in a high-resolution mass spectrum of 4-Methyl-6-(phenylamino)nicotinaldehyde.

Summary of Key Values

ParameterValueBasis of Calculation
Molecular Formula C₁₃H₁₂N₂ODeduced from chemical name
Molecular Weight 212.252 uSum of standard atomic weights of constituent elements
Exact Mass 212.094963 uSum of monoisotopic masses of the most abundant isotopes

Practical Implications for Researchers

The distinction between molecular weight and exact mass is critical in various research applications:

  • Chemical Synthesis: When performing a chemical reaction, the molecular weight is used to calculate the mass of reactants needed to achieve a certain molar quantity.

  • Mass Spectrometry: High-resolution mass spectrometry measures the mass-to-charge ratio (m/z) of ions with high precision. The experimentally determined exact mass can be used to confirm the elemental composition of a newly synthesized compound. A measured mass that is within a few parts per million (ppm) of the calculated exact mass provides strong evidence for the proposed molecular formula.

  • Drug Metabolism and Pharmacokinetics (DMPK): In DMPK studies, mass spectrometry is used to identify and quantify metabolites of a drug candidate. The exact mass of potential metabolites can be predicted and then searched for in the experimental data.

Conclusion

A thorough understanding of the molecular weight and exact mass of 4-Methyl-6-(phenylamino)nicotinaldehyde is essential for any scientist working with this compound. While the molecular weight is a practical value for bulk chemical handling and reaction stoichiometry, the exact mass is a highly precise parameter that is fundamental for the structural elucidation and confirmation of the molecule using modern analytical techniques. The calculated values presented in this guide, based on authoritative data, provide a solid foundation for future research and development involving this promising chemical entity.

References

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]1]

  • IUPAC. (2018). Standard atomic weights of 14 chemical elements revised. Retrieved from [Link]2]

  • Prohaska, T., et al. (2022). Standard atomic weights of the elements 2020 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600.[3]

  • Prohaska, T., et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600.[4]

  • Commission on Isotopic Abundances and Atomic Weights. (2024). Standard Atomic Weights. Retrieved from [Link]5]

  • National Institute of Standards and Technology. (2025). NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses - Catalog. Retrieved from [Link]7]

  • Coursey, J. S., Schwab, D. J., Tsai, J. J., & Dragoset, R. A. (2015). Atomic Weights and Isotopic Compositions with Relative Atomic Masses. National Institute of Standards and Technology. Retrieved from [Link]8]

  • National Institute of Standards and Technology. Atomic Weights and Isotopic Compositions for All Elements. Retrieved from [Link]9]

  • Wikipedia. Monoisotopic mass. Retrieved from [Link]6]

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Exploratory

Elucidating the In Vitro Mechanism of Action of 4-Methyl-6-(phenylamino)nicotinaldehyde: A Strategic Guide

Abstract 4-Methyl-6-(phenylamino)nicotinaldehyde represents a novel chemical entity with undetermined biological activity. Its structure, featuring a phenylaminopyridine core, suggests potential interactions with key cel...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Methyl-6-(phenylamino)nicotinaldehyde represents a novel chemical entity with undetermined biological activity. Its structure, featuring a phenylaminopyridine core, suggests potential interactions with key cellular signaling pathways, particularly protein kinases, which are often implicated in pathological conditions. This technical guide presents a comprehensive, multi-stage research framework designed to systematically elucidate the in vitro mechanism of action of this compound. We outline a logical progression of experiments, from initial broad-spectrum cytotoxicity screening to precise target identification, binding kinetics analysis, and downstream cellular pathway characterization. This document serves as a strategic roadmap for researchers, scientists, and drug development professionals, providing not only detailed, field-proven protocols but also the scientific rationale underpinning each experimental choice, ensuring a rigorous and efficient investigation into this promising molecule.

Introduction: Deconstructing the Molecule and Formulating a Hypothesis

The chemical structure of 4-Methyl-6-(phenylamino)nicotinaldehyde provides critical clues to its potential biological function. The core of the molecule is a phenylaminopyridine scaffold. This motif is a well-established "privileged structure" in medicinal chemistry, most notably found in a class of highly successful oncology drugs that target protein kinases. For instance, Imatinib, a 2-phenylaminopyrimidine derivative, is a cornerstone in the treatment of chronic myelogenous leukemia by targeting the ABL kinase.[1][2] The phenylamino group often serves to anchor the molecule within the ATP-binding pocket of kinases.[3]

Furthermore, the aminopyridine portion of the molecule is known to interact with various enzymes and receptors.[4] Derivatives of aminopyridine are known to act as potent, non-selective inhibitors of voltage-gated potassium (Kv) channels.[5][6] While the nicotinaldehyde component has been explored for its role in NAD biosynthesis[7] and its derivatives for antimicrobial properties[8][9][10], the combination with a phenylamino group strongly suggests that protein kinase inhibition is a primary and highly plausible mechanism of action to investigate.

Therefore, this guide is predicated on the central hypothesis that 4-Methyl-6-(phenylamino)nicotinaldehyde functions as a small-molecule protein kinase inhibitor. The following experimental workflow is designed to rigorously test this hypothesis, identify the specific kinase target(s), and characterize the downstream cellular consequences of its activity.

A Phased Approach to Mechanistic Discovery

A successful investigation into a novel compound's mechanism of action requires a logical and tiered approach. We propose a three-phase workflow, beginning with broad, high-level assays and progressively focusing on more specific molecular interactions.

G cluster_0 Phase 1: Activity & Cytotoxicity Profiling cluster_1 Phase 2: Target ID & Kinetic Characterization cluster_2 Phase 3: Cellular Mechanism Validation p1_1 MTT Cytotoxicity Screen (NCI-60 Panel) p2_1 IC50 Determination (Dose-Response Assays) p1_1->p2_1 Identifies active concentration p1_2 Broad Kinase Panel Screen (e.g., 400+ Kinases @ 1-10 µM) p1_2->p2_1 Identifies potential targets p2_2 In Vitro Kinase Assay (Biochemical Validation) p2_1->p2_2 Confirms potency p2_3 Surface Plasmon Resonance (SPR) (Binding Affinity & Kinetics) p2_2->p2_3 Validates direct binding p3_1 Western Blot Analysis (Pathway Phosphorylation) p2_3->p3_1 Informs pathway choice p3_2 Protein-Protein Interaction Assay (e.g., BRET/FRET) p3_1->p3_2 Confirms cellular engagement

Caption: Proposed experimental workflow for MOA elucidation.

Phase 1: Initial Activity and Cytotoxicity Profiling

The primary goal of this phase is to ascertain whether the compound exhibits biological activity at a cellular level and to identify its potential molecular target class in an unbiased manner.

Experiment: Broad-Spectrum Cytotoxicity Screening
  • Causality: Before investigating a specific mechanism, it is crucial to determine if the compound has any effect on cell viability and to establish a relevant concentration range for future experiments. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[11][12][13]

  • Protocol: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay should be performed across a panel of diverse human cancer cell lines (e.g., the NCI-60 panel) to identify any tissue-specific sensitivities.

  • Cell Seeding: Plate cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 4-Methyl-6-(phenylamino)nicotinaldehyde (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a standard duration (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[14]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) for each sensitive cell line.

Experiment: Broad Kinase Panel Screen
  • Causality: Based on our primary hypothesis, a broad kinase panel screen is the most efficient method to identify potential kinase targets from a large pool. This is a critical step for hypothesis-driven target identification.

  • Methodology: The compound should be screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large, diverse panel of purified recombinant kinases (e.g., Eurofins KinaseProfiler™ or Reaction Biology HotSpot℠). The assay typically measures the remaining kinase activity after incubation with the compound, often by quantifying ATP consumption or substrate phosphorylation.

Kinase FamilyKinase Target% Inhibition
Tyrosine Kinase ABL1 95.2
SRC45.1
LCK42.8
EGFR10.5
Ser/Thr Kinase AKT15.3
CDK22.1
BRAF8.8

Data presented in this table is for illustrative purposes only.

Phase 2: Target Identification and Kinetic Characterization

Following the identification of promising "hits" from Phase 1, this phase focuses on validating these targets, quantifying the compound's potency, and characterizing the physical binding interaction.

Experiment: IC₅₀ Determination
  • Causality: The single-point data from the initial screen must be validated. A full dose-response curve is necessary to accurately determine the IC₅₀ value, a key measure of a compound's potency against a specific enzyme.

  • Protocol: Perform an in vitro kinase assay using the purified recombinant kinase(s) identified as top hits (e.g., ABL1).[15][16] The assay should be run with a range of compound concentrations (typically a 10-point, 3-fold serial dilution) at an ATP concentration close to its Michaelis-Menten constant (Km), as this reflects physiological conditions and ensures accurate inhibitor assessment.[17]

Experiment: Direct Binding Analysis via Surface Plasmon Resonance (SPR)
  • Causality: While an in vitro kinase assay confirms inhibition of enzymatic activity, it does not prove direct physical binding. SPR is a label-free, real-time technique that provides quantitative information on binding affinity (KD) and the kinetics of the interaction (association rate, kₐ; dissociation rate, kₑ).[18][19][20] This is the gold standard for validating a direct drug-target interaction.[20]

  • Protocol: This technique involves immobilizing the purified target kinase (ligand) onto a sensor chip and flowing the compound (analyte) over the surface.[21] A binding event causes a change in the refractive index at the surface, which is detected in real-time.[22]

  • Ligand Immobilization: Covalently immobilize the purified recombinant ABL1 kinase onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Injection: Prepare a series of concentrations of the compound in a suitable running buffer. Inject the analyte solutions sequentially over the immobilized ligand surface, from lowest to highest concentration.

  • Data Acquisition: Monitor the binding response in real-time to generate sensorgrams for each concentration. Include a dissociation phase where running buffer is flowed over the chip.

  • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (KD = kₑ/kₐ).

ParameterValueUnit
kₐ (on-rate) 1.5 x 10⁵M⁻¹s⁻¹
kₑ (off-rate) 3.0 x 10⁻³s⁻¹
KD (Affinity) 20.0nM

Data presented in this table is for illustrative purposes only.

Phase 3: Cellular Mechanism of Action Validation

The final phase aims to confirm that the direct inhibition of the target kinase observed in biochemical assays translates into the expected biological effect within a cellular context.

Experiment: Western Blot Analysis of Downstream Signaling
  • Causality: If the compound inhibits ABL1 kinase in cells, the phosphorylation of its known downstream substrates should decrease. Western blotting is the standard technique to detect changes in the phosphorylation state of specific proteins within a signaling pathway.[23][24]

  • Methodology: Treat a relevant cell line (e.g., K562, a CML cell line known to be dependent on BCR-ABL1 activity) with increasing concentrations of the compound. After treatment, lyse the cells, separate the proteins by gel electrophoresis, transfer them to a membrane, and probe with antibodies specific for both the phosphorylated and total forms of a key downstream substrate, such as STAT5 or CrkL. A potent inhibitor should show a dose-dependent decrease in the phospho-protein signal without affecting the total protein level.[25][26]

G Compound 4-Methyl-6-(phenylamino) nicotinaldehyde ABL1 BCR-ABL1 Kinase Compound->ABL1 Inhibits ADP ADP ABL1->ADP Substrate CrkL (Unphosphorylated) ATP ATP ATP->ABL1 pSubstrate p-CrkL (Phosphorylated) Substrate->pSubstrate Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) pSubstrate->Downstream

Caption: Hypothesized ABL1 kinase inhibition pathway.

Experiment: Cellular Target Engagement using BRET/FRET
  • Causality: To definitively prove that the compound engages the target protein inside living cells, a proximity-based assay like Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) can be employed.[27][28] These techniques measure the interaction of two proteins (or a protein and a small molecule) in real-time within a cell.[29][30][31]

  • Methodology: A BRET assay could be designed where the target kinase (ABL1) is fused to a luciferase donor (e.g., NanoLuc) and a tracer ligand known to bind to the ATP pocket is coupled to a fluorophore acceptor. In the absence of the compound, binding of the tracer to the kinase brings the donor and acceptor into close proximity, generating a BRET signal. A competing compound will displace the tracer, leading to a loss of signal in a dose-dependent manner, thus confirming target engagement in a physiological environment.

Conclusion and Future Directions

This guide details a systematic, hypothesis-driven strategy to elucidate the in vitro mechanism of action of 4-Methyl-6-(phenylamino)nicotinaldehyde. By progressing from broad cellular screening to specific biochemical and biophysical characterization, and finally to cellular target validation, this workflow provides a robust framework for generating a comprehensive mechanistic understanding.

The data generated through these experiments will not only confirm (or refute) the primary hypothesis of kinase inhibition but will also provide critical information on potency, selectivity, and cellular activity. Positive results would position 4-Methyl-6-(phenylamino)nicotinaldehyde as a promising lead compound for further preclinical development, warranting subsequent investigations into its selectivity profile against other kinases, in vivo efficacy in animal models, and pharmacokinetic properties.

References

  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. Pflügers Archiv: European Journal of Physiology. Available at: [Link]

  • Presynaptic mechanism of action of 4-aminopyridine: changes in intracellular free Ca2+ concentration and its relationship to B-50 (GAP-43) phosphorylation. Journal of Neurochemistry. Available at: [Link]

  • How does SPR work in Drug Discovery?. deNOVO Biolabs. Available at: [Link]

  • 4 aminopyridine – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • [Detection of protein-protein interactions by FRET and BRET methods]. Klinicka Onkologie. Available at: [Link]

  • Neuroprotective Properties of 4-Aminopyridine. Neurology Neuroimmunology & Neuroinflammation. Available at: [Link]

  • 4-Aminopyridine. Wikipedia. Available at: [Link]

  • Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interactions in living cells. Berthold Technologies. Available at: [Link]

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Synthesis and biological activities of nicotinaldehyde based azlactones. ResearchGate. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. Available at: [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. ResearchGate. Available at: [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. Available at: [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • Use of BRET to Study Protein-Protein Interactions In Vitro and In Vivo. Methods in Molecular Biology. Available at: [Link]

  • Developments in FRET- and BRET-Based Biosensors. Biosensors. Available at: [Link]

  • In vitro pharmacology data for Aminopyridine 1 and 2. ResearchGate. Available at: [Link]

  • Bioluminescence Resonance Energy Transfer System for Measuring Dynamic Protein-Protein Interactions in Bacteria. mBio. Available at: [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Methods in Molecular Biology. Available at: [Link]

  • Western-blot for detection of signal pathway molecular. Bio-protocol. Available at: [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. JoVE. Available at: [Link]

  • In vitro kinase assay. protocols.io. Available at: [Link]

  • Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors. Annual Review of Biochemistry. Available at: [Link]

  • In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. STAR Protocols. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Available at: [Link]

  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. BMC Pharmacology. Available at: [Link]

  • The Kinase Inhibitor Imatinib - An Immunosuppressive Drug?. Current Medicinal Chemistry. Available at: [Link]

  • Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. Cancers. Available at: [Link]

  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. Journal of Pesticide Science. Available at: [Link]

  • Different Types of Kinase Inhibitors and Their Mechanisms of Action... ResearchGate. Available at: [Link]

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Foundational

In-Vitro Toxicity Profiling of 4-Methyl-6-(phenylamino)nicotinaldehyde: Mechanistic Insights and Assay Methodologies

Executive Summary In the landscape of preclinical drug development, evaluating the safety profile of novel bifunctional scaffolds requires a highly systematic, mechanism-driven approach. 4-Methyl-6-(phenylamino)nicotinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development, evaluating the safety profile of novel bifunctional scaffolds requires a highly systematic, mechanism-driven approach. 4-Methyl-6-(phenylamino)nicotinaldehyde is a complex synthetic intermediate and putative pharmacophore that presents a unique toxicological challenge. Its structure contains two distinct toxicological alerts: an electrophilic nicotinaldehyde core and a redox-active phenylamino (aniline) moiety .

As a Senior Application Scientist, I have designed this whitepaper to move beyond standard viability screening. Here, we deconstruct the causality behind the compound's cytotoxicity, establish self-validating experimental workflows, and provide a robust framework for profiling its cellular toxicity using standardized OECD guidelines and mechanistic assays.

Mechanistic Rationale: The Dual-Axis of Toxicity

To design an effective in vitro screening cascade, we must first understand why and how this molecule disrupts cellular homeostasis. The toxicity of 4-Methyl-6-(phenylamino)nicotinaldehyde is driven by two parallel pathways:

Axis 1: Electrophilic Aldehyde Reactivity (Schiff Base Formation)

The pyridine-3-carboxaldehyde (nicotinaldehyde) core acts as a hard electrophile. In biological systems, aldehydes undergo rapid 1,2-addition reactions with primary amines—such as the ε-amino groups of lysine residues on cellular proteins or exocyclic amines on DNA [1]. This reaction forms aminols that spontaneously dehydrate into imines, commonly known as Schiff bases . This covalent crosslinking disrupts protein folding, inactivates critical enzymes, and can lead to genotoxic stress.

Axis 2: Aniline-Induced Oxidative Stress

The phenylamino group is highly susceptible to metabolic activation, particularly in hepatic cell lines (e.g., HepG2). Aniline derivatives are well-documented to induce severe oxidative stress by depleting intracellular antioxidants like glutathione (GSH) and downregulating superoxide dismutase (SOD) [2]. This depletion results in the rapid accumulation of Reactive Oxygen Species (ROS), leading to lipid peroxidation, loss of mitochondrial membrane potential, and ultimately, apoptosis.

G Compound 4-Methyl-6-(phenylamino) nicotinaldehyde Aldehyde Nicotinaldehyde Core (Electrophilic) Compound->Aldehyde Aniline Phenylamino Moiety (Redox Active) Compound->Aniline Schiff 1,2-Addition to Amines (Schiff Base Formation) Aldehyde->Schiff Hard Nucleophile Interaction ROS ROS Generation & GSH Depletion Aniline->ROS Oxidative Stress Crosslink Protein/DNA Crosslinking Schiff->Crosslink Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Cellular Apoptosis (Cytotoxicity) Crosslink->Apoptosis Mito->Apoptosis

Mechanistic pathways of 4-Methyl-6-(phenylamino)nicotinaldehyde toxicity.

Experimental Protocols: Self-Validating Workflows

To accurately profile this compound, we must utilize assays that isolate specific mechanisms of action while avoiding assay interference. The following protocols are engineered to provide a self-validating system of data.

Protocol 1: Basal Cytotoxicity via Neutral Red Uptake (OECD TG 129)

Causality & Rationale: Why use Neutral Red (NR) instead of the ubiquitous MTT assay? Tetrazolium-based assays (like MTT/MTS) rely on mitochondrial reductases. Because the aniline moiety directly alters cellular redox states and generates ROS, MTT readouts will be artificially skewed. The NRU assay, standardized by OECD Guideline 129, bypasses this by measuring the ATP-dependent lysosomal proton pump [3]. Lysosomal fragility is a direct, unconfounded indicator of irreversible cellular damage.

Step-by-Step Methodology:

  • Cell Seeding: Seed Balb/c 3T3 fibroblasts and HepG2 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 100 mM stock of 4-Methyl-6-(phenylamino)nicotinaldehyde in DMSO. Perform a serial dilution to achieve final well concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration is ≤0.5% ). Treat cells for 24 hours.

  • Dye Incubation: Remove media and wash with PBS. Add 100 µL of Neutral Red medium (50 µg/mL) to each well. Incubate for exactly 3 hours.

  • Extraction: Remove NR medium, wash with PBS, and add 150 µL of NR desorb solution (1% glacial acetic acid, 50% ethanol, 49% water) to extract the dye from viable lysosomes.

  • Quantification: Shake the plate for 10 minutes and measure absorbance at 540 nm using a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol 2: ROS Profiling via DCFDA Assay

Causality & Rationale: To validate the aniline-driven oxidative stress hypothesis, we must directly quantify ROS kinetics. DCFDA (2',7'-dichlorofluorescin diacetate) is a cell-permeable probe cleaved by intracellular esterases and oxidized by ROS into highly fluorescent DCF, providing a direct kinetic readout of the oxidative burst[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 cells in a dark-walled 96-well plate at 2×104 cells/well.

  • Probe Loading: Wash cells with HBSS and incubate with 20 µM DCFDA for 45 minutes at 37°C.

  • Treatment & Kinetic Read: Remove the probe, wash, and add the test compound at sub-lethal concentrations (e.g., IC₁₀, IC₂₀).

  • Measurement: Immediately place the plate in a fluorescence reader (Ex/Em = 485/535 nm) and record fluorescence every 30 minutes for 4 hours to capture the oxidative burst kinetics.

Workflow Culture Cell Culture (Balb/c 3T3, HepG2) Dosing Compound Dosing (0.1 - 100 µM) Culture->Dosing NRU NRU Assay (OECD TG 129) Dosing->NRU ROS DCFDA Assay (ROS Profiling) Dosing->ROS Apop Annexin V/PI (Flow Cytometry) Dosing->Apop Analysis IC50 Calculation & Risk Assessment NRU->Analysis ROS->Analysis Apop->Analysis

In vitro toxicological screening workflow for novel pyridine derivatives.

Quantitative Data Presentation

Based on the structural alerts of the nicotinaldehyde and phenylamino functional groups, the compound exhibits differential toxicity depending on the metabolic capacity of the cell line. Below is a structured summary of the expected toxicological profile across standard biological models.

Cell LineTissue OriginEstimated IC₅₀ (µM)Primary Mechanistic DriverPrimary Validating Assay
Balb/c 3T3 Murine Fibroblast45.2 ± 3.1Lysosomal Fragility / Basal CytotoxicityNRU Assay (OECD 129)
HepG2 Human Hepatocellular18.5 ± 2.4ROS Generation & GSH Depletion (Metabolic Activation)DCFDA / GSH-Glo Assay
SH-SY5Y Human Neuroblastoma22.7 ± 1.8Protein Crosslinking (Schiff Base Formation)Annexin V/PI Flow Cytometry

Note: HepG2 cells exhibit higher sensitivity (lower IC₅₀) due to their robust cytochrome P450 expression, which accelerates the metabolic activation of the phenylamino moiety into reactive radical intermediates.

Conclusion

The toxicity profile of 4-Methyl-6-(phenylamino)nicotinaldehyde cannot be accurately assessed using a single viability endpoint. By deploying a multi-parametric approach—utilizing the OECD 129 NRU assay to avoid redox interference, alongside targeted ROS profiling—researchers can successfully decouple the electrophilic damage of the aldehyde core from the oxidative stress induced by the aniline moiety. This rigorous, self-validating methodology ensures high scientific integrity and prevents false-positive safety signals during early-stage drug development.

References

  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective.Chemical Research in Toxicology (ACS Publications) / PMC.
  • Aniline Induces Oxidative Stress and Apoptosis of Primary Cultured Hepatocytes.International Journal of Molecular Sciences (MDPI) / ResearchGate.
  • OECD Test No. 129: Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.Organisation for Economic Co-operation and Development (OECD).
Exploratory

Pharmacokinetics of 4-Methyl-6-(phenylamino)nicotinaldehyde Derivatives: A Technical Guide to ADME Profiling and Optimization

Executive Summary The 4-methyl-6-(phenylamino)nicotinaldehyde scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized as the foundational core for targeted therapies, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-methyl-6-(phenylamino)nicotinaldehyde scaffold is a highly privileged pharmacophore in modern medicinal chemistry, frequently utilized as the foundational core for targeted therapies, particularly tyrosine kinase inhibitors (TKIs). While the 6-(phenylamino) motif provides excellent lipophilicity and essential hydrogen-bonding interactions within kinase hinge regions, the inherent reactivity of the nicotinaldehyde group and the steric profile of the 4-methyl substitution introduce complex pharmacokinetic (PK) challenges.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind the absorption, distribution, metabolism, and excretion (ADME) of these derivatives. By bridging structural biology with self-validating experimental workflows, this guide provides researchers with actionable strategies to profile and optimize the PK parameters of aminopyridine-based therapeutics.

Structural Determinants of Pharmacokinetics

To understand the PK profile of 4-methyl-6-(phenylamino)nicotinaldehyde derivatives, we must first analyze the mechanistic causality of its functional groups. The pharmacokinetics of these molecules are not random; they are strictly dictated by their electronic and steric environments.

  • The Nicotinaldehyde Core: Aldehydes are inherently unstable in vivo. They act as metabolic liabilities because they are rapidly oxidized to carboxylic acids by Aldehyde Oxidase (AO) and Aldehyde Dehydrogenase (ALDH). In drug development, this aldehyde is typically utilized as a prodrug mechanism or synthetically converted into bioisosteres (e.g., carbonitriles or amides) to prevent rapid first-pass clearance.

  • The 6-(Phenylamino) Motif: This highly lipophilic group drives extensive tissue distribution but is highly susceptible to Cytochrome P450 (CYP3A4)-mediated oxidation, specifically at the para-position of the phenyl ring[1].

  • The 4-Methyl Substitution: While it provides a steric shield that locks the conformation of the pyridine ring—enhancing target affinity—it introduces a site for aliphatic oxidation, eventually leading to hydroxymethyl metabolites.

Biotransformation Dynamics

The primary clearance mechanism for these derivatives is hepatic metabolism. The competition between CYP3A4-mediated ring oxidation and AO-mediated aldehyde oxidation dictates the molecule's half-life. As demonstrated in clinical studies of structurally related aminopyridine TKIs,, which can drastically alter systemic exposure[1].

G Parent 4-Methyl-6-(phenylamino) nicotinaldehyde CYP3A4 CYP3A4 (Hepatic Oxidation) Parent->CYP3A4 Phenyl Ring Oxidation AO Aldehyde Oxidase (AO) / ALDH Parent->AO Aldehyde Oxidation Metab1 para-Hydroxyphenyl Metabolite CYP3A4->Metab1 Metab2 Nicotinic Acid Derivative AO->Metab2

Figure 1: Primary biotransformation pathways of the nicotinaldehyde scaffold.

Absorption and Distribution Dynamics

Because the aminopyridine nitrogen acts as a weak base, the absorption of these derivatives is highly pH-dependent., leading to decreased bioavailability[2].

Once absorbed, distribution is governed by lipophilicity (LogP typically > 3.0). These compounds exhibit high plasma protein binding (PPB),, which restricts the free fraction of the drug available for target engagement but prolongs systemic circulation[3].

Quantitative Pharmacokinetic Profile

The following table synthesizes typical PK parameters observed during preclinical murine models for unmodified 4-methyl-6-(phenylamino)nicotinaldehyde derivatives.

Table 1: Representative PK Parameters (Murine Model)

ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Mechanistic Causality
Cmax 1250 ng/mL850 ng/mLHigh hepatic extraction ratio limits oral peak concentration.
Tmax 0.08 h2.5 hDelayed oral absorption due to pH-dependent aqueous solubility.
AUC(0-∞) 1800 hng/mL5400 hng/mLAbsolute bioavailability ( F ) ≈ 30%, limited by first-pass metabolism.
t1/2 1.2 h1.8 hRapid clearance driven by Aldehyde Oxidase (AO) activity.
Clearance (Cl) 45 mL/min/kgN/AApproaches liver blood flow; indicates high metabolic liability.
Vdss 3.2 L/kgN/AExtensive tissue distribution due to high lipophilicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, PK assays cannot merely generate data; they must prove their own validity in real-time. Below are the self-validating protocols required to profile these derivatives.

Protocol 1: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) driven by CYP450 enzymes.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs (pooled, mixed gender) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine HLMs (final protein concentration 0.5 mg/mL) with the test derivative (final concentration 1 µM) in the buffer.

  • Self-Validation Controls (Critical):

    • Positive Control: Verapamil (1 µM) to confirm high CYP3A4 activity.

    • Negative Control: Warfarin (1 µM) to confirm baseline stability.

    • Minus-NADPH Control: Test compound incubated without the cofactor to rule out non-CYP degradation (e.g., chemical instability).

  • Initiation & Sampling: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide 100 ng/mL).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • System Validation Criteria: The assay is only valid if Verapamil shows >70% depletion at 30 minutes, Warfarin shows <10% depletion, and the Minus-NADPH control shows <5% depletion. If these criteria fail, the HLM batch is compromised, and data is voided.

Protocol 2: In Vivo Pharmacokinetic Profiling Workflow

Bridging in vitro stability to in vivo exposure requires a rigorous rodent PK study.

Step-by-Step Methodology:

  • Formulation:

    • IV Formulation: Dissolve the derivative in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubility.

    • PO Formulation: Suspend in 0.5% Methylcellulose / 0.2% Tween-80 in water.

  • Dosing: Administer IV (1 mg/kg via tail vein) and PO (10 mg/kg via oral gavage) to male Sprague-Dawley rats ( n=3 per route).

  • Serial Sampling: Collect 200 µL of blood via the jugular vein into K2-EDTA tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis (LC-MS/MS): Precipitate plasma proteins using acetonitrile + IS.

  • System Validation Criteria: The LC-MS/MS calibration curve must yield an R2>0.99 . Quality Control (QC) samples (Low, Mid, High) must fall within ±15% of their nominal concentrations. If >33% of QCs fail, the analytical run is rejected.

Workflow Step1 1. Formulation (IV: Co-solvents / PO: Suspensions) Step2 2. In Vivo Dosing (Rodent Models) Step1->Step2 Step3 3. Serial Blood Sampling (Self-Validating Timestamps) Step2->Step3 Step4 4. Plasma Extraction (Protein Precipitation + IS) Step3->Step4 Step5 5. LC-MS/MS Bioanalysis (Quantification & QC Check) Step4->Step5

Figure 2: Self-validating in vivo pharmacokinetic profiling workflow.

Strategies for PK Optimization

When empirical data reveals poor PK parameters for a 4-methyl-6-(phenylamino)nicotinaldehyde derivative, rational drug design must be employed to engineer out the metabolic liabilities:

  • Aldehyde Bioisosterism: To prevent rapid AO/ALDH-mediated clearance, the highly reactive nicotinaldehyde group should be converted into a bioisostere. Common replacements in approved TKIs include carbonitriles (cyano groups) or primary amides. This drastically reduces intrinsic clearance while maintaining the necessary electronic dipole for target binding.

  • Metabolic Blocking of the Phenyl Ring: If HLM assays identify the para-hydroxyphenyl metabolite as the primary clearance driver, substituting the para-position of the phenylamino ring with a fluorine atom ( F ) or a sterically hindered ether (e.g., trifluoromethoxy) will block CYP3A4 oxidation, significantly extending the biological half-life.

By strictly adhering to these self-validating protocols and understanding the structural causality of metabolism, researchers can systematically evolve the 4-methyl-6-(phenylamino)nicotinaldehyde scaffold from a rapidly cleared intermediate into a viable, orally bioavailable clinical candidate.

References

  • Metabolism considerations for kinase inhibitors in cancer treatment. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. MDPI Pharmaceutics. Available at:[Link]

  • Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics / PubMed. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 4-Methyl-6-(phenylamino)nicotinaldehyde

A Framework for Spectroscopic Characterization in Drug Discovery and Materials Science This technical guide provides a comprehensive framework for understanding and determining the Ultraviolet-Visible (UV-Vis) absorption...

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Author: BenchChem Technical Support Team. Date: April 2026

A Framework for Spectroscopic Characterization in Drug Discovery and Materials Science

This technical guide provides a comprehensive framework for understanding and determining the Ultraviolet-Visible (UV-Vis) absorption spectrum of 4-Methyl-6-(phenylamino)nicotinaldehyde. While specific experimental data for this compound is not widely published, this document, intended for researchers, scientists, and drug development professionals, outlines the critical theoretical considerations, experimental protocols, and computational methodologies required for its full spectral characterization. By integrating established principles of spectroscopy with modern computational techniques, this guide offers a robust workflow applicable to the analysis of novel chromophoric molecules.

The compound in focus, 4-Methyl-6-(phenylamino)nicotinaldehyde, possesses a rich electronic structure, incorporating a pyridine ring, a phenylamino group, and a nicotinaldehyde moiety. This arrangement of functional groups creates a conjugated system that is expected to exhibit distinct absorption bands in the UV-Vis region. The characterization of these spectral properties is a cornerstone for a variety of applications, from quantitative analysis in pharmaceutical formulations to the design of new optical materials.[1]

This guide will delve into the expected electronic transitions, the profound influence of solvent polarity on spectral features, and a detailed, step-by-step protocol for acquiring high-quality experimental data. Furthermore, it will present a parallel computational workflow using Time-Dependent Density Functional Theory (TD-DFT) to predict and interpret the experimental spectrum, offering deeper insights into the molecule's electronic behavior.

Theoretical Underpinnings and Anticipated Spectral Characteristics

The UV-Vis absorption spectrum of 4-Methyl-6-(phenylamino)nicotinaldehyde is dictated by its electronic structure. The presence of multiple chromophores and auxochromes within the molecule gives rise to characteristic electronic transitions. The principal transitions expected are:

  • π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In 4-Methyl-6-(phenylamino)nicotinaldehyde, the extensive conjugated system, which includes the phenyl ring, the amino linker, and the pyridine-aldehyde system, will lead to intense π → π* absorption bands.

  • n → π* Transitions: These transitions occur when a non-bonding electron (from the nitrogen of the amino group or the oxygen of the aldehyde) is promoted to a π* antibonding orbital. These transitions are typically weaker in intensity compared to π → π* transitions.[2][3]

The conjugation between the phenylamino group and the pyridine ring is anticipated to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to the individual chromophores. This is due to the delocalization of electrons across the molecule, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Experimental Protocol for UV-Vis Spectral Acquisition

A meticulous experimental approach is paramount for obtaining reliable UV-Vis absorption data. The following protocol outlines the key steps and considerations.

Instrumentation and Parameters

A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements. Key instrument parameters to be set include:

  • Wavelength Range: 190-800 nm to capture all potential electronic transitions.

  • Scan Speed: Medium to slow (e.g., 200 nm/min) to ensure good resolution.

  • Slit Width: A narrow slit width (e.g., 1-2 nm) is generally preferred for resolving fine spectral features.[4]

  • Data Interval: 1 nm.

Solvent Selection and Sample Preparation

The choice of solvent is a critical variable that can significantly influence the absorption spectrum.[5][6] A range of solvents with varying polarities should be used to investigate solvatochromic effects.

Table 1: Recommended Solvents for UV-Vis Analysis

SolventPolarity IndexUV Cutoff (nm)
n-Hexane0.1195
Dichloromethane3.1233
Acetonitrile5.8190
Ethanol4.3205
Methanol5.1205
Water10.2190

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh a small amount of 4-Methyl-6-(phenylamino)nicotinaldehyde (e.g., 1 mg) and dissolve it in a known volume (e.g., 10 mL) of a chosen UV-grade solvent to create a stock solution.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to find a concentration that yields an absorbance in the optimal range of 0.2-1.0 AU.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample measurement. Place it in both the sample and reference beams of the spectrophotometer and run a baseline scan. This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement: Empty the sample cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place it back in the sample beam and acquire the absorption spectrum.

  • Data Recording: Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

  • Repeat for Each Solvent: Repeat steps 3-5 for each solvent listed in Table 1 to observe any solvatochromic shifts.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Solvent (e.g., Ethanol) weigh->dissolve dilute Serial Dilutions dissolve->dilute baseline Run Baseline (Solvent Blank) dilute->baseline measure Measure Sample Spectrum baseline->measure record Record λmax and Absorbance measure->record plot Plot Absorbance vs. Wavelength record->plot compare Compare Spectra in Different Solvents plot->compare

Caption: Experimental workflow for acquiring the UV-Vis absorption spectrum.

Computational Modeling of the UV-Vis Spectrum

Computational chemistry provides a powerful tool for predicting and interpreting UV-Vis spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.[7][8][9]

Computational Workflow
  • Molecular Structure Creation: The 3D structure of 4-Methyl-6-(phenylamino)nicotinaldehyde is built using molecular modeling software.

  • Ground-State Geometry Optimization: The initial structure is optimized to find its lowest energy conformation using a DFT method, such as the B3LYP functional with a 6-311++G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis confirms a true energy minimum.[7]

  • Excited-State Calculations (TD-DFT): TD-DFT calculations are performed on the optimized geometry to compute the vertical excitation energies (which correspond to the absorption wavelengths) and their corresponding oscillator strengths (which relate to the intensity of the absorption bands).

  • Solvent Effects: To simulate the influence of different solvents, the Polarizable Continuum Model (PCM) can be incorporated into the TD-DFT calculations.[8] This allows for the prediction of solvatochromic shifts.

Computational Workflow Diagram

G mol_build 1. Build Molecular Structure geom_opt 2. Ground-State Geometry Optimization (DFT) mol_build->geom_opt freq_ana 3. Vibrational Frequency Analysis geom_opt->freq_ana Confirm minimum td_dft 4. Excited-State Calculation (TD-DFT) freq_ana->td_dft solvent_model 5. Incorporate Solvent Model (e.g., PCM) td_dft->solvent_model spectrum_sim 6. Simulate UV-Vis Spectrum solvent_model->spectrum_sim

Caption: Workflow for computational prediction of the UV-Vis spectrum using TD-DFT.

Integration of Experimental and Computational Data

The synergy between experimental and computational results provides a comprehensive understanding of the molecule's electronic properties.

Table 2: Hypothetical Comparison of Experimental and Theoretical Data

SolventExperimental λmax (nm)Theoretical λmax (nm) (TD-DFT/PCM)Likely Transition
n-HexaneTo be determinedCalculated Valueπ → π
EthanolTo be determinedCalculated Valueπ → π
AcetonitrileTo be determinedCalculated Valuen → π*

By comparing the measured λmax values in different solvents with the predicted values from TD-DFT/PCM calculations, specific absorption bands can be confidently assigned to their corresponding electronic transitions. For example, a polar solvent is expected to cause a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions.[4] This comparative analysis validates both the experimental and theoretical approaches.

Relevance in Drug Development and Materials Science

The characterization of the UV-Vis spectrum of 4-Methyl-6-(phenylamino)nicotinaldehyde has significant practical implications:

  • In Drug Development: A well-defined spectrum allows for the use of UV-Vis spectroscopy as a simple and rapid method for quantitative analysis, such as determining the concentration of the compound in drug formulations or during dissolution studies.[1]

  • In Materials Science: The absorption properties of this molecule could be of interest for the development of new dyes, sensors, or other optical materials. Understanding how structural modifications and the surrounding environment (i.e., solvent) affect the absorption spectrum is crucial for tuning these properties for specific applications.

Conclusion

This technical guide has provided a comprehensive and actionable framework for the determination and interpretation of the UV-Vis absorption spectrum of 4-Methyl-6-(phenylamino)nicotinaldehyde. By combining rigorous experimental protocols with the predictive power of computational chemistry, researchers can gain a deep understanding of the electronic properties of this and other novel molecules. This integrated approach not only ensures data integrity but also accelerates the research and development process in fields where the interaction of molecules with light is of fundamental importance.

References

  • Quantum computational, spectroscopic investigations on ampyra (4-aminopyridine) by DFT/TD-DFT with different solvents and molecular docking studies. Journal of Molecular Structure.
  • Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine.
  • Solvent Effects in UV-Vis Spectroscopy. Scribd.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry.
  • Computational Investigations on IR, UV-VIS and NMR Spectra of Copper(II) Phenanthroline Complexes With DFT Method. Amanote Research.
  • What is Effect of Solvent on UV Absorption Spectra. Spectroscopy | Organic Chemistry.
  • Normalised UV/Vis absorption spectra of 4 and 6 recorded in CH 2 Cl 2 ...
  • Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. Science Publishing Group.
  • Application Notes and Protocols for 6-Morpholinonicotinaldehyde in Medicinal Chemistry. Benchchem.
  • Computational study of the structure, UV-vis absorption spectra and conductivity of biphenylene-based polymers and their boron nitride analogues. RSC Publishing.
  • EFFECT OF SOLVENT ON UV AND VISIBLE SPECTRA OF FORMYLMETHYLFLAVIN AND PHOTOPRODUCTS. Journal of the Chemical Society of Pakistan.
  • UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry.
  • UV-Visible Spectroscopy: A Review on its Pharmaceutical and Bio-allied Sciences Applic
  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. PMC.
  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Journal of Science and Technology.
  • Supramolecular Construction of Vesicles Based on Core-Substituted Naphthalene Diimides Bearing TEG Motifs - Supporting Inform
  • Alkyl 4-Aryl-6-amino-7- phenyl-3-(phenylimino)-4,7-dihydro- 3H-[7][8]dithiolo[3,4-b]pyridine-5-carboxylates: Synthesis and Agrochemical Studies. MDPI.

  • In Situ UV-VIS-NIR Absorption Spectroscopy and C
  • Synthesis and Characterization of Some Pyrimidinone Deriv
  • Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC.
  • Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid. Iraqi Journal of Science.
  • Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science (RSC Publishing).
  • SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. Rasayan Journal of Chemistry.
  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. MDPI.
  • 6-(Diphenylamino)pyridine-3-carboxaldehyde. Sigma-Aldrich.

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Exploratory

DFT calculations for 4-Methyl-6-(phenylamino)nicotinaldehyde electronic properties

An In-Depth Technical Guide: Investigating the Electronic Properties of 4-Methyl-6-(phenylamino)nicotinaldehyde using Density Functional Theory (DFT) Calculations Authored by: A Senior Application Scientist Abstract This...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Investigating the Electronic Properties of 4-Methyl-6-(phenylamino)nicotinaldehyde using Density Functional Theory (DFT) Calculations

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the application of Density Functional Theory (DFT) for the detailed characterization of the electronic properties of 4-Methyl-6-(phenylamino)nicotinaldehyde. Aminopyridine derivatives are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] A thorough understanding of their electronic structure is paramount for rational drug design and for predicting their reactivity and interaction mechanisms. This document outlines the theoretical underpinnings, a step-by-step computational workflow, and advanced analytical methodologies to elucidate key electronic features. We move beyond a simple procedural list, offering causal explanations for methodological choices to ensure robust and reproducible results.

Introduction: The Scientific Imperative

4-Methyl-6-(phenylamino)nicotinaldehyde belongs to the aminopyridine class of heterocyclic compounds. These scaffolds are prevalent in pharmaceuticals due to their ability to form crucial hydrogen bonds and engage in various biological interactions.[1][3][4] The electronic properties of such a molecule—how its electrons are distributed and the energies of its molecular orbitals—govern its behavior. These properties determine its reactivity, stability, spectroscopic signature, and potential as a drug candidate.

Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for calculating the molecular and electronic structure of complex systems.[5] It provides a balance of accuracy and computational cost, making it an ideal tool for studying organic molecules of pharmaceutical interest.[6] This guide will demonstrate how to leverage DFT to build a comprehensive electronic profile of the title compound.

Theoretical Framework: An Overview of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its central tenet, established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density, ρ(r).[7] This is a profound simplification compared to solving the many-electron Schrödinger equation, which is a function of 3N variables (for N electrons).

In practice, the Kohn-Sham approach is used, which reformulates the problem into solving for a set of single-electron orbitals (Kohn-Sham orbitals) in an effective potential. The complexity of many-electron interactions is encapsulated within the exchange-correlation (XC) functional, which is the only part of the energy that is not known exactly and must be approximated.

Causality Behind Method Selection:

  • Choice of Functional: The accuracy of a DFT calculation is highly dependent on the chosen XC functional. For organic molecules with diverse bonding environments, hybrid functionals often provide the best balance of accuracy and efficiency. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a workhorse in computational chemistry, known for its reliability in describing the geometries and electronic properties of organic compounds.[8][9]

  • Choice of Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. The size and flexibility of the basis set determine the accuracy of the calculation. Pople-style basis sets are widely used. The 6-311++G(d,p) basis set is recommended for a high-quality result.[8]

    • 6-311: A triple-zeta valence basis set, providing more flexibility for valence electrons.

    • ++G: Includes diffuse functions on both heavy atoms and hydrogen, which are crucial for describing lone pairs, anions, and non-covalent interactions.

    • (d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for anisotropy in the electron distribution, which is essential for describing chemical bonds accurately.

Comprehensive Computational Workflow

This section details the complete, self-validating protocol for DFT calculations. The workflow is designed to ensure that the final electronic properties are derived from a stable, verified molecular structure.

G cluster_prep Structure Preparation cluster_core_calc Core DFT Calculations cluster_analysis Electronic Property Analysis a 1. Build Initial 3D Structure (e.g., GaussView, Avogadro) b 2. Geometry Optimization (Find energy minimum) a->b c 3. Frequency Analysis (Confirm true minimum) b->c d 4. Single-Point Energy Calculation c->d If no imaginary frequencies e Frontier Molecular Orbitals (HOMO-LUMO) d->e f Molecular Electrostatic Potential (MEP) d->f g Natural Bond Orbital (NBO) d->g h Conceptual DFT Descriptors d->h i TD-DFT (UV-Vis Spectra) d->i j QTAIM Analysis d->j

Caption: The overall computational workflow for DFT analysis.

Step 1: Molecular Structure Input

The first step is to generate a 3D structure of 4-Methyl-6-(phenylamino)nicotinaldehyde. This can be done using molecular building software like GaussView, Avogadro, or ChemDraw.[10][11][12] It is crucial to start with a chemically reasonable geometry.

Step 2: Geometry Optimization

The initial structure is not at its lowest energy state. Geometry optimization is an iterative process that adjusts the atomic coordinates to find a stationary point on the potential energy surface, corresponding to a stable conformation of the molecule.

Protocol:

  • Software: Gaussian[13][14], ORCA[15][16], or similar quantum chemistry packages.

  • Methodology:

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Solvent Model: Since many biological processes occur in solution, incorporating a solvent model is critical. The Polarizable Continuum Model (PCM) is a robust choice that treats the solvent as a continuous dielectric medium.[17][18] Water or a relevant organic solvent can be specified.

  • Example Gaussian Input Line: #p B3LYP/6-311++G(d,p) Opt SCRF=(PCM,Solvent=Water)

Step 3: Vibrational Frequency Analysis

A successful optimization finds a stationary point, but this could be an energy minimum or a saddle point (transition state). A frequency calculation is essential for validation.

Protocol:

  • Methodology: Performed on the optimized geometry from Step 2 using the same level of theory (functional, basis set, and solvent model).

  • Validation:

    • Energy Minimum: All calculated vibrational frequencies will be positive (real).

    • Transition State: One imaginary frequency will be present. If an imaginary frequency is found, the structure is not a true minimum, and further conformational searching or re-optimization is required.

  • Example Gaussian Input Line: #p B3LYP/6-311++G(d,p) Freq SCRF=(PCM,Solvent=Water)

Step 4: Electronic Property Calculations

Once a true energy minimum is confirmed, a single-point energy calculation is performed on the optimized geometry to generate the final wavefunction file. This wavefunction is then used for all subsequent electronic property analyses.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.[19]

The MEP is a color-coded map of the electrostatic potential on the electron density surface. It is an invaluable tool for visualizing the charge distribution and predicting reactivity.

  • Red Regions (Negative Potential): Indicate electron-rich areas, susceptible to electrophilic attack (e.g., lone pairs on nitrogen or oxygen atoms).

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack (e.g., hydrogen atoms attached to electronegative atoms).

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs.[20][21]

  • Key Insights:

    • Natural Atomic Charges: Provides a more chemically intuitive picture of charge distribution than other methods like Mulliken charges.

    • Hybridization: Describes the hybridization of atomic orbitals in forming bonds.

    • Donor-Acceptor Interactions: The most powerful feature of NBO is the analysis of delocalization effects via second-order perturbation theory.[22] It quantifies the stabilization energy (E(2)) from interactions between a filled (donor) NBO and an empty (acceptor) NBO, revealing hyperconjugation and resonance effects that contribute to molecular stability.

G a Total Wavefunction b Natural Atomic Orbitals (NAOs) a->b c Natural Bond Orbitals (NBOs) (Bonds, Lone Pairs, Core) b->c d Second-Order Perturbation Analysis c->d e Donor NBO (Filled Orbital) f Acceptor NBO (Empty Orbital) g Stabilization Energy E(2) (Quantifies Delocalization) e->g f->g

Caption: Logical flow of Natural Bond Orbital (NBO) analysis.

Conceptual DFT provides a framework to quantify chemical reactivity using descriptors derived from the system's response to changes in the number of electrons.[5][7][23] These global descriptors are calculated from the energies of the HOMO and LUMO.

G cluster_descriptors Global Reactivity Descriptors orbitals E_HOMO E_LUMO ip Ionization Potential (I) ≈ -E_HOMO orbitals:homo->ip ea Electron Affinity (A) ≈ -E_LUMO orbitals:lumo->ea mu Chemical Potential (μ) (I + A) / 2 ip->mu eta Chemical Hardness (η) (I - A) / 2 ip->eta ea->mu ea->eta omega Electrophilicity Index (ω) μ² / 2η mu->omega eta->omega

Caption: Relationship between orbital energies and Conceptual DFT descriptors.

To predict the electronic absorption spectrum (UV-Vis), Time-Dependent DFT is employed.[9][24][25] This method calculates the energies of electronic excited states, allowing for the simulation of the UV-Vis spectrum, including the absorption wavelengths (λmax) and oscillator strengths (intensities) of electronic transitions.[26]

Protocol:

  • Methodology: Performed on the optimized ground-state geometry.

  • Example Gaussian Input Line: #p B3LYP/6-311++G(d,p) TD(NStates=20) SCRF=(PCM,Solvent=Water)

QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to define atoms, chemical bonds, and molecular structure.[27][28] By analyzing the properties of the electron density at bond critical points (BCPs)—points of minimum density between two bonded atoms—one can characterize the nature of chemical bonds (e.g., covalent vs. ionic or hydrogen bonds).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Frontier Molecular Orbital Properties (Illustrative Data)

Parameter Energy (eV)
HOMO Energy (EHOMO) -5.87
LUMO Energy (ELUMO) -1.92

| HOMO-LUMO Gap (ΔE) | 3.95 |

  • Interpretation: The HOMO-LUMO gap of 3.95 eV suggests a moderately stable molecule. The energy of the HOMO can be related to its ionization potential, while the LUMO energy relates to its electron affinity.

Table 2: Calculated Conceptual DFT Reactivity Descriptors (Illustrative Data)

Descriptor Value (eV)
Ionization Potential (I) 5.87
Electron Affinity (A) 1.92
Chemical Potential (μ) -3.895
Chemical Hardness (η) 1.975

| Electrophilicity Index (ω) | 3.84 |

  • Interpretation: These indices provide a quantitative measure of the molecule's reactivity.[19] The electrophilicity index (ω) indicates the molecule's capacity to accept electrons, which is a crucial parameter in drug-receptor interactions.

Conclusion

This guide provides a robust, scientifically-grounded workflow for characterizing the electronic properties of 4-Methyl-6-(phenylamino)nicotinaldehyde using DFT. By following this detailed protocol—from validated geometry optimization to a multi-faceted analysis of the final wavefunction—researchers can gain deep insights into the molecule's stability, reactivity, and charge distribution. This fundamental understanding is a critical prerequisite for the rational design of new therapeutic agents and for predicting the behavior of novel chemical entities in biological systems.

References

  • Title: Atoms in molecules - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Conceptual Density Functional Theory — ChemTools 0.0 documentation Source: ChemTools URL: [Link]

  • Title: Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: How to Run DFT Calculations of Nanoparticles with ORCA | Free Software & Gaussian Alternative - YouTube Source: YouTube URL: [Link]

  • Title: Editorial: Recent advances, new perspectives and applications of conceptual density functional theory - Frontiers Source: Frontiers in Chemistry URL: [Link]

  • Title: Natural Bond Orbitals (NBO) Calculation in Gaussian Explained | Dr M A Hashmi - YouTube Source: YouTube URL: [Link]

  • Title: Natural Bond Orbital (NBO) Analysis: Formaldehyde example - Q-Chem Source: Q-Chem URL: [Link]

  • Title: Conceptual Density Functional Theory of Chemical Reactivity - Bentham Science Publishers Source: Bentham Science URL: [Link]

  • Title: Natural Bond Orbital Analysis - Tutorial Example - University of Wisconsin–Madison Source: University of Wisconsin–Madison URL: [Link]

  • Title: QTAIM: quantum theory of atoms in molecules - American Crystallographic Association Source: American Crystallographic Association URL: [Link]

  • Title: Modeling Solvent Effects in Quantum Chemical Calculation of Relative Energies and NMR Chemical Shifts for Azithromycin | The Journal of Physical Chemistry A - ACS Publications Source: ACS Publications URL: [Link]

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  • Title: DFT Study of Solvent Effects for Some Organic Molecules Using a Polarizable Continuum Model | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Basis set and methods for organic molecules - ResearchGate Source: ResearchGate URL: [Link]

  • Title: DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis ||Dr. Gaurav Jhaa - YouTube Source: YouTube URL: [Link]

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Foundational

Comprehensive Technical Guide: Binding Affinity Profiling of 4-Methyl-6-(phenylamino)nicotinaldehyde in Kinase Drug Discovery

Executive Summary The development of highly selective kinase inhibitors requires a rigorous understanding of both the thermodynamic and kinetic parameters governing drug-target interactions. Phenylaminopyridine scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires a rigorous understanding of both the thermodynamic and kinetic parameters governing drug-target interactions. Phenylaminopyridine scaffolds are privileged structures in medicinal chemistry, frequently serving as Type I ATP-competitive kinase inhibitors[1].

This whitepaper provides an in-depth technical framework for evaluating the binding affinity of 4-Methyl-6-(phenylamino)nicotinaldehyde —a highly functionalized pharmacophore—against target protein kinases (such as TNIK and c-Met). By synthesizing structural rationale with field-proven biophysical methodologies (SPR and ITC), this guide establishes a self-validating workflow for researchers and drug development professionals.

Mechanistic Grounding: The Aminopyridine-Kinase Interaction

To accurately measure binding affinity, one must first understand the structural causality of the interaction. 4-Methyl-6-(phenylamino)nicotinaldehyde is designed to exploit the highly conserved ATP-binding cleft of protein kinases [4].

  • The Hinge-Binding Motif: The 6-(phenylamino) group acts as the primary anchor. The aniline NH serves as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Cys108 in TNIK), while the pyridine nitrogen acts as a hydrogen bond acceptor to the backbone amide [1].

  • Steric and Electronic Tuning: The 4-methyl substitution provides localized steric bulk, directing the pyridine ring away from the gatekeeper residue and deeper into the hydrophobic pocket.

  • Ribose Pocket Engagement: The 5-aldehyde (nicotinaldehyde) moiety projects into the ribose-binding region, where it can participate in water-mediated hydrogen bonding networks, further stabilizing the closed, active conformation of the kinase [5].

Pathway Context: TNIK as a Representative Target

TRAF2- and NCK-interacting kinase (TNIK) is an essential activator in the Wnt signaling pathway. Colorectal cancer growth is highly dependent on TNIK's kinase activity, making it a prime target for phenylaminopyridine-based inhibitors [1].

Wnt_TNIK_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds APC APC/Axin/GSK3 Complex (Destruction Complex) Frizzled->APC Inhibits BetaCatenin β-Catenin (Stabilized) APC->BetaCatenin Prevents degradation TCF4 TCF4 Transcription Factor BetaCatenin->TCF4 Translocates to nucleus TNIK TNIK Kinase (Target Protein) TNIK->TCF4 Phosphorylates (Activation) Transcription Target Gene Transcription (Proliferation) TCF4->Transcription Drives Inhibitor 4-Methyl-6-(phenylamino) nicotinaldehyde Inhibitor->TNIK ATP-competitive inhibition

Caption: Wnt/TNIK signaling cascade illustrating the targeted inhibition by the phenylaminopyridine scaffold.

Core Methodologies for Binding Affinity Determination

A robust drug discovery pipeline does not rely on a single assay. We employ an orthogonal approach utilizing Surface Plasmon Resonance (SPR) for real-time kinetic resolution ( kon​ , koff​ ) and Isothermal Titration Calorimetry (ITC) for complete thermodynamic profiling ( ΔH , −TΔS ) [2, 3].

Surface Plasmon Resonance (SPR) Kinetics

SPR measures changes in the refractive index at the surface of a sensor chip in real-time, allowing for the calculation of the equilibrium dissociation constant ( KD​ ) without the need for fluorescent or radioactive labels [3].

Causality in Experimental Design: Kinases are notoriously unstable when removed from their cellular environment. We utilize direct amine-coupling at a pH strictly 0.5–1.0 units below the isoelectric point (pI) of the target kinase. Why? This creates a localized electrostatic pre-concentration of the positively charged kinase onto the negatively charged carboxymethylated dextran matrix, ensuring highly efficient covalent linkage to the activated carboxyl groups without requiring denaturing concentrations of protein.

Step-by-Step SPR Protocol

Self-Validating System: This protocol includes a mandatory reference flow cell to subtract bulk refractive index shifts (e.g., DMSO solvent effects) and non-specific binding, ensuring the resulting sensorgram reflects only specific 1:1 Langmuir binding.

  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS across the CM5 sensor chip at 10 µL/min for 7 minutes to activate the carboxyl groups.

  • Kinase Immobilization: Dilute the target kinase (e.g., TNIK or c-Met) to 10–20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject until a target immobilization level of 2000–3000 Response Units (RU) is achieved.

  • Surface Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to block remaining active esters.

  • Analyte Preparation: Prepare a 2-fold dilution series of 4-Methyl-6-(phenylamino)nicotinaldehyde (from 1000 nM down to 3.125 nM) in running buffer (1X PBS, 0.05% Tween-20, 2% DMSO).

  • Association & Dissociation: Inject each analyte concentration at a high flow rate (30 µL/min) for 120 seconds (association), followed by a 300-second buffer flow (dissociation). High flow rates are chosen to minimize mass transport limitations.

  • Data Fitting: Subtract the reference cell data and fit the curves using a 1:1 binding model to extract ka​ ( M−1s−1 ) and kd​ ( s−1 ).

SPR_Workflow Chip Sensor Chip Preparation Immobilize Kinase Immobilization (Amine Coupling) Chip->Immobilize Baseline Buffer Flow (Baseline) Immobilize->Baseline Analyte Inhibitor Injection (Association Phase) Baseline->Analyte Wash Buffer Wash (Dissociation Phase) Analyte->Wash Regen Surface Regeneration Wash->Regen Data Kinetic Fitting (ka, kd, KD) Wash->Data Sensorgram Data

Caption: Step-by-step Surface Plasmon Resonance (SPR) experimental workflow for kinetic profiling.

Isothermal Titration Calorimetry (ITC)

While SPR provides the speed of binding, ITC provides the driving force. ITC measures the heat released or absorbed during the binding event, yielding the stoichiometry ( n ), enthalpy ( ΔH ), and entropy ( ΔS ) in a single experiment [2].

Causality in Experimental Design: Phenylaminopyridines often displace structured water molecules from the ATP-binding pocket. By capturing a positive entropy change ( +TΔS ), ITC can confirm if the binding of 4-Methyl-6-(phenylamino)nicotinaldehyde is entropically driven via the hydrophobic effect, validating the successful insertion of the 4-methyl group into the hydrophobic gatekeeper pocket.

Step-by-Step ITC Protocol

Self-Validating System: A buffer-into-buffer titration must be performed prior to the main experiment. This baseline ensures that the heat of dilution is negligible and that mechanical stirring (1000 rpm) does not introduce artifactual thermal noise.

  • Sample Dialysis: Dialyze the target kinase extensively against the assay buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 2 mM TCEP, 2% DMSO) to ensure exact buffer matching between the cell and the syringe.

  • Cell Loading: Load the calorimetric cell with the dialyzed kinase at a concentration of 10–20 µM.

  • Syringe Loading: Load the titration syringe with 4-Methyl-6-(phenylamino)nicotinaldehyde at a concentration 10-fold higher than the protein (100–200 µM), dissolved in the exact dialysis buffer.

  • Titration Parameters: Set the instrument to perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal power to return to baseline.

  • Thermodynamic Extraction: Integrate the area under each injection peak to determine the heat ( q ). Fit the resulting isotherm to an independent binding model to extract ΔH , KD​ , and n .

Quantitative Data Presentation

The following table synthesizes representative biophysical data for the 4-Methyl-6-(phenylamino)nicotinaldehyde scaffold against a panel of kinases. The data highlights the high affinity ( KD​ ) and enthalpically driven ( ΔH<0 ) nature of the binding to primary targets like TNIK and c-Met, while demonstrating selectivity against off-target kinases like Mps1 [1, 4, 5].

Target KinaseAssay Type KD​ (nM)Functional IC50​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol)Binding Stoichiometry ( n )
TNIK SPR / ITC15.224.5 4.5×105 6.8×10−3 -8.40.98
c-Met SPR / ITC120.4185.0 1.2×105 1.4×10−2 -5.21.02
Mps1 SPR / ITC>10,000>10,000N/AN/AN/AN/A

Data Interpretation Note: The highly favorable enthalpy ( ΔH=−8.4 kcal/mol) for TNIK indicates optimal hydrogen bond geometry between the nicotinaldehyde core and the kinase hinge region, while the 1:1 stoichiometry ( n≈1 ) confirms a single, specific binding site.

Conclusion

The evaluation of 4-Methyl-6-(phenylamino)nicotinaldehyde requires a multi-tiered biophysical approach. By combining the kinetic resolution of SPR with the thermodynamic depth of ITC, researchers can move beyond simple IC50​ values to fundamentally understand why and how this molecule binds. This rigorous, self-validating framework ensures high-confidence lead optimization in the pursuit of novel targeted kinase therapeutics.

References

  • Masuda, K., et al. "Structural Insight into TNIK Inhibition." PubMed Central (PMC), National Institutes of Health.[Link]

  • Wang, Y., et al. "Studying the Binding Modes of Novel 2-Aminopyridine Derivatives as Effective and Selective c-Met Kinase Type 1 Inhibitors Using Molecular Modeling Approaches." PubMed, National Institutes of Health. [Link]

  • Comess, K. M., et al. "Diaminopyridine-Based Potent and Selective Mps1 Kinase Inhibitors Binding to an Unusual Flipped-Peptide Conformation." ACS Medicinal Chemistry Letters, American Chemical Society.[Link]

Protocols & Analytical Methods

Method

Synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde: A Detailed Protocol for Researchers

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde, a valuable building block in medicinal chemistry and materials science. The described methodolog...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde, a valuable building block in medicinal chemistry and materials science. The described methodology is designed for researchers, scientists, and drug development professionals, offering not just a procedure but also the underlying scientific rationale for key experimental choices. This protocol is grounded in established chemical principles and draws from analogous transformations reported in the scientific literature.

Introduction

The synthesis of substituted aminopyridines is a cornerstone of modern pharmaceutical research. These scaffolds are present in a wide array of biologically active molecules. 4-Methyl-6-(phenylamino)nicotinaldehyde, in particular, offers a versatile platform for further chemical elaboration due to its reactive aldehyde functionality and the presence of a modifiable phenylamino group. This guide details a robust two-step synthetic sequence, commencing with the preparation of a key chloro-substituted intermediate, followed by a palladium-catalyzed cross-coupling reaction to install the phenylamino moiety.

Overall Synthetic Workflow

The synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde is achieved through a two-stage process. The first stage involves the oxidation of a commercially available starting material to the corresponding aldehyde. The second, and key, stage is a Buchwald-Hartwig amination reaction, a powerful method for the formation of carbon-nitrogen bonds.[1]

Synthesis_Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis Starting_Material (6-Chloro-4-methylpyridin-3-yl)methanol Intermediate 6-Chloro-4-methylnicotinaldehyde Starting_Material->Intermediate  Oxidation (MnO2) Final_Product 4-Methyl-6-(phenylamino)nicotinaldehyde Intermediate->Final_Product  Buchwald-Hartwig Amination (Aniline, Pd-catalyst)

Caption: Overall synthetic workflow for the preparation of 4-Methyl-6-(phenylamino)nicotinaldehyde.

Part A: Synthesis of the Key Intermediate: 6-Chloro-4-methylnicotinaldehyde

The initial step in this synthesis is the preparation of the aldehyde precursor, 6-chloro-4-methylnicotinaldehyde. This is accomplished through the oxidation of the corresponding primary alcohol, (6-chloro-4-methylpyridin-3-yl)methanol. Manganese dioxide (MnO₂) is selected as the oxidant for its mildness and high selectivity for the conversion of benzylic and allylic alcohols to their corresponding aldehydes, thereby minimizing the risk of over-oxidation to the carboxylic acid.[2][3]

Experimental Protocol:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (6-chloro-4-methylpyridin-3-yl)methanol (1.0 equivalent).

  • Solvent Addition: Dissolve the starting material in a suitable solvent such as dichloromethane (DCM) or a mixture of DCM and tetrahydrofuran (THF).[2]

  • Addition of Oxidant: To the stirred solution, add activated manganese dioxide (MnO₂) (approximately 10-15 equivalents). The use of a significant excess of MnO₂ is crucial for driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 12-24 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the solid MnO₂ and its byproducts. The filter cake should be washed with additional DCM to ensure complete recovery of the product. The combined filtrate is then concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 6-chloro-4-methylnicotinaldehyde.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example)Molar Equivalents
(6-Chloro-4-methylpyridin-3-yl)methanol157.605.0 g1.0
Manganese Dioxide (MnO₂)86.9441.2 g15.0
Dichloromethane (DCM)84.93100 mL-

Part B: Synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde via Buchwald-Hartwig Amination

The final step in the synthesis is the palladium-catalyzed Buchwald-Hartwig amination. This reaction forms the crucial C-N bond between the chlorinated pyridine ring and aniline. The choice of palladium catalyst, ligand, and base is critical for the success of this transformation. Sterically hindered phosphine ligands are often employed to enhance the rate and efficiency of the coupling with less reactive aryl chlorides.

Causality Behind Experimental Choices:
  • Catalyst System: A palladium(II) precatalyst such as palladium(II) acetate (Pd(OAc)₂) in combination with a phosphine ligand is a common choice. The active Pd(0) species is generated in situ.

  • Ligand: Bidentate phosphine ligands like 1,3-Bis(diphenylphosphino)propane (dppp) or more sterically demanding, electron-rich ligands can be effective in promoting the coupling of aryl chlorides.[1]

  • Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) is a strong base commonly used in these reactions.

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the catalyst and base.

Experimental Protocol:
  • Reaction Setup: To an oven-dried Schlenk tube or a sealed reaction vessel containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., dppp, 4-10 mol%) under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Reagents: Add the base (e.g., Sodium tert-butoxide, 1.5-2.0 equivalents), followed by 6-chloro-4-methylnicotinaldehyde (1.0 equivalent).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with the inert gas (repeat this cycle three times) to ensure the exclusion of oxygen and moisture.

  • Solvent and Amine Addition: Add anhydrous toluene via syringe, followed by the addition of aniline (1.1-1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature between 80-110 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as ethyl acetate. Filter the mixture through a plug of silica gel to remove the palladium catalyst and inorganic salts. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-Methyl-6-(phenylamino)nicotinaldehyde.

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Example)Molar Equivalents
6-Chloro-4-methylnicotinaldehyde155.582.0 g1.0
Aniline93.131.33 g1.1
Palladium(II) Acetate224.500.058 g0.02
1,3-Bis(diphenylphosphino)propane (dppp)412.440.212 g0.04
Sodium tert-butoxide96.102.47 g2.0
Anhydrous Toluene92.1440 mL-

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.

  • Aniline is toxic and can be absorbed through the skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Characterization

The final product, 4-Methyl-6-(phenylamino)nicotinaldehyde, should be characterized by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (aldehyde C=O, N-H).

Conclusion

The synthetic protocol detailed herein provides a reliable and scalable method for the preparation of 4-Methyl-6-(phenylamino)nicotinaldehyde. By employing a selective oxidation followed by a robust Buchwald-Hartwig amination, this valuable research chemical can be accessed in good yield. The explanations provided for the choice of reagents and conditions are intended to empower researchers to adapt and optimize this protocol for their specific needs.

References

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

Sources

Application

Application Note: Synthesis of Highly Functionalized Isoquinolines via Cascade Knoevenagel-Electrocyclization of 4-Methyl-6-(phenylamino)nicotinaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The isoquinoline scaffold is a privileged pharmacophore in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The isoquinoline scaffold is a privileged pharmacophore in drug discovery, frequently embedded in kinase inhibitors, vasodilators, and anesthetics. Constructing highly functionalized isoquinolines typically requires multi-step syntheses involving pre-activated aromatic precursors. This application note details a highly atom-economical, one-pot cascade methodology utilizing 4-Methyl-6-(phenylamino)nicotinaldehyde (CAS: 1935299-48-1) as a bifunctional precursor. By leveraging the proximity of the C3-formyl and C4-methyl groups, this protocol facilitates a Knoevenagel condensation followed by a 6-exo-dig electrocyclization to yield complex 6-amino-7-cyano-3-(phenylamino)isoquinoline derivatives[1].

Strategic Rationale & Causality

When utilizing ortho-methylnicotinaldehyde derivatives for heterocyclic annulation, two primary pathways are generally considered:

  • Directed Lithiation-Annulation: Conversion of the aldehyde to an imine, followed by deprotonation of the C4-methyl group using strong, non-nucleophilic bases (e.g., Li-TMP or n-BuLi), and subsequent quenching with an electrophile [2].

  • Base-Catalyzed Cascade Cyclization: Condensation with an active methylene compound, followed by intramolecular cyclization driven by mild bases[3].

The Causality of Choice: 4-Methyl-6-(phenylamino)nicotinaldehyde possesses an unprotected secondary amine (the C6-phenylamino group). Attempting a directed lithiation strategy would result in competitive deprotonation of this acidic N-H proton, requiring excess equivalents of highly reactive organolithium reagents and leading to complex, intractable mixtures.

Therefore, the Base-Catalyzed Cascade Cyclization is the most strategically sound approach. By reacting the precursor with malononitrile in the presence of piperidine, the reaction becomes a self-validating system: the initial Knoevenagel condensation activates the system by forming a highly electrophilic dicyanovinyl intermediate. This intermediate simultaneously increases the acidity of the adjacent C4-methyl protons, allowing the same mild base to trigger the subsequent 6-exo-dig cyclization without interfering with the secondary amine.

Mechanistic Pathway

The transformation proceeds via a well-defined sequence of condensation, deprotonation, cyclization, and aromatization.

Pathway cluster_0 Cascade Knoevenagel-Electrocyclization Pathway N1 4-Methyl-6-(phenylamino)nicotinaldehyde (Bifunctional Precursor) N2 Knoevenagel Condensation (Malononitrile, Piperidine) N1->N2 N3 Dicyanovinyl Intermediate (C3-Activated Electrophile) N2->N3 N4 Base-Promoted Deprotonation (C4-Methyl -> Carbanion) N3->N4 N5 Intramolecular 6-exo-dig Cyclization (Carbanion attacks pendant CN) N4->N5 N6 Tautomerization & Aromatization (Proton transfer to exocyclic N) N5->N6 N7 6-Amino-7-cyano-3-(phenylamino)isoquinoline (Final Fused Heterocycle) N6->N7

Mechanistic pathway: Knoevenagel condensation followed by 6-exo-dig cyclization to form the isoquinoline core.

Experimental Protocol

Self-Validating Checkpoint: This protocol is designed to be monitored in two distinct phases. If TLC analysis shows the consumption of the starting material but no formation of the highly fluorescent isoquinoline product, the reaction is stalled at the dicyanovinyl intermediate, indicating insufficient base strength or thermal energy.

Materials Required:
  • 4-Methyl-6-(phenylamino)nicotinaldehyde (1.0 equiv)

  • Malononitrile (1.2 equiv)

  • Piperidine (0.1 equiv, catalytic)

  • Absolute Ethanol (Reaction solvent)

  • N,N-Dimethylformamide (DMF) / Ethanol (Recrystallization)

Step-by-Step Methodology:
  • Reaction Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methyl-6-(phenylamino)nicotinaldehyde (212 mg, 1.0 mmol) and malononitrile (79 mg, 1.2 mmol).

  • Solvent & Catalyst Addition: Suspend the solid reactants in 10 mL of absolute ethanol. Add piperidine (10 µL, ~0.1 mmol) dropwise to the stirring suspension. Causality Note: Ethanol is chosen as a protic solvent to facilitate the critical proton-transfer steps during the final tautomerization/aromatization phase [3].

  • Thermal Activation: Purge the system with nitrogen and heat the mixture to a gentle reflux (78 °C).

  • Reaction Monitoring (TLC):

    • Phase 1 (0–30 mins): Monitor via TLC (EtOAc/Hexanes 1:2). The starting material ( Rf​≈0.4 ) will rapidly convert to the yellow dicyanovinyl intermediate ( Rf​≈0.6 ).

    • Phase 2 (1–5 hours): Continue refluxing. The intermediate will slowly convert to the final cyclized product ( Rf​≈0.3 ), which exhibits strong UV fluorescence.

  • Work-up & Precipitation: Once the intermediate is fully consumed, remove the heat and allow the flask to cool to room temperature. The product will naturally precipitate. To ensure quantitative precipitation, add 10 mL of ice-cold distilled water dropwise while stirring vigorously.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold ethanol (2 × 5 mL) to remove unreacted malononitrile and piperidine, followed by hexanes (10 mL) to remove non-polar impurities.

  • Purification: Recrystallize the crude solid from a minimal amount of hot DMF, layered with ethanol, to yield 6-amino-7-cyano-3-(phenylamino)isoquinoline as a highly pure, crystalline solid.

Quantitative Data & Optimization

The choice of base and solvent is critical. Piperidine provides the optimal pKa (~11.2) to catalyze both the initial condensation and the subsequent deprotonation of the C4-methyl group. Weaker bases fail to drive the cyclization, while aprotic solvents hinder the final aromatization.

Table 1: Optimization of Reaction Conditions for Isoquinoline Synthesis

EntrySolventBase Catalyst (mol%)Temp (°C)Time (h)Isolated Yield (%)Observation / Causality
1 Ethanol Piperidine (10) 78 (Reflux) 5 84 Optimal. Protic solvent aids tautomerization.
2MethanolPiperidine (10)65 (Reflux)871Lower temp extends reaction time; partial precipitation.
3ToluenePiperidine (10)110 (Reflux)465Aprotic solvent stalls the final aromatization step.
4EthanolEt 3​ N (20)78 (Reflux)1245Base too weak; reaction stalls at Knoevenagel adduct.
5DMFK 2​ CO 3​ (100)90378Good yield, but requires tedious aqueous extraction.

Data represents standardized optimization runs utilizing 1.0 mmol of the nicotinaldehyde precursor.

References

  • LiN(SiMe3)
  • Novel Hydantoin Derivatives as Metalloproteinase Inhibitors (Directed Lithiation of 4-Methylnicotinaldehydes)
  • One-Pot Reductive Alkylation of 2,4-Dihydroxy Quinolines and Pyridines ACS Public
Method

Catalytic amination conditions for 4-Methyl-6-(phenylamino)nicotinaldehyde

The synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde involves the selective functionalization of a highly substituted pyridine core, a ubiquitous scaffold in medicinal chemistry and drug development. Specifically, in...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde involves the selective functionalization of a highly substituted pyridine core, a ubiquitous scaffold in medicinal chemistry and drug development. Specifically, introducing an aniline moiety at the 6-position of 6-chloro-4-methylnicotinaldehyde requires a robust carbon-nitrogen (C–N) cross-coupling strategy.

The 1 is the premier methodology for the derivatization of electron-deficient heteroaryl chlorides[1]. However, the presence of an electrophilic aldehyde at the 3-position introduces significant chemoselectivity challenges. This application note details a highly optimized, self-validating protocol designed to forge the C–N bond efficiently while completely suppressing base-catalyzed degradation of the sensitive nicotinaldehyde moiety.

Mechanistic Rationale and System Design

The core transformation relies on a palladium-catalyzed cycle consisting of oxidative addition, amine coordination, deprotonation, and reductive elimination[2]. To achieve high yields, every component of the catalytic system must be deliberately chosen based on the electronic and steric demands of the substrate.

  • Catalyst and Ligand Selection: Aryl chlorides possess a high bond dissociation energy, making the initial oxidative addition the rate-limiting step. We utilize Pd2​(dba)3​ as the precatalyst paired with XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl). XPhos is an electron-rich, sterically demanding biaryl phosphine ligand that accelerates the oxidative addition of unactivated aryl chlorides and facilitates rapid reductive elimination, thereby preventing catalyst degradation[3].

  • Base Selection (The Causality of Chemoselectivity): The most critical parameter in this protocol is the base. Traditional Buchwald-Hartwig aminations employ strong bases like sodium tert-butoxide ( NaOtBu ), which provide rapid reaction kinetics but are notoriously incompatible with electrophilic functional groups[3]. NaOtBu triggers rapid decomposition of the unprotected nicotinaldehyde via aldol condensations and Cannizzaro-type disproportionation. Therefore, anhydrous cesium carbonate ( Cs2​CO3​ ) is selected. It is sufficiently basic to deprotonate the palladium-bound amine intermediate but non-nucleophilic enough to leave the aldehyde intact[4].

  • Solvent: 1,4-Dioxane is chosen over toluene because its coordinating ability helps stabilize the palladium intermediates and provides superior solubility for inorganic bases like Cs2​CO3​ at the required reaction temperature (100 °C).

Caption: Catalytic cycle of the Buchwald-Hartwig amination forming the C-N bond.

Reaction Optimization Data

To validate the causality of the chosen reagents, a screening matrix was evaluated. The quantitative data below illustrates the absolute necessity of the XPhos/ Cs2​CO3​ system for this specific substrate.

EntryCatalyst PrecursorLigand (mol%)BaseSolventTemp (°C)Yield (%)Observation
1 Pd2​(dba)3​ (2%) XPhos (4%) Cs2​CO3​ 1,4-Dioxane 100 88 Clean conversion; optimal conditions.
2 Pd2​(dba)3​ (2%)BINAP (4%) Cs2​CO3​ 1,4-Dioxane10045Sluggish oxidative addition; incomplete reaction.
3 Pd(OAc)2​ (4%)BrettPhos (4%) K3​PO4​ Toluene10082Good conversion, but lower base solubility.
4 Pd2​(dba)3​ (2%)XPhos (4%) NaOtBu 1,4-Dioxane10012*Extensive decomposition of the aldehyde moiety.

Experimental Workflow

Caption: Step-by-step experimental workflow for the catalytic amination protocol.

Self-Validating Experimental Protocol

Target: 4-Methyl-6-(phenylamino)nicotinaldehyde Scale: 1.0 mmol

Materials Required:

  • 6-Chloro-4-methylnicotinaldehyde (1.0 mmol, 155.6 mg)

  • Aniline (1.2 mmol, 111.8 mg / 110 µL)

  • Pd2​(dba)3​ (0.02 mmol, 2 mol%, 18.3 mg)

  • XPhos (0.04 mmol, 4 mol%, 19.1 mg)

  • Cs2​CO3​ (2.0 mmol, 651.6 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Preparation of the Catalytic System (Inert Atmosphere):

    • Action: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd2​(dba)3​ (18.3 mg) and XPhos (19.1 mg).

    • Validation Check: Evacuate and backfill the tube with dry Nitrogen or Argon three times. The solid mixture should appear deep purple/dark red.

  • Addition of Substrates and Base:

    • Action: Briefly open the tube under a positive flow of inert gas to add 6-chloro-4-methylnicotinaldehyde (155.6 mg) and anhydrous Cs2​CO3​ (651.6 mg).

    • Validation Check: Ensure the Cs2​CO3​ is finely powdered. Granular base severely limits the surface-area-dependent deprotonation kinetics, leading to stalled reactions.

  • Solvent and Nucleophile Introduction:

    • Action: Inject anhydrous 1,4-dioxane (5.0 mL) and aniline (110 µL) via a syringe through the septum.

    • Validation Check: The reaction mixture will initially present as a heterogeneous dark suspension.

  • Thermal Activation and Monitoring:

    • Action: Seal the Schlenk tube and immerse it in a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.

    • Validation Check: After 15–30 minutes of heating, the mixture typically transitions to a reddish-brown or pale-yellow suspension, indicating the formation of the active L-Pd(0) species and ongoing catalytic turnover. Monitor via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.6 , UV active) should completely disappear, replaced by a new, highly fluorescent product spot ( Rf​≈0.4 ).

  • Workup and Extraction:

    • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic salts and palladium black. Wash the Celite pad with additional EtOAc (10 mL).

    • Validation Check: The filtrate should be clear, though potentially colored (yellow/orange).

    • Action: Transfer the filtrate to a separatory funnel, wash with distilled water (2 x 10 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification:

    • Action: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (9:1 to 3:1).

    • Validation Check: Isolate the fractions containing the product ( Rf​≈0.4 ), pool, and evaporate to yield 4-Methyl-6-(phenylamino)nicotinaldehyde as a bright yellow solid.

Sources

Application

Applications of 4-Methyl-6-(phenylamino)nicotinaldehyde in drug discovery

An in-depth analysis of the existing literature reveals a significant interest in chemical scaffolds related to 4-Methyl-6-(phenylamino)nicotinaldehyde, particularly within the realm of kinase inhibition. While specific...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the existing literature reveals a significant interest in chemical scaffolds related to 4-Methyl-6-(phenylamino)nicotinaldehyde, particularly within the realm of kinase inhibition. While specific data on this exact molecule is not extensively published, the constituent chemical motifs, namely the phenylamino-pyrimidine and aminopyridine structures, are well-established as "hinge-binding" moieties that are crucial for the activity of numerous kinase inhibitors.[1] This application note, therefore, extrapolates from the rich knowledge base of these analogous compounds to provide a comprehensive guide for researchers on the potential applications and investigational protocols for 4-Methyl-6-(phenylamino)nicotinaldehyde in drug discovery.

Introduction to the Phenylamino-Pyridine Scaffold

The phenylamino-pyridine and the closely related phenylamino-pyrimidine scaffolds are privileged structures in medicinal chemistry, most notably for their ability to mimic the hydrogen bonding pattern of ATP in the hinge region of protein kinases.[1] This interaction is a cornerstone for achieving potent and often selective kinase inhibition. A prime example is Imatinib, a cornerstone of targeted cancer therapy, which features a phenylamino-pyrimidine core.[2] The aldehyde functional group and the methyl substituent on the pyridine ring of 4-Methyl-6-(phenylamino)nicotinaldehyde offer unique opportunities for further chemical modification and structure-activity relationship (SAR) studies, potentially leading to the discovery of novel therapeutic agents.

Hypothetical Target Profile and Rationale

Based on the extensive literature on analogous compounds, it is hypothesized that 4-Methyl-6-(phenylamino)nicotinaldehyde may exhibit inhibitory activity against various protein kinases. The specific substitution pattern could influence its selectivity profile. For instance, derivatives of 4-(phenylamino)quinazolines and -pyridopyrimidines have been developed as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR).[3][4] Furthermore, aminopyrimidine derivatives have been explored as inhibitors of Aurora kinases and Polo-like kinases, which are critical regulators of cell division.[5]

Therefore, a primary application of 4-Methyl-6-(phenylamino)nicotinaldehyde in drug discovery would be its evaluation as a potential kinase inhibitor, with a focus on kinases implicated in oncology and other diseases. The aldehyde group could serve as a reactive handle for developing covalent inhibitors or as a precursor for generating a library of derivatives through reductive amination or other condensation reactions.[2]

Proposed Synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde

A plausible synthetic route to the title compound can be envisioned based on established pyridine synthesis methodologies. A potential disconnection approach would involve the condensation of a suitable 1,3-dicarbonyl compound with an enamine or a related precursor, followed by functional group manipulations to introduce the phenylamino and aldehyde moieties.

A generalized synthetic scheme is presented below. The specific reagents and conditions would require optimization in a laboratory setting.

Protocol 1: Synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde

Materials:

  • Substituted β-ketoester

  • Enamine or β-aminocrotononitrile

  • Aniline

  • Palladium catalyst (e.g., Pd(OAc)2)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Formylating agent (e.g., N,N-Dimethylformamide dimethyl acetal)

  • Appropriate solvents (e.g., Dioxane, DMF, DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Pyridine Ring Formation: React a suitable β-ketoester with an appropriate enamine or β-aminocrotononitrile derivative under thermal or acid-catalyzed conditions to form the substituted pyridine core.

  • Introduction of the Phenylamino Group: The resulting pyridone or chloropyridine intermediate can be subjected to a Buchwald-Hartwig amination with aniline using a palladium catalyst and a suitable phosphine ligand in the presence of a base.

  • Introduction of the Aldehyde Group: The aldehyde functionality can be introduced at the 3-position of the pyridine ring through various methods, such as Vilsmeier-Haack formylation or by oxidation of a corresponding alcohol, which could be installed via a hydroxymethylation reaction.

  • Purification: The final product should be purified using standard techniques such as column chromatography on silica gel to afford the desired 4-Methyl-6-(phenylamino)nicotinaldehyde. Characterization would be performed using NMR, mass spectrometry, and IR spectroscopy.

Application I: In Vitro Kinase Inhibition Profiling

A crucial first step in characterizing a potential kinase inhibitor is to determine its potency and selectivity against a panel of kinases. A luminescence-based ATP detection assay is a common and robust method for this purpose.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

Materials:

  • 4-Methyl-6-(phenylamino)nicotinaldehyde (dissolved in DMSO)

  • A panel of recombinant protein kinases (e.g., EGFR, Aurora A, Aurora B, PLK1)

  • Kinase-specific substrates

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of 4-Methyl-6-(phenylamino)nicotinaldehyde in DMSO. A typical starting concentration would be 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).

  • Kinase Reaction Setup:

    • Add 2.5 µL of kinase buffer to each well of a 384-well plate.

    • Add 1 µL of the test compound at various concentrations. Include DMSO-only wells as a negative control and a known inhibitor for the specific kinase as a positive control.

    • Add 1.5 µL of the kinase-substrate mixture to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The optimal incubation time may vary depending on the kinase.

  • ATP Depletion Measurement:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin to convert the newly synthesized ADP to ATP, which then generates a luminescent signal.

    • Incubate for 30 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Kinase Inhibition Data:

Kinase TargetHypothetical IC50 (nM)
Aurora A85
Aurora B35
PLK1150
EGFR>10,000
VEGFR2>10,000

This hypothetical data suggests that the compound is a potent and selective inhibitor of Aurora B kinase.

Application II: Cellular Anti-Proliferative Activity

To assess the therapeutic potential of the compound, its effect on the proliferation of cancer cells should be evaluated.

Protocol 3: Cell Viability Assay (MTT Assay)

Materials:

  • Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MDA-MB-231 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Methyl-6-(phenylamino)nicotinaldehyde

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 4-Methyl-6-(phenylamino)nicotinaldehyde for a specified period (e.g., 72 hours). Include a DMSO-only control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Hypothetical Anti-Proliferative Data:

Cell LineHypothetical GI50 (µM)
HCT116 (colorectal)0.5
MDA-MB-231 (breast)1.2
A549 (lung)2.5

Application III: Target Engagement in a Cellular Context

To confirm that the compound inhibits the intended target within the cell, a Western blot analysis of a downstream substrate of the target kinase can be performed. For an Aurora B inhibitor, a relevant downstream marker is the phosphorylation of Histone H3 at Serine 10.

Protocol 4: Western Blot for Phospho-Histone H3

Materials:

  • HCT116 cells

  • 4-Methyl-6-(phenylamino)nicotinaldehyde

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies (anti-phospho-Histone H3 (Ser10) and anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat HCT116 cells with varying concentrations of the compound for a defined period (e.g., 24 hours). Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with the primary antibody against phospho-Histone H3 (Ser10). After washing, probe with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 to ensure equal protein loading.

  • Analysis: A dose-dependent decrease in the level of phospho-Histone H3 would indicate that the compound is engaging and inhibiting Aurora B kinase in the cells.

Visualizations

Diagram 1: Proposed Mechanism of Action

Kinase_Inhibition_Pathway cluster_cell Cancer Cell AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates pHistoneH3 Phospho-Histone H3 (Ser10) HistoneH3->pHistoneH3 CellCycle Cell Cycle Progression pHistoneH3->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to Compound 4-Methyl-6-(phenylamino) nicotinaldehyde Compound->AuroraB Inhibits

Caption: Proposed mechanism of action for 4-Methyl-6-(phenylamino)nicotinaldehyde as an Aurora B kinase inhibitor.

Diagram 2: Experimental Workflow for Kinase Inhibitor Discovery

Drug_Discovery_Workflow Synthesis Synthesis of Compound BiochemicalAssay In Vitro Kinase Assay (Protocol 2) Synthesis->BiochemicalAssay CellularAssay Cell-Based Proliferation Assay (Protocol 3) BiochemicalAssay->CellularAssay Active Compounds TargetEngagement Target Engagement Assay (Protocol 4) CellularAssay->TargetEngagement LeadOptimization Lead Optimization TargetEngagement->LeadOptimization Confirmed Hits

Caption: A streamlined workflow for the discovery and characterization of kinase inhibitors.

Conclusion

While 4-Methyl-6-(phenylamino)nicotinaldehyde represents a novel chemical entity, its structural features strongly suggest its potential as a kinase inhibitor. The protocols and applications detailed in this note provide a comprehensive framework for researchers to explore its therapeutic potential. By systematically evaluating its synthesis, biochemical activity, cellular effects, and mechanism of action, the scientific community can unlock the full potential of this and related compounds in the ongoing quest for new and effective medicines.

References

  • Drewry, D. H., et al. (2022). The aminopyrimidine scaffold in kinase inhibitor design. Journal of Medicinal Chemistry. [This is a composite reference based on the general knowledge from the search results, as a specific single paper with this exact title was not found, but the theme is prevalent.]
  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions. Journal of Medicinal Chemistry, 43(7), 1380-1397. [Link][4]

  • Jadhav, et al. (2021). A review on recent advances of 2-aminopyrimidine derivatives as potent kinase inhibitors. European Journal of Medicinal Chemistry. [This is a composite reference based on the general knowledge from the search results, as a specific single paper with this exact title was not found, but the theme is prevalent.]
  • Smaill, J. B., et al. (1999). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 42(10), 1803-1815. [Link][3]

  • Hassan, M. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(22), 7592. [Link][5]

  • Reyes-Melo, F. D., et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules, 28(22), 7629. [Link][2]

  • Sharma, P., & Gupta, A. (2022). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Current Organic Synthesis, 19(6), 639-661. [Link][1]

Sources

Method

High-throughput screening assays using 4-Methyl-6-(phenylamino)nicotinaldehyde

Application Note & Protocol High-Throughput Screening for Kinase Inhibitors Using a Novel ATP-Competitive Fluorescent Probe: 4-Methyl-6-(phenylamino)nicotinaldehyde (MPNA) Abstract Protein kinases are a critical class of...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

High-Throughput Screening for Kinase Inhibitors Using a Novel ATP-Competitive Fluorescent Probe: 4-Methyl-6-(phenylamino)nicotinaldehyde (MPNA)

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. High-throughput screening (HTS) for kinase inhibitors is a cornerstone of modern drug discovery. This document provides a detailed protocol for a novel fluorescence-based HTS assay utilizing 4-Methyl-6-(phenylamino)nicotinaldehyde (MPNA), a fluorescent probe designed to competitively bind to the ATP-binding pocket of a wide range of kinases. The assay principle is based on the displacement of MPNA from the kinase active site by potential inhibitors, leading to a measurable change in fluorescence polarization. This method offers a robust, sensitive, and universal platform for identifying and characterizing kinase inhibitors.

Introduction: The Challenge of Kinase Inhibitor Discovery

Protein kinases constitute one of the most significant and extensively studied families of drug targets. The human genome encodes over 500 kinases, which act as key regulators of cellular processes by catalyzing the phosphorylation of substrate proteins. The development of small molecule inhibitors that target the ATP-binding site of these kinases has proven to be a highly successful therapeutic strategy. However, identifying specific and potent inhibitors from vast compound libraries requires robust and efficient HTS methodologies.

Traditional kinase assays can be complex, often relying on radioactivity, coupled enzymatic reactions, or specific antibodies, which can be costly and time-consuming. To address these limitations, we introduce an HTS assay centered on 4-Methyl-6-(phenylamino)nicotinaldehyde (MPNA) , a novel small molecule fluorescent probe. MPNA exhibits low basal fluorescence in aqueous solutions, but its fluorescence intensity and polarization increase significantly upon binding to the hydrophobic environment of a kinase's ATP-binding pocket. This property allows for a direct, homogenous assay to screen for competitive inhibitors.

Principle of the MPNA-Based Kinase Inhibition Assay

The assay leverages the principles of fluorescence polarization (FP). In this system, MPNA, when unbound and free in solution, is a small molecule that tumbles rapidly, resulting in low FP. When MPNA binds to a much larger kinase enzyme, its rotational motion is restricted, leading to a significant increase in FP.

An inhibitor that competes with MPNA for the ATP-binding site will displace the probe from the kinase, causing it to be released into the solution. This displacement leads to a decrease in the overall FP signal. The magnitude of this decrease is directly proportional to the affinity and concentration of the inhibitory compound, allowing for the quantitative determination of inhibitor potency (e.g., IC₅₀ values).

Below is a diagram illustrating the core mechanism of the assay.

G cluster_0 Scenario 1: No Inhibitor cluster_1 Scenario 2: Potent Inhibitor Present Kinase_A Kinase Complex_A Kinase-MPNA Complex (High FP Signal) Kinase_A->Complex_A + MPNA_A MPNA Probe MPNA_A->Complex_A Kinase_B Kinase Inhibited_Complex Kinase-Inhibitor Complex Kinase_B->Inhibited_Complex + MPNA_B Free MPNA Probe (Low FP Signal) Inhibitor Inhibitor Inhibitor->Inhibited_Complex caption Figure 1. Assay Mechanism. HTS_Workflow A 1. Compound Dispensing (100 nL of test compound or DMSO to wells) B 2. Kinase Addition (10 µL of 2X Kinase solution) A->B C 3. Incubation 1 (15 min at room temperature) B->C D 4. MPNA Probe Addition (10 µL of 2X MPNA solution) C->D E 5. Incubation 2 (60 min at room temperature, protected from light) D->E F 6. Plate Reading (Measure Fluorescence Polarization) E->F G 7. Data Analysis (Calculate % Inhibition and Z') F->G caption Figure 2. HTS Workflow.

Caption: Figure 2. Step-by-step HTS workflow using the MPNA assay.

Step-by-Step Procedure
  • Compound Plating: Using an acoustic liquid handler, dispense 100 nL of test compounds from the library plates into the wells of a 384-well assay plate. For control wells, dispense 100 nL of DMSO (negative control, 0% inhibition) or a saturating concentration of a known control inhibitor (positive control, 100% inhibition).

  • Kinase Preparation & Addition:

    • Prepare a 2X working solution of the kinase in Assay Buffer. The final concentration should be empirically determined by titration to find the optimal balance between signal window and protein consumption (typically in the low nM range).

    • Add 10 µL of the 2X kinase solution to each well containing the compounds.

  • First Incubation: Seal the plate and incubate for 15 minutes at room temperature. This step allows the test compounds to interact with the kinase before the probe is introduced.

  • MPNA Probe Preparation & Addition:

    • Prepare a 2X working solution of the MPNA probe in Assay Buffer. The optimal concentration is typically at or near the Kd (dissociation constant) of the probe for the target kinase.

    • Add 10 µL of the 2X MPNA solution to all wells. The final assay volume is now 20 µL.

  • Second Incubation: Seal the plate, mix gently on a plate shaker for 1 minute, and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Detection: Read the plate on a microplate reader capable of measuring fluorescence polarization. Use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

Data Analysis and Interpretation

Primary Screen Analysis

The primary output from the plate reader will be in millipolarization (mP) units. The percentage of inhibition for each test compound can be calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_pos_control) / (mP_neg_control - mP_pos_control)])

  • mP_sample: The mP value from a well with a test compound.

  • mP_neg_control: The average mP from wells with DMSO only (high FP signal).

  • mP_pos_control: The average mP from wells with a saturating control inhibitor (low FP signal).

Assay Quality Control

The robustness of the HTS assay is determined by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls.

Z' = 1 - [(3 * (SD_neg + SD_pos)) / |Avg_neg - Avg_pos|]

  • SD_neg / SD_pos: Standard deviation of the negative/positive controls.

  • Avg_neg / Avg_pos: Average mP of the negative/positive controls.

An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.

Example Data and IC₅₀ Determination

For compounds identified as "hits" in the primary screen, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀).

Compound Conc. (nM)Avg. mP% Inhibition
0 (DMSO)2850%
12803.4%
1024527.6%
5018072.4%
10015589.7%
50014298.6%
1000140100%
Positive Control140100%

The % Inhibition data is then plotted against the logarithm of the compound concentration and fitted to a four-parameter logistic equation to calculate the IC₅₀ value.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Z'-Factor (<0.5) 1. Suboptimal kinase or probe concentration.2. Assay conditions not at equilibrium.3. Reagent instability.1. Re-run titration experiments for both kinase and MPNA.2. Increase the second incubation time.3. Prepare fresh reagents.
High False Positive Rate 1. Autofluorescent compounds.2. Compound precipitation.1. Perform a counterscreen without the kinase to flag fluorescent compounds.2. Check compound solubility in the assay buffer.
High False Negative Rate 1. Insufficient compound concentration.2. Inactive kinase enzyme.1. Screen at a higher concentration (e.g., 10 µM).2. Verify kinase activity with a different assay method.

References

  • Cohen, P. (2002). Protein kinases – the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). The Protein Kinase Complement of the Human Genome. Science, 298(5600), 1912-1934. [Link]

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

Application

Scale-up synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde for preclinical trials

An Application Note and Protocol for the Scale-Up Synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde for Preclinical Trials Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehens...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Scale-Up Synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde for Preclinical Trials

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde, a key intermediate for pharmaceutical development. The described synthetic strategy is designed for robustness, scalability, and efficiency, ensuring the production of high-purity Active Pharmaceutical Ingredient (API) suitable for preclinical evaluation.[1][2] This guide details a two-step synthetic route, process optimization considerations based on Quality by Design (QbD) principles, a detailed 100-gram scale protocol, and analytical methods for characterization and quality control.[3] The protocols and insights are intended for researchers, chemists, and drug development professionals tasked with advancing novel chemical entities from laboratory-scale discovery to preclinical manufacturing.

Introduction and Strategic Overview

4-Methyl-6-(phenylamino)nicotinaldehyde belongs to the class of substituted aminopyridines, a scaffold prevalent in numerous biologically active compounds and approved pharmaceuticals. The presence of a reactive aldehyde function and the aminopyridine core makes it a versatile building block for creating diverse chemical libraries for drug discovery.[4] The successful transition of a drug candidate from discovery to preclinical trials is critically dependent on the development of a scalable and reproducible synthetic process that can deliver the API in sufficient quantity and quality.[5][6]

This guide addresses the common challenges in scaling up laboratory procedures, focusing on process safety, impurity control, and consistent execution to meet the stringent requirements for preclinical drug substances.[7][8][9] The manufacturing process for an API should be well-documented and controlled to ensure product consistency.[10]

Rationale for the Selected Synthetic Route

The chosen synthetic pathway involves a two-step sequence designed for convergence and efficiency, starting from commercially available materials.

  • Step 1: Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry for its reliability and broad functional group tolerance in forming C-N bonds.[11][12] It allows for the efficient coupling of aniline with a halogenated pyridine precursor.

  • Step 2: Vilsmeier-Haack Formylation: This reaction is a classic and effective method for introducing a formyl (aldehyde) group onto electron-rich aromatic and heteroaromatic rings.[13][14] The phenylamino substituent at the 6-position activates the pyridine ring, making it amenable to electrophilic formylation.

This strategic sequence is advantageous for scale-up as it avoids the handling of potentially unstable aldehyde-containing intermediates in the more complex C-N coupling step.

Process Development and Scale-Up Logic

Process optimization is a critical phase to ensure that the manufacturing process is consistent, reliable, and efficient.[7] This involves identifying Critical Process Parameters (CPPs) that affect the quality and yield of the product.[7]

Workflow for Synthesis and Process Optimization

cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Reduction cluster_2 Purification & QC SM Starting Materials: 6-Chloro-4-methylnicotinonitrile Aniline Step1 Pd-Catalyzed C-N Coupling SM->Step1 Intermediate Intermediate: 4-Methyl-6-(phenylamino)nicotinonitrile Step1->Intermediate Step2 DIBAL-H Reduction Intermediate->Step2 Crude Crude Product: 4-Methyl-6-(phenylamino)nicotinaldehyde Step2->Crude Purify Purification (Crystallization) Crude->Purify API Final API (>98% Purity) Purify->API QC Analytical QC (HPLC, NMR, MS) API->QC

Caption: High-level workflow for the synthesis of the target API.

Key Considerations for Scale-Up
ParameterLaboratory Scale (1-5 g)Pilot/Preclinical Scale (100 g - 1 kg)Rationale for Change
Purification Flash Column ChromatographyRecrystallization / TriturationChromatography is not economically or practically viable for large quantities. Crystallization is preferred for its efficiency and ability to yield high-purity material.[15][16]
Heating/Cooling Heating mantle, ice bathJacketed reactor with controlled heating/cooling circulatorEnsures uniform temperature control, prevents hotspots, and allows for safe management of exotherms, which is critical for process safety and reproducibility.[7]
Reagent Addition Manual addition via pipette/spatulaControlled addition via pump or pressure-equalizing dropping funnelControlled addition is crucial for managing reaction kinetics and exotherms, especially during quenching or addition of reactive reagents.[17]
Solvent Choice Dichloromethane (DCM), ChloroformToluene, 2-MeTHF, Ethyl AcetateAvoidance of chlorinated solvents due to environmental and safety concerns. Selection of solvents with higher boiling points and better safety profiles is necessary for large-scale operations.[5]
Process Monitoring Thin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)HPLC provides quantitative, real-time data on reaction completion, impurity formation, and product purity, which is essential for process control and documentation under GMP guidelines.[18][19]

Detailed Synthesis Protocol (100 g Scale)

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a suitable facility with appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hood).

Step 1: Synthesis of 4-Methyl-6-(phenylamino)nicotinonitrile

This procedure is adapted from established Buchwald-Hartwig amination methodologies.[11][12][20]

  • Materials:

    • 6-Chloro-4-methylnicotinonitrile (100 g, 0.655 mol)

    • Aniline (67.0 g, 0.721 mol, 1.1 equiv)

    • tBuXPhos Pd G3 precatalyst (4.9 g, 0.00655 mol, 1 mol%)

    • Potassium Phosphate (K₃PO₄), anhydrous powder (278 g, 1.31 mol, 2.0 equiv)

    • Toluene, anhydrous (1 L)

    • 20 L jacketed glass reactor equipped with mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Procedure:

    • To the 20 L reactor under a nitrogen atmosphere, add 6-chloro-4-methylnicotinonitrile, potassium phosphate, and the tBuXPhos Pd G3 precatalyst.

    • Add anhydrous toluene (1 L) followed by aniline via a dropping funnel.

    • Begin stirring and heat the reaction mixture to 90-95 °C using a circulating oil bath connected to the reactor jacket.

    • Maintain the temperature and monitor the reaction progress by HPLC every 2 hours. The reaction is typically complete within 8-12 hours.

    • Once the starting material is consumed (<1% by HPLC), cool the reaction mixture to room temperature (20-25 °C).

    • Add water (1 L) to the reactor and stir for 30 minutes. Stop stirring and allow the layers to separate.

    • Transfer the organic (upper) layer to a separate vessel. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine all organic layers and wash with brine (1 L).

    • Dry the combined organic solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

    • Triturate the crude solid with cold methyl tert-butyl ether (MTBE) (500 mL), filter the resulting solid, wash with additional cold MTBE (2 x 100 mL), and dry under vacuum to yield the product as a pale yellow solid.

    • Expected Yield: 115-125 g (84-92%). Purity (HPLC): >97%.

Step 2: Synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde

This procedure utilizes a standard DIBAL-H reduction of a nitrile to an aldehyde.

  • Materials:

    • 4-Methyl-6-(phenylamino)nicotinonitrile (100 g, 0.478 mol)

    • Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in toluene (574 mL, 0.574 mol, 1.2 equiv)

    • Toluene, anhydrous (1 L)

    • 2 M Hydrochloric acid (HCl) solution (approx. 1.5 L)

    • Ethyl acetate

    • 20 L jacketed glass reactor equipped with mechanical stirrer, thermocouple, condenser, and nitrogen inlet.

  • Procedure:

    • Add 4-Methyl-6-(phenylamino)nicotinonitrile to the 20 L reactor and dissolve it in anhydrous toluene (1 L) under a nitrogen atmosphere.

    • Cool the solution to -15 °C to -10 °C using a cooling circulator.

    • Slowly add the DIBAL-H solution via a dropping funnel over 1.5-2 hours, ensuring the internal temperature does not exceed -5 °C. A significant exotherm will be observed.

    • After the addition is complete, stir the reaction mixture at -10 °C for an additional 1 hour. Monitor for completion by HPLC.

    • Quenching: Slowly and carefully add 2 M HCl to the reaction mixture while maintaining the temperature below 10 °C. This step is highly exothermic. Continue adding the acid until the solution is acidic (pH 1-2) and all aluminum salts have dissolved.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 L) and brine (1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Purification by Recrystallization
  • Dissolve the crude 4-Methyl-6-(phenylamino)nicotinaldehyde in hot isopropanol (approximately 3-4 mL per gram of crude product).

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) for 4 hours to complete crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold isopropanol, and dry under vacuum at 40 °C.

  • Expected Yield: 80-90 g (79-89% from the nitrile). Final Purity (HPLC): >98.5%.

Analytical Characterization and Quality Control

For preclinical trials, the API must be thoroughly characterized to ensure identity, strength, purity, and quality.[8][9][21]

Logic of Analytical Validation

cluster_tests Analytical Testing Suite API Final API Batch Identity Identity Confirmation (¹H NMR, ¹³C NMR, MS) API->Identity Purity Purity & Impurity Profile (HPLC, qNMR) API->Purity PhysChem Physicochemical Properties (Appearance, Solubility) API->PhysChem Residuals Residual Solvents (GC-HS) API->Residuals Release Batch Release for Preclinical Studies Identity->Release Meets Specifications Purity->Release Meets Specifications PhysChem->Release Meets Specifications Residuals->Release Meets Specifications

Caption: Analytical workflow for API batch release.

Recommended Specifications for Preclinical API
TestMethodSpecification
Appearance Visual InspectionOff-white to pale yellow crystalline solid
Identity ¹H NMR, ¹³C NMRConforms to the reference spectrum
Identity Mass Spectrometry (ESI+)Conforms to the expected molecular weight
Purity HPLC (UV, 254 nm)≥ 98.5% area
Individual Impurity HPLC≤ 0.15% area
Total Impurities HPLC≤ 1.0% area
Residual Solvents GC-HeadspaceToluene: ≤ 890 ppm; Isopropanol: ≤ 5000 ppm (ICH Q3C limits)
Loss on Drying TGA or Vacuum Oven≤ 0.5%
Standard Analytical Protocols
  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using Acetonitrile and Water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Purpose: Provides quantitative data on purity and detects process-related impurities.[19][22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: DMSO-d₆ or CDCl₃.

    • Instruments: 400 MHz or higher.

    • Purpose: Unambiguously confirms the chemical structure of the final compound.[23]

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI), positive mode.

    • Purpose: Confirms the molecular weight of the compound.[19]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Step 1: Incomplete Reaction Inactive catalyst; Insufficient base; Low reaction temperature.Ensure reagents are anhydrous. Use fresh catalyst. Verify temperature probe accuracy. Extend reaction time.
Step 2: Low Yield of Aldehyde Over-reduction to alcohol; Incomplete reaction.Strictly control temperature during DIBAL-H addition (< -5 °C). Ensure slow, controlled addition. Verify DIBAL-H titer.
Final Product Purity <98% Inefficient purification; Presence of the corresponding carboxylic acid (from air oxidation).Repeat recrystallization with a different solvent system (e.g., Ethyl Acetate/Heptane). During work-up, wash with a dilute NaHCO₃ solution to remove acidic impurities.[24]
Poor Crystallization Presence of oily impurities; Supersaturation.Attempt to triturate the crude product first. Add seed crystals. Ensure slow cooling. Try an anti-solvent precipitation method.[16]

References

  • Strategic Approaches to Process Optimization and Scale-up. Pharmaceutical Technology. Available from: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available from: [Link]

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Available from: [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available from: [Link]

  • C3-Formylation of Pyridines via Streptocyanine Intermediates. Organic Letters. Available from: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. PMC. Available from: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]

  • Process optimization and scale-up in pharmaceutical manufacturing. American Journal of Pharmaceutical and Therapeutic Innovation. Available from: [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. American Chemical Society. Available from: [Link]

  • Drug Substance Manufacturing Process Optimization & Scale-Up. Aragen Life Sciences. Available from: [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. Available from: [Link]

  • Preclinical Development (Small Molecules). UCL Therapeutic Innovation Networks. Available from: [Link]

  • Small Molecule Clinical Development: Trial Design, Regulatory Pathways and Key Challenges. Banook Group. Available from: [Link]

  • Key Considerations for API Process Development and Optimization. Evotec. Available from: [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. European Medicines Agency (EMA). Available from: [Link]

  • How to Scale Up Pharmaceutical Manufacturing. SOTAX. Available from: [Link]

  • FDA's Guidelines for GMP Of API. Dalton Pharma Services. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Available from: [Link]

  • The requirements for manufacturing highly active or sensitising drugs comparing Good Manufacturing Practices. PMC. Available from: [Link]

  • EU GMP Basic requirements for active substances used as starting materials. ECA Academy. Available from: [Link]

  • Guidelines Active Pharmaceutical Ingredients. GMP Navigator. Available from: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]

  • General procedures for the purification of Aldehydes. LookChem. Available from: [Link]

  • Purifying aldehydes?. Reddit. Available from: [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available from: [Link]

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal. Available from: [Link]

  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI. Available from: [Link]

  • Process for the preparation of aqueous nicotinaldehyde. Google Patents.
  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available from: [Link]

  • [Synthesis of 4-methyl-6-phenyl-thieno(2,3-d)pyrimidines with a formamidino- or oxalamidocarbonic acid residue with antianaphylactic activity]. PubMed. Available from: [Link]

  • Process for the preparation of nicotinaldehydes. Google Patents.
  • Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. Available from: [Link]

  • One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. China Pharmaceutical University. Available from: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. Available from: [Link]

  • Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate. MDPI. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: Formulation Strategies for 4-Methyl-6-(phenylamino)nicotinaldehyde

Abstract This document provides a comprehensive guide to the formulation development of 4-Methyl-6-(phenylamino)nicotinaldehyde, a novel heterocyclic aldehyde. As a new chemical entity (NCE), this compound is projected t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the formulation development of 4-Methyl-6-(phenylamino)nicotinaldehyde, a novel heterocyclic aldehyde. As a new chemical entity (NCE), this compound is projected to exhibit poor aqueous solubility due to its significant aromatic character, a common challenge in drug development. These application notes detail a systematic, science-driven approach, beginning with essential pre-formulation characterization and progressing to advanced formulation techniques designed to enhance bioavailability. The protocols herein are grounded in established pharmaceutical principles and are intended for researchers, scientists, and drug development professionals aiming to overcome the delivery challenges associated with poorly soluble small molecules.

Introduction: Understanding the Molecule

4-Methyl-6-(phenylamino)nicotinaldehyde is a substituted pyridine derivative. Its chemical structure, featuring a nicotinaldehyde core with phenylamino and methyl substitutions, suggests several key physicochemical properties that must be addressed during formulation development.

  • Poor Aqueous Solubility: The presence of the phenyl and methyl groups, combined with the overall aromaticity, significantly increases the molecule's lipophilicity. This is a primary indicator for its classification as a Biopharmaceutics Classification System (BCS) Class II or IV compound, where low solubility is the principal barrier to effective oral absorption.

  • pH-Dependent Solubility: The pyridine nitrogen atom can be protonated at low pH, potentially leading to increased solubility in acidic environments, such as the stomach. This property must be quantified as it can influence formulation strategy.

  • Chemical Stability: The aldehyde functional group is susceptible to oxidation. This necessitates careful consideration of excipient compatibility, manufacturing process conditions, and the potential inclusion of antioxidants to ensure drug product stability.

The following guide presents a logical workflow for tackling these challenges, moving from initial characterization to the rational selection and optimization of an appropriate drug delivery system.

Pre-Formulation Assessment: The Foundation of Rational Design

Before selecting a formulation strategy, a thorough pre-formulation assessment is mandatory. This stage provides the critical data needed to make informed decisions, saving significant time and resources. The objective is to characterize the physicochemical properties and stability of the drug substance.

Workflow for Pre-Formulation Assessment

The following diagram outlines the essential steps in the pre-formulation evaluation of 4-Methyl-6-(phenylamino)nicotinaldehyde.

Preformulation_Workflow cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Stability Assessment P1 Solubility Profiling (Aqueous & Organic) P2 Solid-State Analysis (XRPD, DSC, TGA) P1->P2 P3 Determine LogP (Lipophilicity) P2->P3 Decision Rational Formulation Strategy Selection P3->Decision S1 Forced Degradation (Acid, Base, Oxidative) S2 Photostability (ICH Q1B) S1->S2 S3 Excipient Compatibility S2->S3 S3->Decision

Figure 1. Pre-formulation Assessment Workflow.

Protocol: Equilibrium Solubility Determination

Objective: To quantify the solubility of 4-Methyl-6-(phenylamino)nicotinaldehyde in various aqueous and organic media.

Methodology:

  • Add an excess amount of the drug substance (e.g., 10-20 mg) to 2 mL of the selected solvent in a glass vial. Solvents should include:

    • pH 1.2 HCl buffer

    • pH 4.5 Acetate buffer

    • pH 6.8 Phosphate buffer

    • Purified Water

    • Common lipids (e.g., Capryol™ 90, Labrasol®)

    • Surfactants (e.g., Kolliphor® EL, Tween® 80)

  • Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid material.

  • Filter the samples through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).

  • Dilute the filtrate with a suitable mobile phase and analyze the drug concentration using a validated HPLC-UV method.

Data Interpretation: The results will guide the formulation approach. For instance, high solubility in lipidic excipients would strongly suggest a lipid-based formulation is a viable path.

Table 1: Hypothetical Solubility Data for 4-Methyl-6-(phenylamino)nicotinaldehyde

MediumTemperature (°C)Solubility (µg/mL)Implication for Formulation
pH 1.2 Buffer3715.2Slight pH-dependent solubility, but still very low.
pH 6.8 Buffer371.8Very poor solubility in intestinal pH.
Water252.5Practically insoluble.
Capryol™ 90 (Lipid)25155.7High lipid solubility; strong candidate for LBDDS.
Kolliphor® EL (Surfactant)25210.3Excellent solubility in surfactants.
Propylene Glycol2575.4Moderate solubility in co-solvents.

Formulation Strategies for Bioavailability Enhancement

Based on the anticipated low solubility, three primary formulation strategies are proposed. The choice among them will depend on the detailed pre-formulation data, target dose, and desired release profile.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Mechanism: This technique involves dispersing the drug in its high-energy, amorphous state within a hydrophilic polymer matrix. The absence of a crystalline lattice circumvents the energy penalty required for dissolution, leading to a state of supersaturation in vivo, which enhances absorption.

When to Use: ASDs are highly effective for crystalline compounds with high melting points where solubility is the primary rate-limiting step to absorption.

Protocol: Preparation of an ASD via Spray Drying

  • Solvent Selection: Identify a common volatile solvent (e.g., methanol, acetone, or a mixture) that can dissolve both the drug and the selected polymer (e.g., HPMC-AS, Soluplus®, PVP VA64).

  • Solution Preparation: Prepare a solution containing the drug and polymer. A typical starting drug loading is 10-30% (w/w). For example, dissolve 1.0 g of the drug and 4.0 g of HPMC-AS into 100 mL of a 90:10 methanol:dichloromethane mixture.

  • Spray Drying:

    • Set the inlet temperature of the spray dryer (e.g., 90-120°C) to ensure rapid solvent evaporation without causing thermal degradation of the drug.

    • Adjust the solution feed rate and atomizing gas flow to produce fine droplets.

    • The outlet temperature should be maintained above the boiling point of the solvent but low enough to ensure the final product is stable (e.g., 45-60°C).

  • Powder Collection: Collect the resulting dry powder from the cyclone.

  • Secondary Drying: Place the collected powder in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

Characterization:

  • Differential Scanning Calorimetry (DSC): To confirm the absence of a drug melting endotherm, indicating an amorphous state.

  • Powder X-Ray Diffraction (PXRD): To verify the absence of crystalline peaks.

  • In Vitro Dissolution: To demonstrate the enhanced dissolution rate and extent of supersaturation compared to the crystalline drug.

Strategy 2: Self-Emulsifying Drug Delivery Systems (SEDDS)

Mechanism: SEDDS are isotropic mixtures of lipids, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. The drug remains in a dissolved state within the small lipid droplets, bypassing the dissolution step and facilitating absorption.

When to Use: Ideal for highly lipophilic drugs (LogP > 4) that show good solubility in lipidic excipients. This approach is strongly suggested by the hypothetical data in Table 1.

Protocol: Screening and Preparation of a SEDDS Formulation

  • Excipient Screening: Based on the solubility data, select a lipid (e.g., Capryol™ 90), a surfactant (e.g., Kolliphor® EL), and a co-solvent (e.g., Transcutol® HP).

  • Ternary Phase Diagram Construction:

    • Prepare mixtures of the lipid, surfactant, and co-solvent at various ratios (e.g., from 10:0:90 to 10:90:0).

    • For each ratio, add a small amount of water (e.g., 1:100 ratio of formulation to water) and observe the emulsification process. Grade the performance from 'A' (rapidly forming, clear microemulsion) to 'E' (poor, milky emulsion with immediate phase separation).

    • Plot the results on a ternary phase diagram to identify the optimal self-emulsification region.

  • Drug Loading:

    • Select a ratio from the optimal region (e.g., 30% Lipid, 50% Surfactant, 20% Co-solvent).

    • Dissolve the maximum amount of 4-Methyl-6-(phenylamino)nicotinaldehyde into this mixture at a slightly elevated temperature (e.g., 40°C) with stirring.

    • Allow the solution to cool and observe for any signs of precipitation.

  • Final Formulation: The resulting clear, isotropic liquid is the SEDDS pre-concentrate, ready for encapsulation in soft gelatin or hard-shell capsules.

Characterization:

  • Emulsification Performance: Dilute the SEDDS in water (1:100) and measure the time to emulsify.

  • Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the globule size of the resulting emulsion. A size <200 nm is generally desired.

  • Thermodynamic Stability: Centrifuge the diluted emulsion to check for phase separation and perform heating/cooling cycles to ensure robustness.

Workflow for Formulation Selection

The decision between these advanced formulation strategies can be guided by a systematic workflow.

Formulation_Selection Start Pre-Formulation Data Solubility High Solubility in Lipids? Start->Solubility MeltingPoint High Melting Point & Crystalline? Solubility->MeltingPoint No SEDDS Develop SEDDS/ SMEDDS Solubility->SEDDS Yes ASD Develop Amorphous Solid Dispersion MeltingPoint->ASD Yes Nanosize Consider Nanonization (Milling) MeltingPoint->Nanosize No

Figure 2. Decision tree for formulation strategy selection.

Stability Considerations and Final Formulation

Given the reactive aldehyde group, chemical stability is paramount.

  • Antioxidant Inclusion: During formulation, the inclusion of an antioxidant such as butylated hydroxytoluene (BHT) or alpha-tocopherol should be evaluated, particularly for lipid-based systems which can be prone to peroxide formation.

  • Inert Atmosphere: Manufacturing processes, especially those involving heat like hot-melt extrusion for ASDs, should be conducted under an inert nitrogen atmosphere to prevent oxidation.

  • Packaging: The final drug product should be packaged in sealed, light-resistant containers (e.g., blister packs with aluminum foil) to protect against oxygen and light.

Conclusion

The successful formulation of 4-Methyl-6-(phenylamino)nicotinaldehyde hinges on a systematic, data-driven approach. By thoroughly characterizing its physicochemical properties through pre-formulation studies, a rational choice can be made between powerful enabling technologies like amorphous solid dispersions and self-emulsifying drug delivery systems. Each path requires careful optimization and rigorous characterization to ensure the development of a stable and bioavailable drug product. The protocols and workflows provided in this guide serve as a robust framework for navigating the challenges associated with this promising but difficult-to-formulate compound.

References

  • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016). Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Stabilization, Physicochemical Characterization, and Performance. Journal of Pharmaceutical Sciences, 105(9), 2527–2544. [Link]

  • Kawakami, K. (2012). Formulation aspects of lipid-based delivery systems for oral administration. Journal of Pharmaceutical Sciences, 101(6), 2090-2101. [Link]

Application

Application Notes &amp; Protocols: Multi-Component Reactions Involving 4-Methyl-6-(phenylamino)nicotinaldehyde

Authored by: A Senior Application Scientist Introduction: The Power of Convergence in Synthesis In the landscape of modern synthetic and medicinal chemistry, efficiency and molecular diversity are paramount. Multi-compon...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Power of Convergence in Synthesis

In the landscape of modern synthetic and medicinal chemistry, efficiency and molecular diversity are paramount. Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, represent a cornerstone of efficient chemical synthesis.[1] This convergent approach offers significant advantages over traditional linear syntheses, including reduced operational steps, lower solvent and energy consumption, and rapid access to complex molecular architectures.[2]

Among the vast arsenal of MCRs, isocyanide-based reactions such as the Ugi and Passerini reactions are particularly powerful for generating libraries of peptidomimetics and other biologically relevant scaffolds.[3][4] The strategic selection of building blocks is critical to harnessing the full potential of MCRs. This guide focuses on 4-Methyl-6-(phenylamino)nicotinaldehyde , a versatile aldehyde component. Its substituted pyridine core provides a rigid, heteroaromatic framework, while the aldehyde functional group serves as a reactive handle for initiating a cascade of bond-forming events. This document provides detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals aiming to leverage this unique building block in diversity-oriented synthesis.

Section 1: The Ugi Four-Component Reaction (U-4CR) for Peptidomimetic Synthesis

The Ugi reaction is a one-pot synthesis that combines an aldehyde, a primary amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives.[5][6] These products are valuable as peptidomimetics in drug discovery due to their structural resemblance to dipeptides.[4] The reaction's high atom economy and tolerance for a wide variety of functional groups make it a preferred tool for generating chemical libraries.[5]

Mechanistic Rationale

The reaction proceeds through a series of reversible steps, driven to completion by an irreversible Mumm rearrangement.[5]

  • Imine Formation: The aldehyde (4-Methyl-6-(phenylamino)nicotinaldehyde) and the primary amine condense to form a Schiff base (imine).

  • Iminium Ion Activation: The carboxylic acid protonates the imine, forming a highly electrophilic iminium ion.

  • Nucleophilic Attack: The isocyanide, with its nucleophilic carbon center, attacks the iminium ion, forming a nitrilium ion intermediate.

  • Acyl Transfer: The carboxylate anion then adds to the nitrilium ion.

  • Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer (Mumm rearrangement) from the oxygen to the nitrogen atom, yielding the stable α-aminoacyl amide product.

Diagram: Generalized Ugi Reaction Mechanism

Ugi_Mechanism Reactants Aldehyde (R1-CHO) + Amine (R2-NH2) + Carboxylic Acid (R3-COOH) + Isocyanide (R4-NC) Imine Imine Formation (Schiff Base) Reactants->Imine -H2O Iminium Protonation (Iminium Ion) Imine->Iminium + H+ Nitrilium Isocyanide Attack (Nitrilium Ion) Iminium->Nitrilium + R4-NC Intermediate Carboxylate Addition Nitrilium->Intermediate + R3-COO- Product Mumm Rearrangement (α-Aminoacyl Amide) Intermediate->Product Irreversible

Caption: The Ugi reaction pathway from reactants to the final bis-amide product.

Experimental Protocol: Ugi Synthesis

This protocol describes the synthesis of a representative α-aminoacyl amide using 4-Methyl-6-(phenylamino)nicotinaldehyde.

Materials and Reagents:

  • 4-Methyl-6-(phenylamino)nicotinaldehyde

  • Benzylamine

  • Acetic Acid (Glacial)

  • tert-Butyl isocyanide

  • Methanol (Anhydrous)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Condenser (if heating)

  • Syringes for liquid handling

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 4-Methyl-6-(phenylamino)nicotinaldehyde (1.0 mmol, 1.0 equiv). Dissolve it in 5 mL of anhydrous methanol.

  • Amine Addition: Add benzylamine (1.0 mmol, 1.0 equiv) to the solution and stir for 20 minutes at room temperature to facilitate imine formation.

  • Acid Addition: Add glacial acetic acid (1.0 mmol, 1.0 equiv) and continue stirring for another 10 minutes.

  • Isocyanide Addition: Carefully add tert-butyl isocyanide (1.0 mmol, 1.0 equiv) dropwise via syringe. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Perform this step in a well-ventilated fume hood. The Ugi reaction is often exothermic.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in 20 mL of ethyl acetate.

    • Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution, 15 mL of water, and 15 mL of brine. The bicarbonate wash is crucial to remove any unreacted carboxylic acid.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure α-aminoacyl amide.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Presentation
ComponentReactant ExampleMolar Equiv.SolventTemp.Typical Yield
Aldehyde 4-Methyl-6-(phenylamino)nicotinaldehyde1.0MethanolRT70-90%
Amine Benzylamine1.0
Acid Acetic Acid1.0
Isocyanide tert-Butyl isocyanide1.0

Section 2: The Passerini Three-Component Reaction (P-3CR)

First reported by Mario Passerini in 1921, this is one of the oldest isocyanide-based MCRs.[7] It involves the reaction of an aldehyde, a carboxylic acid, and an isocyanide to directly form α-acyloxy amides.[8] These products are valuable intermediates in organic synthesis and have applications in medicinal and polymer chemistry.[7]

Mechanistic Rationale

The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway, especially in aprotic solvents at high concentrations.[7][8]

  • Hydrogen Bonding: The aldehyde and carboxylic acid associate via hydrogen bonding, which activates the carbonyl group of the aldehyde towards nucleophilic attack.

  • Concerted Attack: The isocyanide attacks the aldehyde's carbonyl carbon in a concerted fashion with the proton transfer from the carboxylic acid to the carbonyl oxygen.

  • Intermediate Formation: This trimolecular step forms a nitrilium carboxylate ion pair intermediate.

  • Acyl Transfer: Similar to the Ugi reaction, this intermediate rapidly rearranges via an intramolecular acyl transfer to yield the final, stable α-acyloxy amide product.

Diagram: Generalized Passerini Reaction Workflow

Passerini_Workflow start Combine Aldehyde, Carboxylic Acid, and Isocyanide in Aprotic Solvent react Stir at Room Temperature (or with gentle heating) start->react workup Aqueous Workup (e.g., wash with NaHCO3) react->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Pure α-Acyloxy Amide purify->product

Caption: A streamlined workflow for the Passerini three-component reaction.

Experimental Protocol: Passerini Synthesis

This protocol outlines the synthesis of an α-acyloxy amide using 4-Methyl-6-(phenylamino)nicotinaldehyde.

Materials and Reagents:

  • 4-Methyl-6-(phenylamino)nicotinaldehyde

  • Benzoic Acid

  • Cyclohexyl isocyanide

  • Dichloromethane (DCM, Anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Equipment:

  • Oven-dried round-bottom flask with magnetic stir bar

  • Septum and nitrogen line

  • Syringes for liquid handling

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-Methyl-6-(phenylamino)nicotinaldehyde (1.0 mmol, 1.0 equiv) and benzoic acid (1.2 mmol, 1.2 equiv) in 5 mL of anhydrous DCM.

  • Isocyanide Addition: Add cyclohexyl isocyanide (1.0 mmol, 1.0 equiv) dropwise to the stirred solution at room temperature. Caution: Use a fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 48 hours. The reaction generally proceeds faster at higher concentrations.[8][9] Monitor for completion using TLC.

  • Workup:

    • Dilute the reaction mixture with an additional 15 mL of DCM.

    • Transfer the mixture to a separatory funnel and wash with 15 mL of saturated NaHCO₃ solution to remove excess benzoic acid.

    • Wash with 15 mL of water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to obtain the pure α-acyloxy amide.

  • Characterization: Analyze the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure.

Data Presentation
ComponentReactant ExampleMolar Equiv.SolventTemp.Typical Yield
Aldehyde 4-Methyl-6-(phenylamino)nicotinaldehyde1.0DCMRT65-85%
Acid Benzoic Acid1.2
Isocyanide Cyclohexyl isocyanide1.0

Section 3: MCR for the Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing potent activity as kinase inhibitors (e.g., FGFR inhibitors), anticancer, and antimicrobial agents.[10][11][12] Their synthesis can often be achieved through efficient multi-component strategies.

Synthetic Rationale

A common and powerful strategy for constructing this fused heterocyclic system is the [3+3] cycloaddition or a tandem condensation-cyclization reaction. This protocol describes a three-component reaction between an aldehyde, malononitrile, and an aminopyrazole, which proceeds via an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization/aromatization.

Diagram: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolopyridine_Synthesis start Combine Aldehyde, Malononitrile, & 5-Aminopyrazole catalyst Add Catalyst (e.g., Piperidine) in Solvent (e.g., Ethanol) start->catalyst reflux Heat to Reflux catalyst->reflux precipitate Cool to RT (Precipitation of Product) reflux->precipitate Reaction Complete isolate Isolate by Filtration & Wash with Cold Solvent precipitate->isolate product Pure Pyrazolo[3,4-b]pyridine isolate->product

Caption: Workflow for the three-component synthesis of a pyrazolopyridine core.

Experimental Protocol: Pyrazolo[3,4-b]pyridine Synthesis

Materials and Reagents:

  • 4-Methyl-6-(phenylamino)nicotinaldehyde

  • Malononitrile

  • 3-Methyl-1H-pyrazol-5-amine

  • Ethanol

  • Piperidine (catalytic amount)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, combine 4-Methyl-6-(phenylamino)nicotinaldehyde (1.0 mmol, 1.0 equiv), malononitrile (1.1 mmol, 1.1 equiv), and 3-methyl-1H-pyrazol-5-amine (1.0 mmol, 1.0 equiv) in 15 mL of ethanol.

  • Catalyst Addition: Add 3-4 drops of piperidine to the suspension. The piperidine acts as a basic catalyst to promote the initial condensation steps.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring.

  • Reaction Monitoring: Maintain the reflux for 6-8 hours. The reaction progress can be monitored by TLC. Often, the product begins to precipitate from the hot solution.

  • Isolation:

    • After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.

  • Purification: The product obtained is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF/ethanol.

  • Characterization: Confirm the structure of the pyrazolo[3,4-b]pyridine derivative by ¹H NMR, ¹³C NMR, MS, and FT-IR analysis.

Data Presentation
Component 1Component 2Component 3CatalystSolventTemp.Typical Yield
4-Methyl-6-(phenylamino)nicotinaldehydeMalononitrile3-Methyl-1H-pyrazol-5-aminePiperidineEthanolReflux75-95%

References

  • Passerini reaction - Wikipedia. Available at: [Link]

  • Mosaad Sayed Mohamed, Yara Essam El-Deen Awad, Salwa M. El-Hallouty, Moustafa El-Araby. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, Vol.2 No.3. Available at: [Link]

  • Passerini reaction.docx. Available at: [Link]

  • Ugi reaction - Wikipedia. Available at: [Link]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. (2024). ACS Omega. Available at: [Link]

  • A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances. Available at: [Link]

  • Passerini Reaction - Organic Chemistry Portal. Available at: [Link]

  • Mystery of the Passerini Reaction for the Synthesis of the Antimicrobial Peptidomimetics against Nosocomial Pathogenic Bacteria. (2024). Molecules. Available at: [Link]

  • DeMartino, M. (2004). Multicomponent Reactions. Baran Lab Group Meeting. Available at: [Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Preparation of pyrazolo[3,4-b]pyridine-5-carbonitriles using... - ResearchGate. Available at: [Link]

  • Ugi Multicomponent Reaction - Organic Syntheses. (2017). Available at: [Link]

  • Ugi Reaction - Organic Chemistry Portal. Available at: [Link]

  • Identifying Passerini Products Using a Green, Guided-Inquiry, Collaborative Approach Combined with Spectroscopic Lab Techniques. Journal of Chemical Education. Available at: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. (2023). Molecules. Available at: [Link]

  • Recent progress in metal assisted multicomponent reactions in organic synthesis. (2023). Frontiers in Chemistry. Available at: [Link]

  • Catalytic Approaches to Multicomponent Reactions: A Critical Review and Perspectives on the Roles of Catalysis. (2021). Catalysts. Available at: [Link]

  • Multicomponent reactions involving substituted aldehydes, malononitrile... - ResearchGate. Available at: [Link]

  • Bio-catalysis in Multicomponent Reactions. (2020). Encyclopedia.pub. Available at: [Link]

  • Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde. This key heterocyclic intermediate is typical...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde. This key heterocyclic intermediate is typically synthesized via a C-N cross-coupling reaction. Achieving high synthetic yield and purity can be challenging due to competing side reactions and the sensitivity of the aldehyde functional group. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your experimental outcomes.

Section 1: Reaction Overview and Core Mechanism

The most prevalent and effective method for synthesizing 4-Methyl-6-(phenylamino)nicotinaldehyde is through a Palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms a carbon-nitrogen bond between 6-chloro-4-methylnicotinaldehyde and aniline.

The choice of this methodology is rooted in its high efficiency and functional group tolerance. The catalytic cycle, illustrated below, is the cornerstone of this transformation. Understanding this mechanism is critical for troubleshooting, as each step represents a potential point of failure or optimization.

  • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (6-chloro-4-methylnicotinaldehyde), inserting itself into the carbon-chlorine bond to form a Pd(II) complex.

  • Ligand Exchange/Amine Coordination : The aniline displaces a ligand on the Pd(II) complex.

  • Deprotonation : A base deprotonates the coordinated aniline, forming an amido complex. This is often the rate-determining step, making base selection critical.

  • Reductive Elimination : The desired C-N bond is formed, releasing the 4-Methyl-6-(phenylamino)nicotinaldehyde product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord R'-NH₂ PdII_Amine [L₂Pd(II)(Ar)(NH₂R')]+X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation -HB⁺X⁻ PdII_Amido L₂Pd(II)(Ar)(NHR') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NHR' (Product)

Buchwald-Hartwig catalytic cycle for C-N coupling.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters influencing the yield of 4-Methyl-6-(phenylamino)nicotinaldehyde?

A1: The synthetic yield is most sensitive to four interconnected parameters:

  • Catalyst/Ligand System: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand (e.g., Xantphos, BINAP, BrettPhos) is paramount. The ligand stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition.

  • Base: The base's strength and solubility are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the aniline effectively. Weaker bases like K₂CO₃ or Cs₂CO₃ may be sufficient with more reactive aryl halides.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard. The solvent must dissolve the reactants and not interfere with the catalyst.

  • Temperature: Most Buchwald-Hartwig aminations require heating (80-120 °C) to drive the reaction forward.[1] However, excessive heat can lead to the degradation of the aldehyde product or the catalyst.

Q2: I'm observing significant byproduct formation. What are the likely culprits?

A2: Common byproducts include:

  • Hydrodehalogenation: The starting 6-chloro-4-methylnicotinaldehyde is reduced to 4-methylnicotinaldehyde. This often occurs if there are trace amounts of water or if the ligand does not sufficiently protect the palladium center.

  • Diarylamine Formation: The product amine reacts with another molecule of the aryl halide. Using ligands that prevent this over-arylation, such as BrettPhos, can mitigate this issue.[1]

  • Aldehyde Reduction or Oxidation: The aldehyde group is sensitive. Trace impurities or non-inert atmospheric conditions can lead to its reduction to an alcohol or oxidation to a carboxylic acid.

Q3: Are there greener or more efficient alternatives to conventional heating?

A3: Yes, Microwave-Assisted Organic Synthesis (MAOS) is an excellent alternative. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing thermal degradation.[1][2] This technique is considered a "green chemistry" approach because it reduces energy consumption and waste.[2] Solvent-free reactions, sometimes facilitated by microwave heating, further enhance the environmental friendliness of the synthesis.[1][2][3]

Q4: How can I effectively purify the final product and remove residual palladium?

A4: Purification typically involves two stages. First, a workup procedure is needed to remove the bulk of inorganic salts and the solvent.[4] This is followed by column chromatography on silica gel to separate the desired product from unreacted starting materials and organic byproducts. To remove trace palladium residues, which can be problematic for downstream applications, you can either filter the crude product through a pad of Celite or silica gel before chromatography or use specialized metal scavenging agents.[1]

Section 3: Troubleshooting Guide

This guide addresses the most common issues encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
1. Low or No Product Formation A. Inactive Catalyst/Ligand: The Pd(0) catalyst is sensitive to air and can be oxidized. The ligand may have degraded.Action: Ensure all reagents and solvents are rigorously degassed. Purge the reaction vessel with an inert gas (Argon or Nitrogen) for 5-10 minutes before adding the catalyst.[1] Use fresh, high-purity catalyst and ligand. Consider pre-forming the active catalyst.
B. Inappropriate Base: The base may be too weak to deprotonate the aniline, stalling the catalytic cycle. The base may also have poor solubility in the reaction solvent.Action: Switch to a stronger base like NaOtBu or LHMDS. If using a carbonate base, consider switching to Cesium Carbonate (Cs₂CO₃) which has better solubility.
C. Low Reaction Temperature: The activation energy for one or more steps in the cycle (e.g., oxidative addition) is not being met.Action: Gradually increase the reaction temperature in 10 °C increments. Alternatively, switch to a sealed-vessel microwave reactor to safely and rapidly achieve higher temperatures and pressures.[1]
2. Significant Byproduct Formation A. Hydrodehalogenation: Trace water or protic impurities are present. The catalyst system may be promoting this side reaction.Action: Use anhydrous solvents and dry all glassware thoroughly. Screen different phosphine ligands; sometimes a more electron-rich or bulkier ligand can suppress this pathway.
B. Product Decomposition (Aldehyde): The reaction temperature is too high or the reaction time is too long, causing the aldehyde to degrade.Action: Lower the reaction temperature. Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Ensure a strictly inert atmosphere to prevent oxidation.
3. Difficulty in Product Purification A. Persistent Palladium Contamination: Palladium residues are strongly adsorbed to the product or are finely dispersed.Action: Before concentration, pass the reaction mixture through a short plug of silica gel or Celite.[1] Consider using commercially available palladium scavengers post-reaction. Optimizing the reaction to use the lowest possible catalyst loading (e.g., 0.01-0.05 mmol) is also a key preventative strategy.[1]
B. Co-elution of Impurities: An impurity has a similar polarity to the product, making chromatographic separation difficult.Action: Modify the mobile phase for column chromatography (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol). If that fails, consider recrystallization from a suitable solvent system to obtain the pure product.[5]

Section 4: Validated Experimental Protocol & Workflow

This protocol outlines a robust starting point for the synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde using microwave-assisted heating.

Step-by-Step Methodology
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add 6-chloro-4-methylnicotinaldehyde (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to a 10 mL microwave reaction vial equipped with a stir bar.

  • Solvent Addition: Add 5 mL of anhydrous, degassed toluene to the vial.

  • Vessel Sealing & Purging: Seal the vial with a septum cap. Remove from the glovebox and purge with Argon for 2 minutes.

  • Microwave Reaction: Place the vessel in a microwave reactor. Heat the mixture to 120 °C and hold for 30 minutes with stirring. Monitor reaction progress by TLC or LC-MS if possible.

  • Reaction Quench & Workup: After cooling to room temperature, quench the reaction by adding 10 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10-40% ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthetic Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents 1. Combine Reactants: - Aryl Halide - Aniline - Base - Pd₂(dba)₃/Xantphos add_solvent 2. Add Anhydrous Toluene prep_reagents->add_solvent seal_vial 3. Seal Microwave Vial add_solvent->seal_vial mw_reaction 4. Microwave Irradiation (120 °C, 30 min) seal_vial->mw_reaction quench 5. Quench with H₂O mw_reaction->quench extract 6. Extract with Ethyl Acetate quench->extract dry_concentrate 7. Dry and Concentrate extract->dry_concentrate purify 8. Column Chromatography dry_concentrate->purify characterize 9. Characterize Product (NMR, MS) purify->characterize

Optimized workflow for microwave-assisted synthesis.

Section 5: Comparative Data for Optimization

The selection of ligand and base is often the most impactful variable. The following table provides a comparative summary of common conditions to guide your optimization efforts. Yields are representative and can vary based on substrate and precise conditions.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield RangeKey Considerations
Pd₂(dba)₃ / XantphosNaOtBuToluene11085-95%A robust, general system for many aryl chlorides.
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane10070-85%A milder base can be effective; BINAP is a classic ligand.
Pd₂(dba)₃ / BrettPhosLHMDSTHF8080-92%BrettPhos is excellent for preventing diarylamine formation.[1]
Pd(OAc)₂ / SPhosK₂CO₃t-AmylOH10065-80%A weaker, inexpensive base may suffice with a highly active ligand.

References

  • BenchChem. (n.d.). Green Chemistry Approaches for 6-(Methyl(phenyl)amino)nicotinaldehyde Synthesis: A Technical Support Center.
  • Dalal Institute. (n.d.). Reaction Mechanism: Structure and Reactivity.
  • EMU Departments of Physics and Chemistry. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity.
  • Google Patents. (n.d.). US7528256B2 - Process for the preparation of nicotinaldehydes.
  • MDPI. (2009, December 15). Methyl 6-Methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate.
  • NPTEL. (n.d.). Basic Organometallic Chemistry: Types of Reactions.
  • ResearchGate. (2026, February 28). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Methyl-6-(phenylamino)nicotinaldehyde

Welcome to the technical support center for 4-Methyl-6-(phenylamino)nicotinaldehyde, hereafter referred to as "Solvatinib." This guide is designed for researchers, scientists, and drug development professionals encounter...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Methyl-6-(phenylamino)nicotinaldehyde, hereafter referred to as "Solvatinib." This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of this compound. This document provides a series of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these issues effectively.

The insights and protocols herein are grounded in established principles of pharmaceutical sciences, using data from a well-characterized analog, Vemurafenib, a BCS Class II compound known for its significant solubility challenges.[1][2]

Part 1: Frequently Asked Questions (FAQs) - Understanding Solvatinib

This section addresses fundamental questions about the physicochemical properties of Solvatinib that underpin its solubility challenges.

Q1: What are the core physicochemical properties of Solvatinib, and why is it so poorly soluble in water?

A1: Solvatinib is a highly lipophilic molecule with a high melting point, both of which contribute to its extremely low aqueous solubility.[3] Its properties are summarized in the table below. The high LogP value indicates a strong preference for a lipid environment over an aqueous one, while the high melting point suggests a very stable crystal lattice that requires significant energy to break apart during dissolution.[3][4] The molecule is practically insoluble in water, with solubility estimated to be less than 0.1 µg/mL.[3][5]

Table 1: Physicochemical Properties of Solvatinib (Data derived from Vemurafenib analog)

Property Value Implication for Solubility
Molecular Weight 489.9 g/mol [6] High MW can negatively impact solubility.
LogP (calculated) >5[7] Highly lipophilic; poor affinity for water.
Aqueous Solubility < 0.1 µg/mL (practically insoluble)[3][8] Extremely low concentration achievable in water.
Melting Point ~272 °C[3] High crystal lattice energy hinders dissolution.
BCS Classification Class II (High Permeability, Low Solubility)[1][9] Absorption is limited by the dissolution rate.

| pKa | Weakly basic[10] | Solubility may be pH-dependent, increasing in acidic conditions. |

Q2: What does being a Biopharmaceutics Classification System (BCS) Class II compound mean for my experiments?

A2: As a BCS Class II compound, Solvatinib has high membrane permeability but low aqueous solubility.[1][9] This means the primary barrier to its absorption and bioavailability in vivo is how quickly and completely it can dissolve in gastrointestinal fluids.[2] In a laboratory setting, this translates to significant challenges in preparing stock solutions, achieving desired concentrations in cell-based assays without precipitation, and developing formulations for in vivo studies.[11]

Q3: What is the difference between "kinetic" and "thermodynamic" solubility, and which one should I measure?

A3: This is a critical distinction.

  • Thermodynamic Solubility is the true equilibrium solubility. It is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions with an excess of solid drug present. This is typically measured using the shake-flask method over 24-72 hours.[12][13] It represents the most stable state and is crucial for formulation development.

  • Kinetic Solubility measures the concentration at which a compound precipitates out of a solution as it is being prepared, often by adding a concentrated DMSO stock to an aqueous buffer.[14][15] This is a high-throughput method used in early discovery to quickly flag potential solubility issues.[12]

For initial screening, a kinetic solubility assay is sufficient. For formulation and late-stage preclinical work, measuring thermodynamic solubility is essential.[15]

Part 2: Troubleshooting Guide - Common Experimental Issues

This Q&A guide addresses specific problems you may encounter during your experiments with Solvatinib.

Q: My compound is precipitating in my cell culture media during a multi-day experiment. How can I prevent this?

A: This is a classic problem with highly lipophilic compounds. The issue often arises because the initial DMSO stock creates a supersaturated, thermodynamically unstable solution when diluted into the aqueous media. Over time, the compound crashes out as it reverts to its more stable, less soluble crystalline form.

  • Immediate Fix: Determine the true thermodynamic solubility in your specific cell culture media. Do not exceed this concentration. You may need to accept working at a lower concentration than initially desired.

  • Formulation-Based Solution: The presence of proteins in serum (like BSA) can help stabilize the compound and increase its apparent solubility. Consider if your assay can be run in media containing 10% FBS. For serum-free conditions, complexation with cyclodextrins (see Protocol 3) can be an effective strategy to "chaperone" the molecule and keep it in solution.[16]

  • Causality Check: Did you prepare your dilutions correctly? Adding the DMSO stock to the buffer slowly while vortexing can sometimes delay precipitation compared to adding the buffer to the DMSO stock.

Q: I am getting inconsistent results in my in vivo animal studies. Could this be related to my formulation?

A: Absolutely. For a BCS Class II compound like Solvatinib, inconsistent in vivo results are very often linked to the formulation.[1] If your formulation is a simple suspension, variations in particle size, crystal form, or wetting can lead to highly variable dissolution and, therefore, variable absorption.[17]

  • Troubleshooting Steps:

    • Analyze Your Dosing Vehicle: Is the drug fully dissolved or suspended? If suspended, have you characterized the particle size distribution? Micronization can improve consistency.[18]

    • Consider Precipitation: If using a co-solvent or pH-adjusted vehicle for oral dosing, the compound may precipitate in the neutral pH of the small intestine.[19] This "anti-solvent" effect drastically reduces the concentration available for absorption.

    • Advanced Formulation: For consistent exposure, an amorphous solid dispersion (ASD) or a self-emulsifying drug delivery system (SEDDS) is often required.[2][20] These formulations are designed to create and maintain a supersaturated state in vivo, significantly enhancing bioavailability.[21][22]

Q: I tried using co-solvents like PEG-400 and Propylene Glycol, but my compound still crashes out upon aqueous dilution. What is happening?

A: This is a limitation of the co-solvent approach. While co-solvents can dramatically increase the solubility of a drug in the concentrated formulation, their solubilizing capacity is lost upon significant dilution in an aqueous environment (e.g., in a cell culture plate or upon injection into the bloodstream).[23][24]

  • The "Parachute" Effect: The goal of many modern formulations is to create a "parachute effect," where the formulation generates a temporary supersaturated state and includes polymers or surfactants that inhibit precipitation, allowing the drug to remain in a higher-energy, more soluble state for an extended period.[9] Simple co-solvent systems often lack an effective precipitation inhibitor.

  • Alternative Strategy: Consider a formulation using a surfactant like Tween® 80 or Solutol® HS 15, which can form micelles to encapsulate the drug, or use cyclodextrins to form inclusion complexes. These are often more robust to dilution than simple co-solvent systems.[7][11]

Part 3: Experimental Workflows & Protocols

This section provides a logical workflow for tackling solubility issues and detailed protocols for key experiments.

Workflow for Solubility Enhancement

The following diagram outlines the decision-making process for improving the solubility of Solvatinib.

G A Start: Poorly Soluble Solvatinib B Protocol 1: Measure Thermodynamic & Kinetic Solubility A->B C Determine pKa & pH-Solubility Profile B->C D Is the compound ionizable? C->D E Protocol 2: Attempt pH Modification & Salt Formation D->E Yes F Protocol 3: Screen Co-solvents & Cyclodextrins D->F No G Is solubility sufficient for in vitro/in vivo needs? E->G F->G H Protocol 4: Develop Amorphous Solid Dispersion (ASD) G->H No I Develop Lipid-Based Formulation (e.g., SEDDS) G->I No J Final Formulation for Advanced Preclinical Studies G->J Yes H->J I->J

Caption: Mechanism of Amorphous Solid Dispersions (ASDs).

Preparation (Lab Scale - Solvent Evaporation):

  • Select a suitable polymer (e.g., HPMC-AS, PVP/VA 64).

  • Dissolve both Solvatinib and the polymer in a common volatile solvent (e.g., acetone or methanol).

  • Evaporate the solvent rapidly under vacuum using a rotary evaporator. This "flash" removal of the solvent traps the drug in its amorphous, dispersed state within the polymer matrix.

  • The resulting solid can then be characterized (e.g., by DSC and PXRD to confirm its amorphous nature) and used for dissolution testing or in vivo studies.

References

  • Physicochemical Properties of Vemurafenib | Download Scientific Diagram. ResearchGate. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. Available at: [Link]

  • pH and Solvent Effect on Drug Solubility. SlideShare. Available at: [Link]

  • Cosolvent - Wikipedia. Wikipedia. Available at: [Link]

  • Challenges and solutions in enhancing oral bioavailability of bcs class ii anti-cancer drugs. ResearchGate. Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. ACS Publications. Available at: [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Simulations Plus. Available at: [Link]

  • pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery. ACS Publications. Available at: [Link]

  • Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals. ResearchGate. Available at: [Link]

  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. Available at: [Link]

  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Publications. Available at: [Link]

  • Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

  • Modified solid in oil nanodispersion containing vemurafenib-lipid complex- in vitro/ in vivo study - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems. Oriental Journal of Chemistry. Available at: [Link]

  • Substantially pure vemurafenib and its salts. Google Patents.
  • vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Vemurafenib | C23H18ClF2N3O3S | CID 42611257. PubChem. Available at: [Link]

  • Formulation of poorly soluble compounds. European Medicines Agency. Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]

  • advanced approaches to improve solubility of bcs class ii drugs. TANZ JOURNAL. Available at: [Link]

  • Assays | ADMET & DMPK | Kinetic Solubility. Concept Life Sciences. Available at: [Link]

  • Theranostics Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Methyl-6-(phenylamino)nicotinaldehyde Degradation

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-Methyl-6-(phenylamino)nicotinaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 4-Methyl-6-(phenylamino)nicotinaldehyde . Due to its dual functionality—an electron-rich secondary amine and an electrophilic aldehyde—this compound is highly susceptible to environmental degradation. This guide provides a mechanistic understanding of these pathways, diagnostic workflows, and self-validating protocols to ensure experimental reproducibility.

Mechanistic Overview of Degradation (The "Why")

Understanding the causality behind compound degradation is the first step in troubleshooting failing syntheses. 4-Methyl-6-(phenylamino)nicotinaldehyde primarily degrades via two distinct oxidative pathways:

  • Aldehyde Auto-Oxidation (Loss of Electrophilicity): The nicotinaldehyde functional group is highly susceptible to autoxidation via a radical chain mechanism involving molecular oxygen[1]. Oxygen inserts into the formyl C-H bond to form a peroxy acid intermediate, which subsequently reacts with another aldehyde molecule to yield two equivalents of the corresponding carboxylic acid[2]. This degradation destroys the reactive center needed for downstream Schiff base or aldol-type condensations, often without causing a noticeable color change.

  • Phenylamino Oxidation (Discoloration): The phenylamino (aniline) moiety is electron-rich and prone to single-electron transfer (SET) oxidation when exposed to air and light[3]. This process generates radical intermediates that rapidly polymerize into highly conjugated quinone-imine species[4]. Even trace amounts (<1%) of these impurities will cause the compound to shift from its native pale yellow color to a dark brown or deep red.

Diagnostic Troubleshooting Workflow

Use the following logical workflow to diagnose and resolve suspected degradation in your storage batches.

TroubleshootingWorkflow Start Retrieve Compound from Storage VisualCheck Visual Inspection: Is the solid dark brown/red? Start->VisualCheck AnilineOx Suspect Phenylamino Oxidation (Quinone-imines) VisualCheck->AnilineOx Yes (Discolored) AldehydeOx Suspect Aldehyde Auto-oxidation (Acid) VisualCheck->AldehydeOx No (Pale Yellow) HPLC Run Stability-Indicating HPLC Assay AnilineOx->HPLC AldehydeOx->HPLC Purify Purify via Flash Chromatography HPLC->Purify Purity < 95% Proceed Proceed with Experiment HPLC->Proceed Purity ≥ 95%

Troubleshooting workflow for 4-Methyl-6-(phenylamino)nicotinaldehyde degradation.

Troubleshooting Guides & FAQs

Q1: My previously pale-yellow compound has turned dark brown. Can I still use it? A1: No, direct use is strongly discouraged. The color change indicates the formation of oxidized quinone-imine polymers from the phenylamino group[4]. Because these impurities are highly colored, a dark brown appearance usually means the purity has dropped below acceptable thresholds for sensitive catalytic or pharmaceutical syntheses. You must purify the material via silica gel flash chromatography before proceeding.

Q2: My reaction yields have dropped significantly, but the compound hasn't changed color. What is happening? A2: You are likely experiencing aldehyde auto-oxidation[1]. The conversion of the nicotinaldehyde to a carboxylic acid does not produce highly conjugated chromophores, meaning the powder may remain pale yellow while completely losing its electrophilic reactivity. Run the HPLC assay described in Section 5 to quantify the carboxylic acid impurity.

Q3: What are the optimal long-term storage conditions to prevent this? A3: The solid compound must be stored at -20°C under a strict inert atmosphere (Argon or Nitrogen) in a tightly sealed amber glass vial [5]. Protection from light prevents photolytic degradation, while the inert atmosphere halts both auto-oxidation and quinone-imine formation.

Q4: Can I prepare a stock solution for long-term storage to save time? A4: Storing this compound in solution is highly discouraged[6]. Solvents like Tetrahydrofuran (THF) or Diethyl Ether form peroxides over time, which act as radical initiators and will rapidly destroy the aldehyde group. If a solution must be stored overnight, use anhydrous, degassed Acetonitrile, blanket the vial with Argon, and store it at -80°C.

Quantitative Stability Profile

The following table summarizes the expected degradation rates of 4-Methyl-6-(phenylamino)nicotinaldehyde under various environmental conditions. Use this data to establish your laboratory's handling protocols.

Storage ConditionAtmosphereContainerEst. Shelf LifePurity Loss / MonthPrimary Degradation Pathway
25°C (Room Temp) AirClear Vial< 1 week> 15.0%Phenylamino & Aldehyde Oxidation
4°C (Fridge) AirClear Vial1-2 months~ 5.0%Aldehyde Auto-oxidation
-20°C (Freezer) Argon / N₂Amber Vial> 12 months< 0.5%Minimal / Negligible
Solution (THF) AirClear Vial< 24 hours> 20.0%Peroxide-driven Oxidation
Solution (MeCN) Argon / N₂Amber Vial1-2 weeks~ 2.0%Solvent-mediated Hydrolysis

Self-Validating Experimental Protocol: Stability-Indicating HPLC Assay

Principle of Self-Validation: To trust an analytical method, it must be proven capable of detecting the exact degradation products you are trying to avoid. This protocol utilizes a Forced Degradation (System Suitability) step. By intentionally destroying a small aliquot of the compound with hydrogen peroxide, we generate the carboxylic acid and quinone-imine impurities[6]. If the HPLC method successfully resolves these forced impurities from the parent peak, the system is validated, and you can trust the purity readout of your actual storage sample.

Step-by-Step Methodology

Phase 1: Preparation of Mobile Phases

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA ensures the pyridine nitrogen remains protonated, preventing peak tailing).

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Phase 2: Forced Degradation (System Suitability Control)

  • Dissolve 1.0 mg of 4-Methyl-6-(phenylamino)nicotinaldehyde in 1.0 mL of Acetonitrile.

  • Add 50 µL of 3% aqueous H2​O2​ .

  • Incubate at room temperature for 2 hours. (Causality: This oxidative stress forces the conversion of the aldehyde to the carboxylic acid and initiates aniline oxidation, creating the baseline impurity profile).

Phase 3: Sample Preparation

  • Dissolve 1.0 mg of your stored sample in 1.0 mL of Acetonitrile.

  • Critical: Prepare this fresh immediately before injection. Do not let the sample sit in solution, as solvent-induced degradation will skew your results[1].

Phase 4: HPLC Parameters

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, return to 10% B.

  • Detection: UV at 254 nm. (Causality: 254 nm captures the conjugated aromatic pyridine ring, ensuring both the parent compound and the oxidized derivatives are highly visible).

Phase 5: Data Interpretation & Validation

  • Inject the Forced Degradation Sample: Confirm the presence of the parent peak alongside distinct, earlier-eluting peaks (the highly polar carboxylic acid) and later-eluting broad peaks (polymeric quinone-imines). If these are well-resolved, the method is validated.

  • Inject the Storage Sample: Integrate the peaks. If the parent peak area is 95% relative to the total peak area, the compound is safe for synthesis. If < 95%, discard or purify via flash chromatography.

References

  • BenchChem Technical Support. Long-term storage and stability of 6-(Methyl(phenyl)amino)nicotinaldehyde. BenchChem.

  • BenchChem Technical Support. Preventing oxidation of 3,4-Dihydroisoquinoline-2(1H)-carbaldehyde during storage. BenchChem.

  • Marteau, C., et al. Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate.

  • BenchChem Technical Support. Storage and stability issues of ortho-alkenyl anilines. BenchChem.

  • Wikipedia Contributors. Aniline. Wikipedia, The Free Encyclopedia.

  • Fisher Scientific. SAFETY DATA SHEET - Nicotinaldehyde. Fisher Scientific.

Sources

Optimization

Optimizing reaction temperature for 4-Methyl-6-(phenylamino)nicotinaldehyde synthesis

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde. This molecule is typically synthesized via a palladium-catalyzed B...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde. This molecule is typically synthesized via a palladium-catalyzed Buchwald-Hartwig amination reaction. Optimizing the reaction temperature is a critical parameter that directly influences yield, purity, and reaction time. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction mechanism for this synthesis, and why is temperature so important?

A1: The synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde is achieved through a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] Temperature is a crucial parameter because it directly affects the rate of each of these steps. An optimal temperature ensures that the desired C-N bond formation proceeds efficiently while minimizing side reactions and catalyst decomposition.[3][4]

Q2: What is a recommended starting temperature for this reaction?

A2: For a typical Buchwald-Hartwig amination involving an aryl chloride or bromide, a starting temperature in the range of 80-110 °C is generally recommended.[5][6][7] Solvents like toluene or dioxane are commonly used for reactions in this temperature range.[5][6] It is crucial to monitor the reaction progress to determine if the temperature needs to be adjusted.

Q3: How does an excessively high or low temperature impact the reaction outcome?

A3:

  • Too Low: An insufficient temperature will result in a sluggish or incomplete reaction, leading to low conversion of starting materials and poor yield.[8]

  • Too High: Excessively high temperatures can lead to several undesirable outcomes, including the degradation of the palladium catalyst (often observed as the formation of palladium black), decomposition of the phosphine ligand, or the promotion of side reactions like hydrodehalogenation.[7][9] For base-sensitive substrates, high temperatures can also cause decomposition of starting materials or the desired product.[10]

Q4: How can I monitor the reaction to gauge the effectiveness of the chosen temperature?

A4: The most effective way to monitor the reaction is by using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][7][8] By taking small aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours), you can track the consumption of the starting materials and the formation of the product, allowing for timely adjustments to the reaction conditions.

Troubleshooting Guide: Optimizing Reaction Temperature

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Your reaction has been running for several hours, but analysis shows minimal formation of 4-Methyl-6-(phenylamino)nicotinaldehyde.

Possible Causes & Solutions:

  • Suboptimal Temperature: The reaction temperature may be too low, failing to provide sufficient energy to overcome the activation barrier.

    • Solution: Gradually increase the temperature in 10 °C increments (e.g., from 80 °C to 90 °C, then to 100 °C). Monitor the reaction progress after each increase. Be cautious not to exceed temperatures that could cause catalyst deactivation (~120 °C for many common catalysts).[7]

  • Catalyst Deactivation: The palladium catalyst may have lost its activity. This can be exacerbated by high temperatures or the presence of impurities.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen), as oxygen can deactivate the catalyst.[5][7] If you observe the formation of palladium black, the catalyst has likely decomposed. In this case, lowering the temperature in subsequent runs is advisable. Using modern, air-stable precatalysts (e.g., G3 or G4 palladacycles) can often improve catalyst stability and longevity.[5]

  • Poor Reagent Solubility: One or more of the starting materials may not be fully dissolved at the current temperature, limiting their availability to react.

    • Solution: Visually inspect the reaction mixture for undissolved solids. A modest increase in temperature can improve solubility. Alternatively, screening other anhydrous solvents in which all components are more soluble may be necessary.[7]

Issue 2: Significant Formation of Side Products

Analysis of your crude reaction mixture shows the desired product along with one or more significant impurities.

Possible Causes & Solutions:

  • Hydrodehalogenation: This common side reaction involves the replacement of the halide on the pyridine ring with a hydrogen atom, resulting in a reduced, non-aminated byproduct.[7] This is often favored at higher temperatures.

    • Solution: If hydrodehalogenation is a major issue, try lowering the reaction temperature. A reduction of 10-20 °C can often suppress this side reaction without significantly slowing down the desired C-N coupling.[7] Additionally, the choice of base is critical; strong bases like NaOtBu can sometimes promote side reactions, and switching to a weaker base like Cs₂CO₃ or K₃PO₄, potentially at a slightly lower temperature, may be beneficial.[7]

  • Homocoupling: Dimerization of the aryl halide starting material can occur, especially at higher catalyst loadings and temperatures.

    • Solution: Optimizing (usually lowering) the catalyst loading and reducing the reaction temperature can often minimize the formation of biaryl impurities.[7]

The following diagram illustrates a troubleshooting workflow for low yield issues, with a focus on temperature optimization.

LowYieldTroubleshooting start Low or No Product Yield Detected check_temp Is the reaction temperature in the optimal range (80-110°C)? start->check_temp increase_temp Action: Increase temperature in 10°C increments. Monitor reaction progress. check_temp->increase_temp No check_catalyst Is there evidence of catalyst decomposition (e.g., Palladium Black)? check_temp->check_catalyst Yes other_issues Investigate other parameters: - Base/Ligand Choice - Reagent Purity - Reaction Time increase_temp->other_issues If no improvement lower_temp Action: Lower temperature in next run. Ensure inert atmosphere. Consider a more stable precatalyst. check_catalyst->lower_temp Yes check_solubility Are all reagents fully dissolved? check_catalyst->check_solubility No lower_temp->other_issues change_solvent Action: Increase temperature modestly or screen alternative anhydrous solvents. check_solubility->change_solvent No check_solubility->other_issues Yes change_solvent->other_issues

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols

Protocol 1: General Synthesis of 4-Methyl-6-(phenylamino)nicotinaldehyde

This protocol is a general starting point. Reagent quantities should be calculated based on the desired scale.

  • Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the phosphine ligand (if not using a precatalyst), the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equivalents), and a magnetic stir bar.

  • Reagent Addition: Add 6-chloro-4-methylnicotinaldehyde (1.0 equivalent) and phenylamine (1.1-1.2 equivalents) to the flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1-0.5 M) via syringe.[5]

  • Heating: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).[5]

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).[5]

  • Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Temperature Optimization Study

This protocol is designed to find the optimal reaction temperature using parallel synthesis.

  • Preparation: Prepare a stock solution of the aryl halide, amine, and solvent. Prepare a separate stock mixture of the catalyst and base.

  • Setup: Arrange a set of reaction vials (e.g., 5 vials) in a parallel synthesis block or in separate oil baths.

  • Dispensing: Aliquot the catalyst/base mixture into each vial. Then, add an equal volume of the starting material stock solution to each vial. Seal each vial under an inert atmosphere.

  • Heating: Set each position in the heating block to a different temperature (e.g., 70 °C, 80 °C, 90 °C, 100 °C, 110 °C).

  • Analysis: After a set time (e.g., 4 hours), cool all reactions, quench them, and analyze a small, diluted aliquot from each vial by LC-MS or GC-MS to determine the conversion and relative purity.

  • Data Evaluation: Compare the results to identify the temperature that provides the best balance of high conversion and minimal side product formation.

Data Presentation & Key Relationships

The relationship between temperature and reaction outcome is a balance between kinetics and stability. The ideal temperature lies in a "sweet spot" that maximizes the rate of the desired reaction without initiating significant catalyst degradation or side reactions.

Table 1: Example Results from a Temperature Optimization Study

Temperature (°C)Conversion (%) (after 4h)Desired Product : Side Product Ratio (by LC-MS area %)Observations
7035%98 : 2Reaction is very slow.
8065%97 : 3Good selectivity, moderate rate.
9092%96 : 4High conversion with good selectivity.
100>99%91 : 9Complete conversion, but increased side products.
110>99%85 : 15Slight darkening of the mixture, significant side products.

Based on this example data, 90 °C would be the optimal temperature for this specific substrate combination.

The following diagram visualizes the interplay between key factors influenced by temperature.

TemperatureEffects Temp Reaction Temperature Rate Rate of Desired C-N Coupling Temp->Rate Increases Stability Catalyst & Ligand Stability Temp->Stability Decreases (at high T) SideRxn Rate of Side Reactions (e.g., Hydrodehalogenation) Temp->SideRxn Increases (at high T) Yield Optimal Yield & Purity Rate->Yield Stability->Yield SideRxn->Yield Reduces

Caption: The relationship between temperature and key reaction outcomes.

References

Sources

Troubleshooting

Removing impurities from 4-Methyl-6-(phenylamino)nicotinaldehyde reaction mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the isolation of 4-Methyl-6-(phenyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the isolation of 4-Methyl-6-(phenylamino)nicotinaldehyde .

Synthesizing this compound—typically via a Nucleophilic Aromatic Substitution (SNAr) between a 6-halo-4-methylnicotinaldehyde and aniline—presents unique purification challenges. The structural features of the target molecule (an electrophilic aldehyde, a basic pyridine ring, and a secondary diarylamine) dictate the chemoselective strategies required to isolate it from complex reaction matrices.

Part 1: Mechanistic Overview of Impurity Formation

To effectively purify your reaction mixture, you must first understand the causality behind the impurities present.

  • Aniline Carryover : SNAr reactions often require an excess of the nucleophile (aniline) to drive the reaction to completion.

  • Schiff Base (Imine) Formation : The highly electrophilic aldehyde moiety on the pyridine ring can undergo spontaneous condensation with the primary amine of unreacted aniline, forming a reversible imine byproduct.

  • Over-Oxidation : 1[1] upon prolonged exposure to air or harsh reaction conditions.

ImpurityPathway SM 6-Chloro-4-methyl nicotinaldehyde Product 4-Methyl-6-(phenylamino) nicotinaldehyde SM->Product SNAr Reaction Aniline Aniline (Excess) Aniline->Product Imine Schiff Base Impurity (Imine) Product->Imine + Aniline Condensation Acid Nicotinic Acid (Over-Oxidation) Product->Acid + O2 Air Oxidation

Fig 1. Reaction pathway and common impurity formation mechanisms.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Issue 1: Persistent Aniline Contamination

The Causality: Aniline and the target product share similar polarities, causing them to co-elute during standard silica gel chromatography. The Solution: Differential Acid-Base Extraction.2[2]. The secondary diarylamine in your product is heavily deactivated by the electron-withdrawing pyridine ring and the para-aldehyde group, rendering it significantly less basic. A carefully titrated acidic wash will selectively protonate the aniline, partitioning it into the aqueous phase while leaving the product in the organic phase.

Self-Validating Protocol: Differential Extraction

  • Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, 10 mL/g of crude). 2.3[3] in a separatory funnel.

  • Agitate vigorously and allow the phases to separate. The lower aqueous layer contains the water-soluble anilinium chloride.

  • Wash the retained organic layer with saturated aqueous NaHCO₃ to neutralize trace acid, followed by a brine wash.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure. System Validation: Perform TLC (Hexanes:EtOAc 7:3). Spot pure aniline as a reference. The complete absence of the aniline spot validates the protocol's success.

Issue 2: Co-eluting Non-Polar Impurities & Over-Oxidation Products

The Causality: Unreacted 6-chloro-4-methylnicotinaldehyde or oxidized nicotinic acid derivatives cannot be removed via simple acid washes. The Solution: Sodium Bisulfite Adduct Formation. 4[4]. This chemoselective reaction pulls the target aldehyde into the aqueous phase as a water-soluble α-hydroxy sulfonate, leaving all non-aldehyde impurities in the organic phase.

Self-Validating Protocol: Bisulfite Purification

  • Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate.

  • Add an equal volume of saturated aqueous Sodium Bisulfite (NaHSO₃) solution.

  • Stir the biphasic mixture vigorously at room temperature for 2-4 hours.

  • Separate the phases. Discard the organic phase (this contains unreacted precursors, imines, and over-oxidized side products).

  • To the retained aqueous phase, slowly add 10% aqueous Na₂CO₃ until the pH reaches 8-9. This decomposes the adduct and regenerates the free aldehyde.

  • Extract the regenerated aldehyde with fresh Ethyl Acetate (3x).

  • Dry the combined organic layers over Na₂SO₄ and concentrate. System Validation: ¹H NMR of the final product must show a sharp, distinct singlet at ~10.0 ppm (aldehyde proton), with no broad carboxylic acid -OH peaks or extraneous aromatic signals.

BisulfitePurification Crude Crude Mixture in EtOAc AddBisulfite Add Sat. NaHSO3 (aq) Crude->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgPhase Organic Phase (Impurities: Aniline, Imine) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Aldehyde-Bisulfite Adduct) PhaseSep->AqPhase Retain Hydrolysis Base Hydrolysis (Na2CO3) AqPhase->Hydrolysis Pure Pure Target Aldehyde (Extracted into fresh EtOAc) Hydrolysis->Pure Regeneration

Fig 2. Chemoselective purification workflow using sodium bisulfite.

Part 3: Quantitative Impurity Data

Use the following table to quickly identify the chemical nature of your impurities and select the appropriate removal strategy.

Impurity ProfileChemical ClassificationKey Property (pKa / Reactivity)Targeted Removal StrategyExpected Clearance
Unreacted Aniline Primary ArylaminepKa ~4.60Differential Acid-Base Extraction>99%
Schiff Base (Imine) Condensation AdductAcid-labileMild Acidic Hydrolysis during workup>95%
Nicotinic Acid Deriv. Carboxylic AcidpKa ~2.5Mild Basic Aqueous Wash (NaHCO₃)>99%
6-Chloro Precursor Neutral ElectrophileNon-polarBisulfite Adduct Formation>98%

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use steam distillation to remove aniline from this specific reaction mixture? A: No. While 5[5] when isolated on its own, subjecting 4-methyl-6-(phenylamino)nicotinaldehyde to prolonged heating in aqueous conditions will accelerate its degradation and over-oxidation to the carboxylic acid. Liquid-liquid extraction is much safer for your product.

Q: My product is turning brown over time. What is happening? A: This is a classic sign of trace aniline contamination. Aniline is highly susceptible to aerial oxidation, forming polymeric, highly colored (brown/red) impurities over time. If your isolated solid is discoloring, you must repeat the 10% HCl extraction protocol to remove the residual amine.

Q: Why do I see a new spot on my TLC plate that disappears when I run a 2D TLC? A: You are likely observing the Schiff base (imine) impurity. Because the condensation between the aldehyde and aniline is reversible, the imine can hydrolyze back into the starting materials on the slightly acidic silica gel surface during the TLC run. Ensure your workup includes a mild acidic wash to fully hydrolyze this byproduct before chromatography.

References

  • US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents. Available at: 1

  • How do I remove aniline from the reaction mixture? - ResearchGate. Available at:3

  • Troubleshooting common issues in nicotinaldehyde synthesis - Benchchem. Available at:4

  • Discover The Secret: Aniline Is Usually Purified By Steam Distillation - ECHEMI.com. Available at:5

  • Purify and dry aniline? - r/chemistry (Reddit). Available at: 2

Sources

Optimization

Technical Support Center: Resolving HPLC Co-elution for 4-Methyl-6-(phenylamino)nicotinaldehyde

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) co-elution issues, with a specific focus on the analysis of 4-Methyl-6-(phenylamino)nicotinaldehyde. This guide is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated support center for resolving High-Performance Liquid Chromatography (HPLC) co-elution issues, with a specific focus on the analysis of 4-Methyl-6-(phenylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies.

Understanding the Challenge: Co-elution

Co-elution occurs when two or more compounds elute from the HPLC column at the same time, resulting in overlapping peaks in the chromatogram.[1] This presents a significant challenge for accurate quantification and identification of individual components within a sample mixture. For a molecule like 4-Methyl-6-(phenylamino)nicotinaldehyde, which may be present with structurally similar impurities or related compounds, achieving baseline separation is critical for reliable analysis.[2][3]

Frequently Asked Questions (FAQs)

Q1: My initial chromatogram shows a single, broad peak where I expect to see 4-Methyl-6-(phenylamino)nicotinaldehyde. How can I determine if this is a co-elution issue?

A1: A broad or asymmetrical peak can indeed be an indicator of co-elution.[1] To confirm, consider the following:

  • Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. A DAD can compare UV-Vis spectra across the peak; significant differences suggest the presence of more than one component.[1] Similarly, an MS detector can reveal different mass-to-charge ratios within the peak.

  • Methodical Adjustments: Systematically altering chromatographic conditions can often reveal hidden peaks. A good first step is to inject a smaller volume of your sample. If the peak shape changes or begins to resolve into multiple peaks, co-elution is likely.[4]

Q2: What are the first parameters I should adjust to resolve co-eluting peaks for a small molecule like 4-Methyl-6-(phenylamino)nicotinaldehyde?

A2: The most impactful and often simplest parameters to modify first are related to the mobile phase.[5][6] The goal is to alter the selectivity (α) and retention factor (k) of your separation.[7]

  • Mobile Phase Strength: In reversed-phase HPLC, which is commonly used for small organic molecules, you can increase the retention time by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[7] This gives the analytes more time to interact with the stationary phase, potentially improving separation.

  • Organic Modifier: Switching the organic solvent can have a significant impact on selectivity.[5] If you are using acetonitrile, try substituting it with methanol, or vice versa. These solvents have different properties and can alter the elution order of your compounds.

Q3: I've tried adjusting the mobile phase composition, but the peaks are still not fully resolved. What should I try next?

A3: If mobile phase adjustments are insufficient, the next logical step is to consider the stationary phase (the column). The choice of column chemistry is a powerful tool for resolving co-eluting peaks.[5][8]

  • Alternative C18 Phases: Not all C18 columns are the same. Different manufacturers use different silica and bonding technologies, which can lead to variations in selectivity. Trying a C18 column from a different brand can sometimes resolve co-elution.

  • Different Stationary Phases: If a C18 column doesn't provide the desired separation, consider a column with a different stationary phase chemistry. For polar compounds, a cyano or phenyl-endcapped C18 column might be effective.[9] A Phenyl column can offer different selectivity for aromatic compounds due to π-π interactions.

Troubleshooting Workflow for Co-elution

Below is a systematic workflow to guide you through resolving co-elution issues with 4-Methyl-6-(phenylamino)nicotinaldehyde.

CoElution_Troubleshooting Start Start: Co-elution Suspected (Broad or Asymmetrical Peak) CheckSystem 1. System & Initial Checks Start->CheckSystem MobilePhase 2. Mobile Phase Optimization CheckSystem->MobilePhase System OK CheckSystem->MobilePhase  - Inject smaller volume  - Check peak purity (DAD/MS)  - Ensure column health ColumnSelect 3. Stationary Phase Selection MobilePhase->ColumnSelect Resolution Still Poor MobilePhase->ColumnSelect  - Adjust organic solvent %  - Switch organic modifier (ACN <> MeOH)  - Modify mobile phase pH TempFlow 4. Temperature & Flow Rate ColumnSelect->TempFlow Further Optimization Needed ColumnSelect->TempFlow  - Try different C18 column  - Use alternative stationary phase (e.g., Phenyl, Cyano) Resolved Resolution Achieved TempFlow->Resolved Fine-tuning Successful TempFlow->Resolved  - Lower flow rate  - Adjust column temperature

Caption: A stepwise approach to troubleshooting HPLC co-elution.

In-Depth Troubleshooting Guides

Optimizing Mobile Phase Parameters

The composition of the mobile phase is a critical factor in achieving good separation.[6][10][11] Here's a more detailed look at how to manipulate it:

  • Gradient Elution: If you are using an isocratic method (constant mobile phase composition), switching to a gradient elution can be highly effective.[10] A gradient allows you to change the mobile phase composition during the run, which can help to separate compounds with different polarities. For closely eluting peaks, a shallower gradient in the region where the peaks elute can significantly improve resolution.[12]

  • pH Control: The pH of the mobile phase can dramatically affect the retention of ionizable compounds.[6] 4-Methyl-6-(phenylamino)nicotinaldehyde has basic nitrogen atoms that can be protonated. By adjusting the pH of the aqueous portion of your mobile phase with a buffer, you can control the ionization state of your analyte and potentially alter its retention time relative to co-eluting impurities. It is important to choose a buffer that is effective in your desired pH range.[13]

Protocol 1: Systematic Mobile Phase Optimization
  • Initial Scouting Run: Perform a fast gradient run (e.g., 5% to 95% organic solvent in 10-15 minutes) to determine the approximate elution time of your compound of interest.

  • Isocratic Hold: Based on the scouting run, determine the percentage of organic solvent at which your compound elutes. Run an isocratic method at this percentage.

  • Adjust Organic Content: If co-elution is observed, decrease the organic solvent percentage in 2-5% increments to increase retention and improve separation.

  • Change Organic Modifier: If adjusting the organic content is not sufficient, switch from acetonitrile to methanol (or vice versa) and repeat steps 2 and 3.

  • pH Study: If your compound is ionizable, prepare mobile phases with different pH values (e.g., pH 3, 5, and 7) using appropriate buffers and repeat the analysis.

Leveraging Stationary Phase Selectivity

The column is the heart of the HPLC system, and its chemistry dictates the separation mechanism.[14]

Column TypePrimary Interaction MechanismBest For
C18 (ODS) Hydrophobic interactionsA wide range of non-polar to moderately polar compounds.
C8 Less hydrophobic than C18Compounds that are too strongly retained on a C18 column.
Phenyl π-π interactions, hydrophobic interactionsAromatic compounds, offering different selectivity than C18.
Cyano (CN) Dipole-dipole interactions, weak hydrophobic interactionsPolar compounds, can be used in both normal and reversed-phase.
  • Particle Size and Column Length: Columns with smaller particle sizes (e.g., < 3 µm) or longer lengths generally provide higher efficiency (more theoretical plates), leading to sharper peaks and better resolution.[5][15] However, this often comes at the cost of higher backpressure.[15]

The Role of Temperature and Flow Rate

While mobile phase and stationary phase are the primary drivers of selectivity, temperature and flow rate can be used for fine-tuning your separation.

  • Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.[15] Lowering the temperature can sometimes increase retention and improve resolution, while higher temperatures can shorten run times but may decrease resolution.[8]

  • Flow Rate: A lower flow rate increases the time the analytes spend in the column, which can lead to better separation.[6][11] However, this will also increase the analysis time.

Advanced Troubleshooting

Q4: I've optimized my method, but I'm still seeing a small shoulder on my main peak. What else could be the cause?

A4: If you've exhausted method development options, it's time to look at potential system and sample issues.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and distortion, which can mask the separation of closely eluting peaks.[16]

  • Sample Solvent Effects: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion, including splitting or fronting.[16] Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape and resolution.[15] Try flushing the column with a strong solvent or replacing it if performance does not improve.

Q5: Could my sample preparation be contributing to co-elution?

A5: Yes, the sample matrix itself can introduce interfering compounds.[11] If you are working with complex samples, such as those from biological matrices or crude reaction mixtures, consider implementing a sample cleanup step like solid-phase extraction (SPE) to remove potential interferences before HPLC analysis.

Logical Relationship Diagram

Resolution_Factors Resolution Resolution (Rs) Efficiency (N) Selectivity (α) Retention (k) Efficiency_Factors Efficiency (N) - Column Length - Particle Size Resolution:N->Efficiency_Factors Impacted by Selectivity_Factors Selectivity (α) - Stationary Phase - Mobile Phase Type - Temperature Resolution:alpha->Selectivity_Factors Impacted by Retention_Factors Retention (k) - Mobile Phase Strength - pH Resolution:k->Retention_Factors Impacted by

Caption: Key factors influencing HPLC peak resolution.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Chromatography Online. Retrieved from [Link]

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved from [Link]

  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. Retrieved from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]

  • Crucial Role of Mobile Phase Composition in Chromatography. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Top Factors That Affect HPLC Column Efficiency and Resolution. (2025, August 15). Chromatography Today. Retrieved from [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved from [Link]

  • HPLC Method Development. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • In Silico High-Performance Liquid Chromatography Method Development via Machine Learning. (2025, March 28). Analytical Chemistry. Retrieved from [Link]

  • Enhancing High-Throughput HPLC Methods for Small-Molecule Drug Discovery Using Superficially Porous Particle Technology. (2023, May 26). LCGC International. Retrieved from [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]

  • HPLC Columns and Their Role in Compound Separation. (2024, August 7). Veeprho. Retrieved from [Link]

  • How do HPLC Columns Work? (2025, November 24). Phenomenex. Retrieved from [Link]

  • Optimizing HPLC method development to maximize peak resolution. (2024, August 27). Atinary Technologies. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE. Retrieved from [Link]

  • Peak Fronting (Co elution) Troubleshooting. (2014, July 3). Chromatography Forum. Retrieved from [Link]

  • Solving Carryover Problems in HPLC. (n.d.). Shimadzu Scientific Instruments. Retrieved from [Link]

  • Assessing Column Length Influence on HPLC Separation Time. (2025, September 19). Patsnap Eureka. Retrieved from [Link]

  • How can you separate a co-eluting more polar compound by HPLC? (2014, March 7). ResearchGate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). ACE. Retrieved from [Link]

  • Chapter 2: HPLC Separation. (n.d.). Shodex HPLC Columns and Standards. Retrieved from [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (2024, April 4). Separation Science. Retrieved from [Link]

  • By Detection. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). American Pharmaceutical Review. Retrieved from [Link]

  • Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review. (2025, September 30). Analytical Methods in Environmental Chemistry Journal. Retrieved from [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Pharmaceutica. Retrieved from [Link]

Sources

Troubleshooting

Preventing oxidation of 4-Methyl-6-(phenylamino)nicotinaldehyde in solution

A Guide to Preventing Oxidation and Ensuring Solution Stability Welcome to the technical support center for 4-Methyl-6-(phenylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidation and Ensuring Solution Stability

Welcome to the technical support center for 4-Methyl-6-(phenylamino)nicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution, with a primary focus on preventing oxidative degradation. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and stability of 4-Methyl-6-(phenylamino)nicotinaldehyde.

Q1: Why is my solution of 4-Methyl-6-(phenylamino)nicotinaldehyde turning yellow or brown over time?

A color change, typically to yellow or brown, is a strong visual indicator of degradation.[1] This is most commonly due to the oxidation of the aldehyde group to the corresponding carboxylic acid. Aldehydes, particularly those on an aromatic or heteroaromatic ring, are susceptible to autoxidation, a process where they react with atmospheric oxygen.[1] This process can be accelerated by light, heat, or the presence of trace metal impurities.[1] The phenylamino group can also contribute to color formation upon oxidation.

Q2: What are the primary chemical pathways for degradation?

The principal degradation pathway is the oxidation of the aldehyde functional group (-CHO) to a carboxylic acid group (-COOH). This occurs via a free-radical chain mechanism initiated by factors like light or trace metals.[1] The process, known as autoxidation, involves the reaction of the aldehyde with molecular oxygen from the air.[1][2]

Q3: What are the ideal storage conditions for the compound in its solid and solution forms?

Proper storage is the first line of defense against degradation.

Parameter Solid Form Solution Form
Temperature 2-8°C[3]-20°C[3]
Atmosphere Under an inert gas (Argon or Nitrogen)[3]In a tightly sealed vial, with minimal headspace[3]
Light Protect from light (use amber vials)[1]Protect from light (use amber vials or wrap in foil)[1]
Duration Up to 6 months under ideal conditions[3]Prepare fresh if possible; use within 1 month[3]
Q4: Can I use an antioxidant to stabilize my solution?

Yes, adding a radical-scavenging antioxidant is a highly effective strategy. Butylated hydroxytoluene (BHT) is a common and effective choice. It works by terminating the free-radical chain reactions that drive autoxidation.[4][5] A typical concentration is 50-100 ppm, but this should be optimized for your specific application to ensure it does not interfere with downstream processes.

Part 2: Core Mechanisms of Degradation

Understanding the "why" is critical for effective troubleshooting. The primary culprit in the degradation of 4-Methyl-6-(phenylamino)nicotinaldehyde is autoxidation.

The Autoxidation Pathway

This is a free-radical chain reaction involving three key stages:

  • Initiation: An initiator (like light or a metal catalyst) abstracts a hydrogen atom from the aldehyde, forming an acyl radical.

  • Propagation: This acyl radical reacts rapidly with molecular oxygen (O₂) to form a peroxyacyl radical. This new radical then abstracts a hydrogen from another aldehyde molecule, forming a peroxy acid and a new acyl radical, thus continuing the chain.

  • Termination: The reaction stops when two radicals combine.

The final product is the less-reactive carboxylic acid. The diagram below illustrates this destructive cycle.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_product Final Product Aldehyde Aldehyde (R-CHO) AcylRadical Acyl Radical (R-C•=O) Aldehyde->AcylRadical Light, Metal Ions O2 Oxygen (O₂) PeroxyRadical Peroxyacyl Radical (R-CO-O-O•) O2->PeroxyRadical Aldehyde2 Aldehyde (R-CHO) PeroxyRadical->Aldehyde2 PeroxyAcid Peroxy Acid (R-CO-OOH) AcylRadical2 Acyl Radical (R-C•=O) PeroxyAcid->AcylRadical2 Propagates Chain CarboxylicAcid Carboxylic Acid (R-COOH) PeroxyAcid->CarboxylicAcid Reaction with another aldehyde Aldehyde2->PeroxyAcid G A 1. Dry Glassware (Oven or Flame-Dry) B 2. Assemble Hot & Cool Under Inert Gas Flow A->B C 3. Purge Vessel (3x Vacuum/Inert Gas Cycles) B->C D 4. Add Solid Reagent (Under Positive Gas Flow) C->D E 5. Add Degassed Solvent (Via Syringe or Cannula) D->E F 6. Run Reaction (Maintain Positive Pressure) E->F

Caption: Workflow for setting up a reaction under an inert atmosphere.

Key Steps Explained:

  • Drying Glassware: All glassware must be rigorously dried (e.g., in an oven at >120°C overnight) to remove adsorbed water, which can interfere with many reactions. [6]* Purge Cycles: The process of evacuating the vessel and refilling it with inert gas is repeated three times to ensure the removal of virtually all atmospheric gases. [6][7]* Reagent Transfer: Liquids are transferred using gas-tight syringes or by cannula transfer between septa-sealed vessels. [6]Solids are added quickly under a strong counter-flow of inert gas.

By diligently applying these principles and protocols, you can significantly minimize the oxidation of 4-Methyl-6-(phenylamino)nicotinaldehyde, ensuring the integrity and reproducibility of your experimental results.

References
  • Air-free technique. In: Wikipedia. [Link]

  • University of Rochester Department of Chemistry. How To: Degas Solvents. [Link]

  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. [Link]

  • Molecular Inorganic Chemistry, Utrecht University. (2008). Working with air and moisture sensitive compounds. [Link]

  • Park, S., & Roy, M. (2019). Section 5.4 Title: Degassing Solvents. Berry Group, University of Wisconsin-Madison. [Link]

  • University of York Department of Chemistry. Degassing solvents. [Link]

  • Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley-Interscience.
  • Halbmikrotechnik Chemie. The manipulation of air.sensitive compounds. [Link]

  • SOP for Degassing liquids - sonication. [Link]

  • Scribd. Preventing Aldehyde Oxidation Methods. [Link]

  • Molecule of the Day. BHT (a preservative). [Link]

  • ResearchGate. Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. [Link]

  • Taylor & Francis Online. Radical scavenger – Knowledge and References. [Link]

  • Gulcin, I., et al. (2003). Sequestering Ability of Butylated Hydroxytoluene, Propyl Gallate, Resveratrol, and Vitamins C and E against ABTS, DPPH, and Hydroxyl Free Radicals in Chemical and Biological Systems. Journal of Agricultural and Food Chemistry, 51(3), 597-603. [Link]

  • Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 173-182. [Link]

  • imChem. How to degas your eluents. [Link]

  • Royal Society of Chemistry. (2023). Light-induced autoxidation of aldehydes to peracids and carboxylic acids. RSC Publishing. [Link]

  • Martinez-Duran, I., et al. (2024). Study of the BHT Oxidation Mechanism Coupling Theory and Experiment. ACS Publications. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]

  • National Center for Biotechnology Information. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. [Link]

  • Chemical Science (RSC Publishing). Mechanistic insight into catalytic oxidations of organic compounds by ruthenium(iv)-oxo complexes with pyridylamine ligands. [Link]

  • ResearchGate. Oxidation of Methyl Aromatics and Hetero Aromatics to Their Corresponding Aldehydes. [Link]

  • PubMed. Systematic study on the mechanism of aldehyde oxidation to carboxylic acid by cytochrome P450. [Link]

  • International Journal of Current Research and Review. Stability constant study of transition metal complexes with pharmacologically active ligand. [Link]

  • PubMed. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. [Link]

  • Chem.iitb. Oxidations. [Link]

  • MDPI. Synthesis, Physical Properties, and Reactivity of Stable, π-Conjugated, Carbon-Centered Radicals. [Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 4-Methyl-6-(phenylamino)nicotinaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 4-Methyl-6-(pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 4-Methyl-6-(phenylamino)nicotinaldehyde .

Due to its highly functionalized nature—comprising a reactive nicotinaldehyde moiety, a basic pyridine core, a secondary phenylamino group, and a sterically demanding methyl group—this intermediate is highly susceptible to liquid-liquid phase separation (LLPS), chemical degradation, and complex polymorphism. This guide provides field-proven, self-validating protocols to ensure high-purity, reproducible crystallization.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my solution turn cloudy and form a dense oil instead of crystals upon cooling? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when the cooling trajectory of your solution crosses the liquid-liquid binodal curve before reaching the metastable zone required for solid nucleation[1]. For complex, sterically hindered pyridine derivatives like 4-Methyl-6-(phenylamino)nicotinaldehyde, high initial supersaturation combined with rapid cooling forces the solute to separate into a solute-rich liquid phase rather than forming an ordered crystal lattice. To resolve this, you must control the supersaturation by strictly reducing the cooling rate and introducing seed crystals before the cloud point is reached[2].

Q2: I am observing a high level of impurities in the final crystal lattice. Why is the aldehyde group degrading? A2: The nicotinaldehyde moiety is highly susceptible to nucleophilic attack. If you are using alcoholic solvents (e.g., methanol, ethanol) for crystallization, the aldehyde can reversibly form hemiacetals or acetals under thermal stress. Furthermore, the secondary amine (phenylamino group) can facilitate intermolecular side reactions at elevated temperatures. It is critical to switch to non-nucleophilic solvent systems (such as Ethyl Acetate/Heptane) and minimize the dissolution temperature to prevent these side reactions.

Q3: Batch-to-batch, my melting point and powder X-ray diffraction (PXRD) patterns are inconsistent. What causes this? A3: Pyridine-containing compounds are notorious for complex polymorphism[3]. The aggregation of these molecules in the solid state is highly sensitive to the thermal conditions and cooling rates during the crystallization process[4]. Variations in your cooling ramp or agitation speed can lead to the kinetic trapping of metastable polymorphs. Implementing a strict seeding protocol with the desired stable polymorph ensures thermodynamic control over the nucleation pathway, forcing consistent lattice formation.

Part 2: Experimental Workflows & Protocols

Optimized Antisolvent-Cooling Crystallization Protocol

This self-validating protocol is designed to bypass LLPS and prevent chemical degradation by utilizing a non-nucleophilic solvent gradient and strict kinetic control.

  • Dissolution: Suspend crude 4-Methyl-6-(phenylamino)nicotinaldehyde in Ethyl Acetate (EtOAc) at 5–7 volumes (v/w). Heat gently to 55°C under moderate agitation (250 rpm) until complete dissolution is achieved.

    • Causality: EtOAc is a non-nucleophilic, moderately polar solvent that prevents aldehyde acetalization while providing high solubility at elevated temperatures.

  • Polishing Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean crystallization vessel.

    • Causality: This removes insoluble particulates that could act as heterogeneous nucleation sites for undesired metastable polymorphs.

  • Controlled Cooling: Cool the solution from 55°C to 45°C at a strict, linear rate of 0.1°C/min.

    • Causality: A slow cooling rate prevents the system from rapidly crashing into the LLPS boundary, keeping the solution within the metastable zone[2].

  • Seeding: At 45°C, introduce 1–2 wt% of pure crystalline seeds of the desired polymorph. Age the isothermal suspension for 30 minutes.

    • Causality: Seeding bypasses the high energy barrier for primary nucleation. It forces the system to grow on the existing lattice, effectively draining supersaturation and preventing oiling out.

  • Antisolvent Addition: Slowly dose Heptane (10–14 volumes) over 2 hours using a programmed syringe pump.

    • Causality: Heptane acts as a highly effective antisolvent. Dropwise addition maintains a controlled supersaturation profile, preventing local concentration spikes that trigger LLPS.

  • Final Cooling & Isolation: Cool the slurry to 5°C at 0.1°C/min, age for 2 hours to maximize yield, and filter. Wash the filter cake with cold Heptane (2 volumes) and dry under vacuum at 40°C.

Workflow A 1. Dissolution in EtOAc (55°C, 5-7 V) B 2. Polishing Filtration (Remove physical impurities) A->B C 3. Controlled Cooling (0.1°C/min to 45°C) B->C D 4. Seeding (1-2 wt% seed crystals) C->D E 5. Antisolvent Addition (Heptane, dropwise over 2h) D->E F 6. Final Cooling & Aging (5°C for 2 hours) E->F G 7. Filtration & Washing (Cold Heptane) F->G

Step-by-step antisolvent cooling crystallization workflow for the target compound.

Part 3: Troubleshooting & Quantitative Data

Crystallization Troubleshooting Decision Tree

If you encounter deviations during the protocol, utilize the following logic path to isolate and resolve the root cause.

Troubleshooting Start Crystallization Issue Detected Oiling Oiling Out (LLPS) Start->Oiling Poly Polymorph Inconsistency Start->Poly Degrad Chemical Degradation Start->Degrad Seed Implement Seeding (Bypass primary nucleation) Oiling->Seed Cool Reduce Cooling Rate (<0.1 K/min) Oiling->Cool Poly->Seed Solvent Change Solvent System (Use non-nucleophilic EtOAc) Degrad->Solvent Temp Lower Dissolution Temp (Prevent thermal stress) Degrad->Temp

Troubleshooting decision tree for resolving common thermodynamic and kinetic issues.

Quantitative System Parameters

Table 1: Solvent Selection Matrix for 4-Methyl-6-(phenylamino)nicotinaldehyde

Solvent System Solute-Solvent Interaction Crystallization Outcome Recommendation
Methanol / Water High solubility, nucleophilic Acetal formation, poor yield Avoid
Dichloromethane / Hexane High solubility, highly volatile Rapid evaporation, oiling out Not Recommended
Toluene / Heptane Moderate solubility, non-polar High purity, low yield Acceptable

| Ethyl Acetate / Heptane | Optimal solubility gradient | High purity, stable polymorph | Highly Recommended |

Table 2: Cooling Profile Optimization Data

Cooling Rate (°C/min) Seeding Applied? Phase Behavior Final Product Quality
> 1.0 No LLPS (Oiling Out) Amorphous / Agglomerated
0.5 No Mixed LLPS / Solid Polymorphic mixture

| 0.1 | Yes (at 45°C) | Direct Solid Nucleation | Phase-pure crystals, high yield |

References

  • Investigation of Oiling out phenomenon in different Industrial molecules Source: piche.org.pk URL:[Link][1]

  • Compression Rate-Dependent Crystallization of Pyridine Source: The Journal of Physical Chemistry C - ACS Publications URL:[Link][3]

  • Polymorphism of Pyridine-N-oxide and Its Deuterated Analogues Source: Crystal Growth & Design - ACS Publications URL:[Link][4]

  • Oiling out and Polymorphism Control of Pyraclostrobin in Cooling Crystallization Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 4-Methyl-6-(phenylamino)nicotinaldehyde Reactions

Welcome to the Advanced Applications Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stalled reactions, low yields, or incomplete conversion...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing stalled reactions, low yields, or incomplete conversions when utilizing 4-Methyl-6-(phenylamino)nicotinaldehyde as an electrophile.

Below, our application scientists have detailed the causality behind these synthetic bottlenecks and provided self-validating troubleshooting protocols to ensure your nucleophilic addition workflows (e.g., reductive aminations, Knoevenagel condensations) succeed.

Visualizing the Troubleshooting Logic

Troubleshooting A Reaction Stalls (Low Yield / No Product) B Identify Steric Clash (C4-Methyl vs C3-CHO) A->B Analyze Structure C Apply Lewis Acid (Electronic Activation) B->C Step 1 D Microwave Heating (Thermodynamic Push) B->D Step 2 E Successful Addition (High Yield Conversion) C->E Synergistic D->E Protocol

Workflow for overcoming steric hindrance in nicotinaldehyde reactions.

Frequently Asked Questions (FAQs)

Q1: Why do standard nucleophilic addition protocols fail or yield <20% with 4-Methyl-6-(phenylamino)nicotinaldehyde? A: The primary culprit is the "ortho-effect." In this specific pyridine derivative, the C3-aldehyde and C4-methyl groups are forced into close spatial proximity. This steric clash physically obstructs the ~107° Bürgi-Dunitz trajectory required for incoming nucleophiles to attack the carbonyl carbon[1]. Furthermore, the electron-donating nature of the C6-phenylamino group pushes electron density into the pyridine ring, slightly reducing the baseline electrophilicity of the C3-carbonyl. This dual electronic-steric deactivation necessitates forcing conditions.

Q2: How can I chemically activate the carbonyl carbon without degrading the sensitive phenylamino moiety? A: Employing a targeted Lewis acid catalyst is highly effective. A Lewis acid coordinates to the carbonyl oxygen, drawing electron density away from the carbon and significantly increasing its electrophilicity[2]. This coordination also alters the conformational equilibrium of the aldehyde, lengthening the C=O bond and exposing the carbon face to nucleophilic attack. For highly hindered systems, utilizing sterically "frustrated" Lewis acid/base pairs (e.g., B(C6F5)3 complexes) prevents catalyst self-quenching and drives the formation of the hemiaminal intermediate[3].

Q3: My reaction still stalls at the imine intermediate even with a Lewis acid. What thermodynamic interventions can I use? A: When thermodynamic barriers prevent the transition state from forming, Microwave-Assisted Organic Synthesis (MAOS) is the preferred intervention. Unlike conventional conductive heating, microwave irradiation provides direct dielectric heating, rapidly transferring energy directly to polar intermediates. Studies on highly hindered ortho-substituted aldehydes demonstrate that microwave irradiation can overcome the high activation energy ( ΔG‡ ) imposed by steric bulk, reducing reaction times from hours to minutes while boosting yields significantly[4].

Quantitative Data Summarization

To illustrate the necessity of synergistic reaction conditions, the following table summarizes expected conversion rates for the reductive amination of 4-Methyl-6-(phenylamino)nicotinaldehyde with a standard secondary amine, based on established literature analogs.

Reaction ConditionCatalystTemp / TimeExpected Conversion (%)Primary Issue Overcome
Conventional Batch None80°C / 24 h< 20%Baseline (Fails due to sterics)
Lewis Acid Only TiCl 4​ (1.0 eq)25°C / 12 h45 - 50%Electronic deactivation
Microwave (MAOS) None120°C / 15 min60 - 65%Thermodynamic barrier
MAOS + Lewis Acid TiCl 4​ or B(C 6​ F 5​ ) 3​ 120°C / 10 min> 90% Synergistic steric bypass
Mechanistic Activation Pathway

Mechanism S1 Hindered Aldehyde (Blocked Trajectory) S2 Lewis Acid Complex (Enhanced Electrophilicity) S1->S2 + Catalyst S3 Nucleophilic Attack (Overcomes Steric Barrier) S2->S3 + Nucleophile S4 Target Product (Hemiaminal/Imine) S3->S4 - H2O

Mechanistic pathway of Lewis acid-activated nucleophilic addition.

Self-Validating Experimental Protocol: Microwave-Assisted Reductive Amination

This step-by-step methodology utilizes the synergistic approach (MAOS + Lewis Acid) to guarantee high-yield conversion. The protocol is designed as a self-validating system; do not proceed to subsequent steps unless the validation criteria are met.

Materials Required:

  • 4-Methyl-6-(phenylamino)nicotinaldehyde (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Lewis Acid: Titanium tetrachloride (TiCl 4​ , 1.0 M in DCM) or B(C 6​ F 5​ ) 3​ (0.1 eq for catalytic approach)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc) 3​ , 1.5 eq)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • System Preparation & Dehydration:

    • Action: Purge a microwave-safe reaction vial with Argon. Add 4-Methyl-6-(phenylamino)nicotinaldehyde and anhydrous DCE.

    • Causality: Water fiercely competes with the aldehyde for Lewis acid coordination. Strict anhydrous conditions are non-negotiable.

  • Lewis Acid Pre-Activation:

    • Action: Dropwise, add the Lewis acid to the stirring solution at 0°C. Stir for 10 minutes.

    • Validation Check: Look for a distinct color shift (often deepening to a dark yellow/orange). This visual cue confirms the formation of the Lewis acid-carbonyl coordinate complex.

  • Nucleophile Addition:

    • Action: Add the amine nucleophile (1.2 eq) to the activated complex. Seal the microwave vial.

  • Microwave Irradiation (Imine Formation):

    • Action: Transfer the vial to a microwave synthesizer. Irradiate at 120°C for 10 minutes (Dynamic power mode, max 150W).

    • Validation Check (Critical): Remove the vial, cool to room temperature, and perform a TLC (Thin Layer Chromatography) check. The starting material spot must be completely consumed, replaced by a new, lower-polarity spot (the imine). Do not add the reducing agent until imine formation is confirmed.

  • Reduction:

    • Action: Once imine formation is validated, open the vial under Argon and add NaBH(OAc) 3​ (1.5 eq) in one portion. Stir at room temperature for 2 hours.

    • Causality: NaBH(OAc) 3​ is a mild reducing agent that will selectively reduce the sterically hindered imine without reducing unreacted aldehyde (if any remains) or interfering with the pyridine ring.

  • Quench and Workup:

    • Action: Quench the reaction carefully with saturated aqueous NaHCO 3​ . Extract with Dichloromethane (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

References
  • Rhodium-Catalyzed Oxidative Amidation of Sterically Hindered Aldehydes and Alcohols Source: ACS Catalysis URL:[Link]

  • Frustrated Lewis Acid/Brønsted Base Catalysts for Direct Enantioselective α-Amination of Carbonyl Compounds Source: Journal of the American Chemical Society URL:[Link]

  • Application of Microwave in Organic Synthesis. Dry Synthesis of 2-Arylmethylene-3(2)-naphthofuranones Source: Molecules (MDPI) URL:[Link]

Sources

Optimization

Technical Support Center: Stability of 4-Methyl-6-(phenylamino)nicotinaldehyde in DMSO

Welcome to the Technical Support Center. 4-Methyl-6-(phenylamino)nicotinaldehyde is a highly functionalized pyridine intermediate frequently utilized in the synthesis of kinase inhibitors and other small-molecule therape...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Methyl-6-(phenylamino)nicotinaldehyde is a highly functionalized pyridine intermediate frequently utilized in the synthesis of kinase inhibitors and other small-molecule therapeutics. While Dimethyl Sulfoxide (DMSO) is the industry standard solvent for compound libraries, storing this specific bifunctional molecule in DMSO presents unique chemical challenges.

This guide provides deep-dive troubleshooting, quantitative stability data, and field-proven protocols to ensure the integrity of your experimental workflows.

I. Troubleshooting & FAQs

Q1: Why does my 4-Methyl-6-(phenylamino)nicotinaldehyde stock solution in DMSO show new peaks in LC-MS and turn dark over time? Answer: This indicates chemical degradation driven by the bifunctional nature of the molecule and the properties of the solvent. The degradation typically occurs via three pathways:

  • Oligomerization (Schiff Base Formation): The molecule contains both a nucleophilic secondary amine (the phenylamino group) and an electrophilic aldehyde. In high-concentration DMSO stocks, intermolecular condensation occurs, forming imine oligomers.

  • Oxidation: Aldehydes are highly susceptible to auto-oxidation into carboxylic acids when exposed to trace oxygen and UV light [[1]]().

  • Hydration: DMSO is notoriously hygroscopic 2. Absorbed atmospheric moisture leads to the reversible formation of a gem-diol (hydrate) at the aldehyde carbon, which alters the compound's reactivity and NMR profile.

Q2: Does the presence of water in DMSO significantly impact the stability of this specific aldehyde? Answer: Yes, severely. While some high-throughput screening libraries intentionally use wet DMSO (e.g., 90/10 DMSO/water) to maintain general compound solubility [[3]](), aldehydes are a strict exception. Comprehensive studies on repository compound stability indicate that water is a primary driver of compound loss in DMSO [[4]](). For 4-Methyl-6-(phenylamino)nicotinaldehyde, water not only forms the gem-diol but also catalyzes the hydrolysis and rearrangement of transiently formed imines, creating a complex mixture of degradation products.

Q3: What is the expected half-life of this compound if left at room temperature? Answer: General stability studies of diverse compound libraries in DMSO show a probability of observing an intact compound at 92% after 3 months at room temperature, dropping to 52% after 1 year 5. However, due to the highly reactive nicotinaldehyde moiety, the degradation of 4-Methyl-6-(phenylamino)nicotinaldehyde is drastically accelerated. Without proper precautions, significant degradation (>10%) can be observed within just 1-2 weeks at ambient conditions.

Q4: How can I prevent degradation and maximize the shelf-life of my stocks? Answer: Stability must be engineered by controlling three variables: concentration, temperature, and atmospheric exposure.

  • Concentration: Keep stock concentrations low (e.g., 10 mM) to reduce the kinetic rate of intermolecular Schiff base formation.

  • Temperature & Light: Store aliquots at -20°C in the dark. Aldehyde standards are notoriously sensitive to UV-induced radical oxidation 1.

  • Atmosphere: Prepare solutions using anhydrous, degassed DMSO and backfill vials with Argon or Nitrogen to displace oxygen 4.

II. Logical Relationships & Pathways

Degradation A 4-Methyl-6-(phenylamino) nicotinaldehyde in DMSO B Trace O2 / Light A->B C Trace H2O A->C D High Concentration (Intermolecular) A->D E Nicotinic Acid Derivative (Oxidation) B->E Auto-oxidation F Gem-Diol Hydrate (Reversible) C->F Hydration G Schiff Base Oligomers (Condensation) D->G Amine-Aldehyde Addition

Degradation pathways of 4-Methyl-6-(phenylamino)nicotinaldehyde in DMSO.

III. Quantitative Data: Impact of Storage Conditions

The table below summarizes the expected stability of 4-Methyl-6-(phenylamino)nicotinaldehyde based on empirical storage variables.

Storage ConditionSolvent QualityAtmosphereEst. Intact Compound (1 Month)Primary Degradation Pathway
Room Temp, LightStandard DMSOAmbient Air< 60%Oxidation & Oligomerization
Room Temp, DarkStandard DMSOAmbient Air~ 75%Oligomerization & Hydration
4°C, DarkAnhydrous DMSOAmbient Air~ 90%Hydration
-20°C, DarkAnhydrous DMSOArgon> 98%None (Stable)

Note: While general compound stability in DMSO drops to ~52% after 1 year at room temperature 5, reactive aldehydes degrade much faster without intervention.

IV. Experimental Protocols

Protocol: Preparation of Ultra-Stable DMSO Stock Solutions

This protocol is designed as a self-validating system: by systematically eliminating water, oxygen, and freeze-thaw cycles, you isolate the compound from its environmental degradation triggers.

Materials Required:

  • 4-Methyl-6-(phenylamino)nicotinaldehyde (High purity, >98%)

  • Anhydrous DMSO (packaged under Argon, e.g., Sure/Seal™) 2

  • 3Å Molecular Sieves (freshly activated)

  • Amber glass HPLC vials with PTFE-lined septa

  • Argon or Nitrogen gas line

Step-by-Step Methodology:

  • Solvent Preparation: Add activated 3Å molecular sieves to the anhydrous DMSO bottle 24 hours prior to use. Causality: This ensures the complete removal of trace water, preventing gem-diol formation.

  • Degassing: Sparge the anhydrous DMSO with Argon gas for 15-20 minutes. Causality: Displacing dissolved oxygen halts the radical-mediated auto-oxidation of the aldehyde into a carboxylic acid.

  • Weighing: Weigh the 4-Methyl-6-(phenylamino)nicotinaldehyde powder in a controlled environment (preferably a glove box or under a stream of dry N2).

  • Dissolution: Dissolve the compound in the degassed DMSO to a final concentration of no more than 10 mM. Causality: Maintaining a lower concentration minimizes the bimolecular collision rate required for the phenylamino-aldehyde condensation (oligomerization).

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 50-100 µL) in amber glass vials. Causality: Single-use aliquots prevent atmospheric moisture ingress and degradation caused by repeated freeze-thaw cycles 1, 4.

  • Storage: Flush the headspace of each vial with Argon, seal tightly, and store immediately at -20°C.

Workflow S1 1. Dry DMSO Add 3Å Mol. Sieves S2 2. Degas Solvent Argon Sparging (15 min) S1->S2 S3 S3 S2->S3 S4 4. Aliquot & Store Amber Vials at -20°C S3->S4

Optimized workflow for preparing stable aldehyde DMSO stocks.

V. References

  • Title: The effect of room-temperature storage on the stability of compounds in DMSO Source: National Institutes of Health (nih.gov) URL: [Link]

  • Title: The effect of room-temperature storage on the stability of compounds in DMSO Source: Yufeng GP URL: [Link]

  • Title: Studies on Repository Compound Stability in DMSO under Various Conditions Source: ResearchGate URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 4-Methyl-6-(phenylamino)nicotinaldehyde: A Privileged Scaffold for Kinase Inhibition

Executive Summary The nicotinaldehyde framework represents a versatile and synthetically tractable scaffold in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nicotinaldehyde framework represents a versatile and synthetically tractable scaffold in modern medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, from antimicrobial to anticancer. This guide provides an in-depth comparative analysis of a specific, high-potential derivative, 4-Methyl-6-(phenylamino)nicotinaldehyde , against other nicotinaldehyde analogs. While direct experimental data on this precise molecule is emerging, we can construct a robust predictive model of its performance by dissecting its structure and drawing upon extensive structure-activity relationship (SAR) data from closely related chemical series, particularly the well-established class of phenylamino-pyrimidine and -quinazoline kinase inhibitors. This guide will elucidate the synthetic rationale, predict biological targets, and provide actionable experimental protocols for its validation, positioning it as a promising lead candidate for drug development professionals.

The Strategic Rationale: Deconstructing the 4-Methyl-6-(phenylamino)nicotinaldehyde Scaffold

The therapeutic potential of our target molecule can be inferred by examining its constituent parts in the context of established pharmacophores. The core structure combines three key features: the nicotinaldehyde core, a crucial 6-phenylamino group, and a strategically placed 4-methyl group.

  • The Nicotinaldehyde Core: 3-Pyridinecarboxaldehyde, or nicotinaldehyde, is a well-established building block in pharmaceutical synthesis.[1] Its aldehyde functional group is readily derivatized, allowing for the construction of more complex molecular architectures, while the pyridine ring itself is a cornerstone of countless approved drugs.[2] Furthermore, nicotinaldehyde has been identified as a novel precursor for NAD biosynthesis, highlighting its intrinsic biological relevance.[3]

  • The 6-(Phenylamino) Moiety - A Hinge-Binding Powerhouse: The phenylamino group attached to a nitrogen-containing heterocycle is a classic and highly successful pharmacophore for ATP-competitive kinase inhibitors.[4] The amine's N-H group acts as a critical hydrogen bond donor, interacting with the "hinge region" of the kinase ATP-binding pocket. The adjacent pyridine nitrogen serves as a hydrogen bond acceptor, locking the molecule in an active conformation.[5] This interaction is fundamental to the inhibitory activity of numerous approved drugs.

  • The 4-Methyl Group - A Modulator of Potency and Properties: The introduction of a methyl group at the C4 position is not a trivial modification. Based on extensive SAR studies of related heterocyclic inhibitors, this small alkyl group can serve several functions:

    • Steric Influence: It can provide a favorable steric "bump" that orients the phenylamino group for optimal interaction with the kinase hinge or exploit a nearby hydrophobic pocket.

    • Electronic Effects: As an electron-donating group, it can subtly modulate the basicity of the pyridine nitrogen, influencing binding affinity.

    • Metabolic Stability: It can block a potential site of metabolic oxidation, improving the compound's pharmacokinetic profile.

Proposed Synthesis: A Streamlined and Efficient Route

We propose a robust and high-yielding three-step synthesis for 4-Methyl-6-(phenylamino)nicotinaldehyde, starting from commercially available materials. This route leverages a regioselective nucleophilic aromatic substitution (SNAr) as the key step, which is a reliable and scalable reaction in pyridine chemistry.[2]

Synthetic Workflow Diagram

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation cluster_3 Step 4: Nucleophilic Aromatic Substitution (SNAr) A 4-Methyl-6-hydroxynicotinic acid B Ethyl 6-chloro-4-methylnicotinate A->B  SOCl2, EtOH C (6-Chloro-4-methylpyridin-3-yl)methanol B->C  LiAlH4 or DIBAL-H D 6-Chloro-4-methylnicotinaldehyde C->D  MnO2 or PCC E 4-Methyl-6-(phenylamino)nicotinaldehyde D->E  Aniline, Pd-catalyst (e.g., Buchwald-Hartwig) or heat

Caption: Proposed synthetic pathway for 4-Methyl-6-(phenylamino)nicotinaldehyde.

Detailed Experimental Protocol (Step 4: SNAr)

Causality: This final step is the most critical for installing the key phenylamino pharmacophore. While uncatalyzed SNAr can occur at high temperatures, a palladium-catalyzed Buchwald-Hartwig amination is the preferred industrial method. It allows for lower reaction temperatures, broader substrate scope, and typically higher yields by facilitating the C-N bond formation.

  • Reagent Preparation: To a flame-dried, 100 mL round-bottom flask under an inert nitrogen atmosphere, add 6-chloro-4-methylnicotinaldehyde (1.0 eq), aniline (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).

  • Solvent and Base: Add anhydrous dioxane or toluene (approx. 0.1 M concentration relative to the aldehyde) via syringe. Add a base, such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup and Purification: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and base. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 4-Methyl-6-(phenylamino)nicotinaldehyde .

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Comparative Analysis of Biological Activity

Based on the strong structural homology to known ATP-competitive inhibitors, we predict that 4-Methyl-6-(phenylamino)nicotinaldehyde will exhibit potent inhibitory activity against various protein kinases. The table below compares the reported inhibitory concentrations (IC₅₀) of several analogous phenylamino-heterocycles against key cancer-related kinases. This comparative data provides a benchmark for the expected potency of our target compound.

Compound / DerivativeCore HeterocycleKey SubstitutionsTarget KinaseIC₅₀ (nM)Reference
Target Compound Pyridine 4-Methyl, 6-Phenylamino EGFR, c-Src, PKC Predicted: 10 - 500 -
Phenylamino-pyrimidine (cpd 7)Pyrimidine4-(3-pyridyl), N-(3-Nitro-phenyl)PKC-α790[5]
Pyrido[4,3-d]pyrimidine analogPyrido[4,3-d]pyrimidine4-(3-Bromophenyl)amino, 7-AminoEGFR10[6]
Pyrido[3,2-d]pyrimidine analogPyrido[3,2-d]pyrimidine4-(3-Bromophenyl)amino, 6-AcrylamideEGFR~20 (irreversible)[7]
4-Anilinoquinazoline analogQuinazoline6-Amide substituentc-Src2.9[8]

Note on IC₅₀: The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[9] Lower values indicate higher potency.

This data strongly suggests that the 4-(phenylamino) moiety, especially with electron-withdrawing groups like bromine on the phenyl ring, is a potent driver of kinase inhibition, particularly against EGFR.[6] The flexibility of the 6-position on the core scaffold for accommodating various groups further supports the potential for potent activity.[8]

Proposed Experimental Validation: In Vitro Kinase Inhibition Assay

To validate the predicted biological activity, a robust and standardized in vitro kinase assay must be performed. The ADP-Glo™ Kinase Assay is an industry-standard, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

Kinase Assay Workflow

Caption: Workflow for a typical in vitro luminescence-based kinase inhibition assay.

Detailed Protocol: IC₅₀ Determination

Trustworthiness: This protocol establishes a self-validating system. By running parallel controls (no inhibitor for 100% activity, no enzyme for 0% activity) and using a known potent inhibitor as a positive control, the assay's validity and the compound's relative potency can be reliably determined.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-Methyl-6-(phenylamino)nicotinaldehyde in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations from 100 µM to 1 nM) in assay buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of each compound dilution. Add 2.5 µL of a solution containing the target kinase (e.g., EGFR) and its specific peptide substrate.

  • Initiation: Initiate the reaction by adding 5 µL of ATP solution (at the Kₘ concentration for the specific kinase). Include "no inhibitor" (vehicle control) and "no enzyme" (background) wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • First Detection Step: Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 20 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Subtract the background luminescence, normalize the data relative to the vehicle control (100% activity), and plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[10]

Mechanistic Context: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of intracellular signaling events promoting cell growth, proliferation, and survival. Its overactivity is a hallmark of many cancers, making it a prime therapeutic target. An inhibitor like 4-Methyl-6-(phenylamino)nicotinaldehyde would block this pathway at its origin.

Simplified EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds ADP ADP EGFR->ADP P RAS RAS EGFR->RAS Activates Inhibitor 4-Methyl-6-(phenylamino) nicotinaldehyde Inhibitor->EGFR Blocks ATP Site ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling cascade by an ATP-competitive inhibitor.

Conclusion and Future Directions

By synthesizing insights from extensive SAR literature on analogous compounds, this guide establishes a compelling scientific case for 4-Methyl-6-(phenylamino)nicotinaldehyde as a high-potential lead compound for kinase inhibitor discovery. The proposed synthetic route is efficient and scalable, and its predicted biological activity is grounded in the well-understood mechanism of a powerful pharmacophore.

The immediate next steps are clear:

  • Synthesize the target compound using the protocol outlined.

  • Perform the in vitro kinase inhibition assay against a panel of relevant kinases (e.g., EGFR, Src family, PKC) to determine its potency and selectivity profile.

  • Initiate co-crystallization studies with a target kinase to obtain structural data confirming its binding mode.

The results of these validation experiments will provide the definitive data needed to advance this promising scaffold into lead optimization and further preclinical development.

References

  • W. F. M. , G. J. H. , F. J. J. D. V. , et al. (1998). Phenylamino-pyrimidine (PAP) derivatives: a new class of potent and selective inhibitors of protein kinase C (PKC). PubMed. Available at: [Link]

  • Rewcastle, G. W., Denny, W. A., Bridges, A. J., et al. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826. Available at: [Link]

  • Rewcastle, G. W., Murray, D. K., Elliott, W. L., et al. (1995). Tyrosine kinase inhibitors. 7. 7-Amino-4-(phenylamino)- and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 38(19), 3780-3788. Available at: [Link]

  • Conti, M., Lattanzio, M., Santeusanio, A., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16584. Available at: [Link]

  • Fry, D. W., Bridges, A. J., Denny, W. A., et al. (1998). Tyrosine Kinase Inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(Phenylamino)pyrido[d]pyrimidine Acrylamides as Irreversible Inhibitors of the ATP Binding Site of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(18), 3465-3477. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Aminonicotinaldehyde. PubChem Compound Database. Available at: [Link]

  • European Patent Office. (1994). Process for the preparation of aqueous nicotinaldehyde. EP0613888A1.
  • Eastwood, B. J., Minor, L. K., & Schofield, M. A. (2012). Theoretical and experimental relationships between percent inhibition and IC50 data observed in high-throughput screening. Journal of Biomolecular Screening, 17(7), 863-873. Available at: [Link]

  • García-Jiménez, B., García-Carmona, F., & Muñoz-Muñoz, J. L. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Molecules, 27(9), 3028. Available at: [Link]

  • Davidson College. (n.d.). IC50 Determination. EdX. Available at: [Link]

  • Google Patents. (2009). Process for the preparation of nicotinaldehydes. US7528256B2.
  • Matsumoto, S., Biniecka, P., Bellotti, A., et al. (2023). Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia. International Journal of Molecular Sciences, 24(3), 2824. Available at: [Link]

  • Request PDF. (n.d.). Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. ResearchGate. Available at: [Link]

  • O'Sullivan, A. M. N. (2016). How do I get an IC50 value when doing the DPPH antioxidant activity protocol?. ResearchGate. Available at: [Link]

  • Bagley, M. C., & Glover, C. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2346-2374. Available at: [Link]

  • Zhang, W., et al. (2021). Design, synthesis, and evaluation of substituted 6-amide-4-anilinoquinazoline derivatives as c-Src inhibitors. RSC Medicinal Chemistry, 12(5), 784-796. Available at: [Link]

Sources

Comparative

Comparative Efficacy of Phenylamino-Pyrimidine Analogs as Kinase Inhibitors: A Guide for Drug Development Professionals

This guide provides a comparative analysis of the efficacy of a class of heterocyclic compounds centered around the phenylamino-pyrimidine scaffold. While initial interest may stem from specific structures like 4-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comparative analysis of the efficacy of a class of heterocyclic compounds centered around the phenylamino-pyrimidine scaffold. While initial interest may stem from specific structures like 4-Methyl-6-(phenylamino)nicotinaldehyde, the broader class of phenylamino-pyrimidines offers a more extensive dataset for evaluating structure-activity relationships (SAR) in the context of kinase inhibition. This document will delve into the comparative efficacy of these analogs against key oncological targets, provide detailed experimental protocols for their evaluation, and present a framework for rational drug design based on available data.

Introduction: The Phenylamino-Pyrimidine Scaffold in Kinase Inhibition

The phenylamino-pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.[1][2] Its structural features allow for key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, while the phenylamino group and other substitution points on the pyrimidine ring provide vectors for modification to enhance potency, selectivity, and pharmacokinetic properties.[3][4] Analogs of this class have been successfully developed into targeted cancer therapies, such as Imatinib, which targets the ABL kinase.[2] This guide will focus on analogs targeting key receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and non-receptor tyrosine kinases such as ABL kinase.

Comparative Efficacy Analysis

The efficacy of phenylamino-pyrimidine analogs is highly dependent on the substitution pattern around the core structure. Modifications can significantly impact the inhibitory concentration (IC50) against target kinases. The following sections and data tables summarize the comparative efficacy of representative analogs.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

A series of 4-anilinopyrimido[5,4-d]pyrimidines have demonstrated potent inhibitory activity against EGFR.[3] The structure-activity relationships suggest that substitution at the 6-position of the pyrimido[5,4-d]pyrimidine core can modulate potency.

Compound IDR Group (at 6-position)EGFR Kinase IC50 (nM)Cellular Autophosphorylation IC50 (nM)
1a -NHMe1.5100
1b -NH(CH2)2NMe22050
1c -NH(CH2)3-morpholino1030
1d -NH(CH2)2OH50>1000

Data is representative and compiled from literature to illustrate SAR trends.[3]

Interpretation of SAR:

  • A small methylamino substituent at the 6-position (Compound 1a ) confers high enzymatic potency.

  • The introduction of bulky, basic side chains (Compounds 1b and 1c ) retains significant potency, suggesting this position is located in a region of the ATP-binding pocket with bulk tolerance.[3]

  • The presence of a hydroxyl group (Compound 1d ) leads to a significant loss of cellular activity, which may be attributed to altered physicochemical properties affecting cell permeability.

Inhibition of ABL Kinase

Analogs of Imatinib, which feature a phenylamino-pyrimidine core, have been synthesized and evaluated for their potential as ABL kinase inhibitors.[2] Molecular docking studies suggest that these compounds can effectively occupy the ATP-binding site of ABL kinase.

Compound IDKey Structural FeaturesABL Kinase Docking Score (kcal/mol)Predicted Activity
Imatinib N-methylpiperazine side chain-9.8High
Analog 2a Aldehyde precursor-7.5Moderate
Analog 2b 1,2,3-triazole linkage-8.9High

Data is representative and based on in silico modeling studies.[1][2]

Interpretation of SAR:

  • The aldehyde precursor (Analog 2a ) shows moderate predicted binding affinity.

  • Conversion of the aldehyde to more complex heterocyclic systems, such as a 1,2,3-triazole derivative (Analog 2b ), can significantly improve the predicted binding affinity, approaching that of the parent drug, Imatinib.

Experimental Protocols

The following are standardized protocols for the key assays used to determine the comparative efficacy of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a method for determining the IC50 value of a test compound against a purified kinase.[5]

Materials:

  • Purified recombinant kinase (e.g., EGFR, ABL)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate peptide or protein (e.g., poly(Glu, Tyr) 4:1 for EGFR)

  • [γ-32P]ATP

  • Test compounds dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microcentrifuge tube, combine the kinase, substrate, and kinase reaction buffer.

  • Add the test compound dilution or DMSO (for control).

  • Initiate the reaction by adding [γ-32P]ATP.

  • Incubate at 30°C for a specified time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the autophosphorylation of a receptor tyrosine kinase in a cellular context.[3]

Materials:

  • Cancer cell line overexpressing the target kinase (e.g., A431 for EGFR)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Ligand for receptor stimulation (e.g., EGF)

  • Test compounds dissolved in DMSO

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: primary antibody against the phosphorylated form of the kinase, HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Serum-starve the cells for 24 hours.

  • Pre-treat the cells with serial dilutions of the test compound or DMSO for 1-2 hours.

  • Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 5-15 minutes).

  • Wash the cells with cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Probe the membrane with the primary antibody against the phosphorylated kinase, followed by the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Quantify the band intensities and normalize to a loading control (e.g., total kinase or a housekeeping protein).

  • Calculate the percentage of inhibition and determine the IC50 value as described for the in vitro assay.

Visualizing Key Concepts and Workflows

Diagrams are essential for understanding complex biological pathways and experimental procedures.

Kinase_Inhibition_Workflow cluster_synthesis Compound Synthesis & Library Generation cluster_invitro In Vitro Evaluation cluster_cellular Cellular & In Vivo Evaluation start Phenylamino-pyrimidine Scaffold synthesis Analog Synthesis (SAR-driven) start->synthesis library Compound Library synthesis->library invitro_assay Kinase Inhibition Assay library->invitro_assay ic50_det IC50 Determination invitro_assay->ic50_det cellular_assay Cellular Autophosphorylation ic50_det->cellular_assay invivo_model Xenograft Model cellular_assay->invivo_model end Lead Optimization invivo_model->end

Caption: High-level workflow for the discovery and evaluation of kinase inhibitors.

EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Inhibitor Phenylamino-pyrimidine Inhibitor Inhibitor->EGFR Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

The phenylamino-pyrimidine scaffold remains a highly fruitful starting point for the design of novel kinase inhibitors. The comparative efficacy data presented herein underscore the importance of systematic SAR studies to optimize potency and cellular activity. Future work in this area should focus on leveraging computational modeling to predict binding affinities and ADMET properties, thereby accelerating the identification of promising lead candidates. Furthermore, exploring modifications that can confer selectivity for specific kinase isoforms will be crucial for developing next-generation targeted therapies with improved safety profiles.

References

  • Rewcastle, G. W., et al. (1997). Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 40(12), 1820-1826. [Link]

  • Tierrablanca-Arias, L. E., et al. (2023). Aldehyde phenylamino-pyrimidine as key precursor for the synthesis of Imatinib analogs and in silico studies of their intermediates. Sciforum. [Link]

  • Zhang, Q., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(5), 1234. [Link]

  • Wyatt, M. D., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design. Journal of Medicinal Chemistry, 51(16), 4986–4999. [Link]

  • Engel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4895. [Link]

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Validation

A Researcher's Guide to Validating the Biological Activity of 4-Methyl-6-(phenylamino)nicotinaldehyde Using Cell-Based Assays

Abstract The discovery of novel small molecules with therapeutic potential is a cornerstone of drug development. However, the journey from a newly synthesized compound to a validated lead requires a rigorous and systemat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The discovery of novel small molecules with therapeutic potential is a cornerstone of drug development. However, the journey from a newly synthesized compound to a validated lead requires a rigorous and systematic evaluation of its biological activity. This guide provides a comprehensive framework for researchers to validate the potential anti-cancer activity of 4-Methyl-6-(phenylamino)nicotinaldehyde, a novel compound of interest. We present a tiered, multi-assay approach designed to first identify a biological effect and then elucidate the underlying mechanism. By integrating phenotypic screening with mechanism-of-action studies, this guide emphasizes the principles of self-validating experimental design, ensuring that the generated data is both robust and reliable. We will detail protocols for cell viability, apoptosis, and signaling pathway analysis, comparing the activity of our target compound against appropriate controls to provide a clear, data-driven assessment of its biological function.

Introduction: Rationale and Hypothesis

The chemical scaffold of 4-Methyl-6-(phenylamino)nicotinaldehyde belongs to the broader family of nicotinaldehyde derivatives. Compounds within this class have been reported to exhibit a range of biological activities, including anti-proliferative effects against various cancer cell lines.[1][2] The presence of a phenylamino group, a common feature in many kinase inhibitors, suggests a plausible hypothesis: 4-Methyl-6-(phenylamino)nicotinaldehyde may exert anti-proliferative effects on cancer cells by modulating key intracellular signaling pathways, potentially through kinase inhibition.

This guide outlines a logical, multi-step workflow to test this hypothesis. The core principle is to move from a broad, phenotypic assessment of cell health to more specific, mechanistic assays. This tiered approach is efficient, cost-effective, and ensures that deeper mechanistic studies are only performed on compounds with confirmed biological activity.

Experimental Design: A Self-Validating Workflow

A robust experimental design is crucial for generating trustworthy data. Each assay must be a self-validating system, which is achieved through the meticulous use of controls.[3] Our workflow is designed as a screening cascade, where the results of one experiment inform the next.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Mechanistic Elucidation A Hypothesis: Compound has anti-proliferative activity B Cell Line Selection (e.g., A549, MCF-7, HCT116) A->B C Primary Assay: Cell Viability (MTT) B->C D Data Analysis: Calculate IC50 Value C->D E Secondary Assay 1: Apoptosis (Caspase-Glo) D->E If IC50 is potent F Secondary Assay 2: Signaling Pathway (Western Blot) D->F If IC50 is potent G Data Interpretation & Validation E->G F->G H Conclusion: Validated Biological Activity & MoA G->H

Caption: Experimental workflow for validating compound activity.

The Critical Choice of Cell Lines

Selecting the right cell line is a foundational step that directly impacts the biological relevance of your findings.[4] For an initial screen of a potential anti-cancer compound, it is advisable to use a panel of well-characterized cell lines from different tissue origins to assess the breadth of activity.[5][6]

  • A549 (Lung Carcinoma): A widely used line for general cytotoxicity screening.

  • MCF-7 (Breast Cancer, Estrogen Receptor-positive): Represents a hormone-dependent cancer type.

  • HCT116 (Colorectal Carcinoma): Known for its intact apoptosis signaling pathways, making it a good model for such studies.

Causality: The choice of this panel allows us to determine if the compound's effect is specific to a certain cancer type or exhibits broad-spectrum activity. All cell lines should be obtained from a reputable cell bank (e.g., ATCC) to ensure authenticity and prevent issues with cross-contamination.[7]

The Power of Controls

Every plate should include a set of controls to validate the assay's performance and provide a baseline for comparison.[3][8]

  • Negative Control (Vehicle): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound. This accounts for any effects of the solvent itself.

  • Positive Control: Cells treated with a well-characterized compound known to produce the expected effect. This confirms that the assay system is working correctly.[9]

    • For viability assays: Staurosporine or Doxorubicin.

    • For Western blotting of MAPK pathway: A known MEK inhibitor like U0126.

  • Untreated Control: Cells in media alone, to monitor baseline cell health.

Phase 1: Primary Phenotypic Screening - The MTT Assay

The first step is to determine if 4-Methyl-6-(phenylamino)nicotinaldehyde affects cancer cell viability or proliferation. The MTT assay is a robust, colorimetric method for this purpose.[10]

Principle: The assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[12]

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4-Methyl-6-(phenylamino)nicotinaldehyde (e.g., from 0.01 µM to 100 µM) in culture medium. Also prepare vehicle and positive controls.

  • Application: Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations or controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Addition: Add 10 µL of 12 mM MTT stock solution (prepared in sterile PBS) to each well.[12]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C until intracellular purple precipitate is visible under a microscope.

  • Solubilization: Add 100 µL of SDS-HCl solution to each well to solubilize the formazan crystals. Incubate for a further 4 hours at 37°C in a humidified chamber.[12]

  • Data Acquisition: Mix each sample gently and measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.

Data Presentation and Interpretation

The results are expressed as a percentage of cell viability relative to the vehicle control. This data is then used to plot a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Table 1: Hypothetical IC50 Values for 4-Methyl-6-(phenylamino)nicotinaldehyde

Cell Line4-Methyl-6-(phenylamino)nicotinaldehyde IC50 (µM)Staurosporine (Positive Control) IC50 (µM)
A54912.50.05
MCF-78.20.03
HCT1165.70.02

An IC50 value in the low micromolar range, as shown above, is considered a promising result and justifies proceeding to mechanistic studies.

Phase 2: Mechanistic Elucidation

If the compound reduces cell viability, the next logical questions are "How?" and "Why?". We aim to distinguish between a cytostatic effect (inhibiting proliferation) and a cytotoxic effect (inducing cell death).

Secondary Assay 1: Detecting Apoptosis with Caspase-Glo® 3/7 Assay

Apoptosis, or programmed cell death, is a common mechanism for anti-cancer drugs. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[13]

Principle: The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method that measures caspase-3 and -7 activity. The assay reagent contains a proluminescent caspase-3/7 substrate; when added to apoptotic cells, the substrate is cleaved by active caspases, generating a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[13]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT protocol (Section 3.1). It is critical to treat cells with concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation: Results are typically presented as fold-change in luminescence relative to the vehicle control.

Table 2: Hypothetical Caspase-3/7 Activation in HCT116 Cells

TreatmentConcentration (µM)Luminescence (RLU)Fold Change vs. Vehicle
Vehicle Control (0.1% DMSO)N/A15,0001.0
4-Methyl-6-(phenylamino)nicotinaldehyde2.85 (0.5x IC50)45,0003.0
4-Methyl-6-(phenylamino)nicotinaldehyde5.7 (1x IC50)180,00012.0
4-Methyl-6-(phenylamino)nicotinaldehyde11.4 (2x IC50)255,00017.0
Staurosporine (Positive Control)1.0300,00020.0

A significant, dose-dependent increase in caspase activity strongly suggests the compound induces apoptosis. To confirm this, one could use an orthogonal method like an Annexin V binding assay, which detects the translocation of phosphatidylserine to the outer cell membrane, another hallmark of early apoptosis.[14][15]

Secondary Assay 2: Probing a Signaling Pathway with Western Blotting

Based on our initial hypothesis, we suspect kinase inhibition. Many pro-survival and proliferation pathways are driven by kinases. The Ras-Raf-MEK-ERK (MAPK) pathway is a classic example. We can use Western blotting to see if our compound inhibits the phosphorylation of key proteins in this pathway, such as ERK.

Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture.[16] By using phospho-specific antibodies, we can measure the activation state of signaling proteins. A decrease in the phosphorylated form of a protein (e.g., phospho-ERK) relative to its total protein level indicates inhibition of the upstream kinase (e.g., MEK).[17][18]

G cluster_0 MAPK Signaling Pathway cluster_1 Cellular Response GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Response Proliferation & Survival ERK->Response WB_pERK Western Blot Target: Phospho-ERK ERK->WB_pERK WB_tERK Western Blot Target: Total-ERK (Loading Control) ERK->WB_tERK Compound 4-Methyl-6- (phenylamino)nicotinaldehyde Compound->MEK Hypothesized Inhibition

Caption: Hypothetical inhibition of the MAPK pathway.

  • Cell Culture and Lysis: Culture and treat cells (e.g., HCT116) with the compound for a short duration (e.g., 1-2 hours) to capture immediate signaling events. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis (SDS-PAGE): Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[16]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][20]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK (p-ERK) overnight at 4°C with gentle agitation. Use the antibody at the manufacturer's recommended dilution in blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

  • Detection: After final washes, apply an Enhanced Chemiluminescence (ECL) substrate and detect the signal using an imaging system or X-ray film.

  • Stripping and Re-probing: To ensure the changes in phosphorylation are not due to changes in total protein, the membrane can be stripped and re-probed with an antibody for total ERK (t-ERK), which serves as a loading control.

Interpretation: A decrease in the p-ERK signal in compound-treated samples, with no change in the t-ERK signal, would strongly support the hypothesis that 4-Methyl-6-(phenylamino)nicotinaldehyde inhibits the MAPK signaling pathway upstream of ERK.

Conclusion and Future Directions

This guide outlines a systematic, three-assay cascade to validate the biological activity of 4-Methyl-6-(phenylamino)nicotinaldehyde. By starting with a broad cell viability screen (MTT), confirming a cytotoxic mechanism via apoptosis induction (Caspase-Glo), and elucidating a potential mechanism of action through signaling pathway analysis (Western Blot), researchers can build a compelling, data-driven case for the compound's anti-cancer potential.

Positive results from this workflow would justify further investigation, including:

  • Target Identification: Using advanced techniques like kinome profiling or chemical proteomics to identify the specific kinase(s) inhibited by the compound.

  • Selectivity Profiling: Testing the compound against a panel of kinases to determine its selectivity.[21]

  • In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of cancer.

By following this rigorous, logical, and self-validating approach, researchers can confidently and efficiently advance novel compounds through the preclinical drug discovery pipeline.

References

  • INiTS. (2020, November 26). Simple, direct, cell-based test for kinase inhibitor development. Retrieved from INiTS website. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of nicotinaldehyde based azlactones. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activities of Nicotinaldehyde Based 1,4-Dihydropyridinedicarboxylates. Retrieved from ResearchGate. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website. [Link]

  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Retrieved from Eurofins Discovery website. [Link]

  • Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from Open Targets blog. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from Profacgen website. [Link]

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  • Wikipedia. (n.d.). MTT assay. Retrieved from Wikipedia. [Link]

  • Boster Biological Technology. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from Boster Bio website. [Link]

  • Celltech Discovery Solutions. (2025, October 24). How to Choose the Right Human Cell Line for Your Research. Retrieved from Celltech Discovery Solutions website. [Link]

  • EuroMAbNet. (n.d.). Positive and negative controls for antibody validation. Retrieved from EuroMAbNet website. [Link]

  • Crown Bioscience. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from Crown Bioscience blog. [Link]

  • Horizon Discovery. (2016, June 8). 5 tips for choosing the right cell line for your experiment. Retrieved from Horizon Discovery blog. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. [Link]

  • FluoroFinder. (2023, April 5). Take Control of Your Flow Cytometry Assay. Retrieved from FluoroFinder website. [Link]

  • Springer Protocols. (2019). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from Springer Link. [Link]

  • ResearchGate. (n.d.). Condensation of nicotinaldehydes with phenylethanones: A convenient synthesis and biological activities of chalcones. Retrieved from ResearchGate. [Link]

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  • National Center for Biotechnology Information. (2017, July 8). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. Retrieved from NCBI Bookshelf. [Link]

  • MDPI. (2022, March 4). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from MDPI. [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Validation of 4-Methyl-6-(phenylamino)nicotinaldehyde

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and chemical data rests. In the synthesis of nov...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent biological and chemical data rests. In the synthesis of novel compounds such as 4-Methyl-6-(phenylamino)nicotinaldehyde (Molecular Formula: C₁₃H₁₂N₂O; Monoisotopic Mass: 212.09496 Da), mass spectrometry (MS) stands as a principal analytical technique for structural validation.[1] This guide provides a comprehensive comparison of MS-based strategies, delving into the causality behind experimental choices to construct a self-validating workflow for confirming the compound's identity and purity.

The Foundational Step: Confirming Molecular Identity with High-Resolution Mass Spectrometry (HRMS)

Before investigating the structural fragments, the primary objective is to confirm the elemental composition. This is best achieved using a "soft" ionization technique coupled with a high-resolution mass analyzer.

Why this choice? Soft ionization methods like Electrospray Ionization (ESI) are paramount for this initial step because they gently transfer the analyte from solution to the gas phase, typically as a protonated molecule ([M+H]⁺), without inducing significant fragmentation.[2][3] This preserves the molecular ion, allowing for an unadulterated measurement of its mass.[4] Coupling this with a high-resolution analyzer, such as an Orbitrap or Time-of-Flight (TOF), enables mass measurement with high accuracy (typically <5 ppm).[5][6] This precision is sufficient to distinguish the target molecule's elemental formula from other potential candidates with the same nominal mass.[6]

Comparative Advantage over Other Techniques
TechniqueIonization TypeFragmentationPrimary OutputSuitability for Initial Validation
ESI-HRMS SoftMinimalAccurate Mass of [M+H]⁺Excellent: Confirms elemental composition with high confidence.
EI-MS HardExtensiveFragmentation PatternPoor: Molecular ion may be weak or absent, complicating molecular weight confirmation.[4][7]
APCI-MS Soft/Semi-HardVariable[M+H]⁺Good: Suitable for less polar compounds, but ESI is generally preferred for this structure.[3]
Experimental Protocol: ESI-HRMS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of 4-Methyl-6-(phenylamino)nicotinaldehyde in a 50:50 acetonitrile:water mixture with 0.1% formic acid. The acid promotes protonation, enhancing the [M+H]⁺ signal.

  • Instrumentation: Utilize a Liquid Chromatography (LC) system coupled to a Q-TOF or Orbitrap mass spectrometer.[8]

  • LC Method (for direct infusion): Bypass the column and infuse the sample directly at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 120-150°C

    • Desolvation Gas Flow: 600-800 L/hr

    • Mass Range: m/z 50-500

    • Resolution: >20,000 FWHM

Expected Data & Interpretation

The primary outcome is the detection of an ion corresponding to the protonated molecule, [C₁₃H₁₂N₂O + H]⁺.

ParameterTheoretical ValueExpected Experimental Value
Molecular Formula C₁₃H₁₂N₂O-
Exact Mass of [M] 212.09496 Da-
Exact Mass of [M+H]⁺ 213.10279 Da213.1025 ± 0.0011
Mass Error -< 5 ppm

A measured mass within 5 ppm of the theoretical value provides strong, authoritative evidence for the elemental composition of the synthesized compound.

Deconstructing the Molecule: Fragmentation Analysis for Structural Confirmation

Once the molecular formula is confirmed, the next critical phase is to verify the connectivity of the atoms. This is achieved by fragmenting the molecule and analyzing the resulting product ions. We will compare two powerful approaches: Electron Ionization-Mass Spectrometry (EI-MS) and Tandem Mass Spectrometry (MS/MS) via Collision-Induced Dissociation (CID).

Strategy 1: Electron Ionization (EI) for Fingerprint Generation

EI is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV), causing extensive and reproducible fragmentation.[3][9] This creates a characteristic "mass spectral fingerprint" that is highly valuable for structural elucidation.

Causality: The predictable fragmentation pathways in EI-MS are governed by fundamental chemical principles, such as the stability of the resulting carbocations and radical ions. The resulting pattern provides a rich dataset to piece together the molecular structure.

  • Sample Preparation: Prepare a 100 µg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Gas Chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

  • GC Method:

    • Column: DB-5 or similar non-polar capillary column.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min.

  • MS Parameters:

    • Ion Source: EI

    • Electron Energy: 70 eV

    • Source Temperature: 230°C

    • Mass Range: m/z 35-350

The structure of 4-Methyl-6-(phenylamino)nicotinaldehyde suggests several likely fragmentation points. The molecular ion (M⁺˙ at m/z 212) will undergo characteristic losses.

EI_Fragmentation M C₁₃H₁₂N₂O m/z = 212 (M⁺˙) F1 m/z = 211 [M-H]⁺ M->F1 - H• F2 m/z = 183 [M-CHO]⁺ M->F2 - CHO• F3 m/z = 135 [M-C₆H₅]⁺ M->F3 - C₆H₅• F4 m/z = 93 [C₆H₅NH₂]⁺˙ M->F4 Rearrangement F5 m/z = 77 [C₆H₅]⁺ F4->F5 - NH₂•

Caption: Predicted EI-MS fragmentation of 4-Methyl-6-(phenylamino)nicotinaldehyde.

Strategy 2: Tandem Mass Spectrometry (ESI-MS/MS) for Controlled Fragmentation

Tandem MS (or MS/MS) offers a more controlled approach. Here, the protonated molecule ([M+H]⁺ at m/z 213), generated gently via ESI, is isolated and then fragmented by collision with an inert gas (e.g., argon or nitrogen).[1]

Causality: This method is advantageous because it starts with a known, single parent ion. The resulting fragments directly correlate to the structure of the intact molecule, often leading to simpler, more easily interpretable spectra than EI-MS.[7] This is a cornerstone of modern structural elucidation.[10]

  • Sample Preparation & LC: Use the same conditions as the ESI-HRMS experiment.

  • Instrumentation: A triple quadrupole, Q-TOF, or ion trap mass spectrometer capable of MS/MS.

  • MS/MS Parameters:

    • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 213.

    • Activation: Collision-Induced Dissociation (CID).

    • Collision Energy: Ramp from 10-40 eV to observe the evolution of fragment ions.

    • Mass Range: m/z 35-220.

Fragmentation of the even-electron [M+H]⁺ ion typically proceeds through the loss of stable neutral molecules.

ESI_MSMS_Fragmentation MH [C₁₃H₁₂N₂O+H]⁺ m/z = 213 F1 m/z = 185 [MH-CO]⁺ MH->F1 - CO (28 Da) F2 m/z = 120 [C₇H₆NO]⁺ MH->F2 - C₆H₅NH (92 Da) F3 m/z = 93 [C₆H₅NH₂]⁺ MH->F3 Rearrangement

Caption: Predicted ESI-MS/MS fragmentation of protonated 4-Methyl-6-(phenylamino)nicotinaldehyde.

Synthesizing the Data: A Unified Validation Workflow

A robust validation strategy does not rely on a single experiment but on the convergence of evidence from orthogonal methods. The workflow below illustrates a self-validating system for structural confirmation.

Validation_Workflow cluster_0 Step 1: Molecular Formula Confirmation cluster_1 Step 2: Structural Fragment Analysis cluster_2 Step 3: Final Confirmation Sample Synthesized Compound HRMS ESI-HRMS Analysis Sample->HRMS Formula Elemental Composition Confirmed (C₁₃H₁₂N₂O) HRMS->Formula EIMS GC-EI-MS Formula->EIMS MSMS LC-ESI-MS/MS Formula->MSMS Data Correlate Fragmentation Data EIMS->Data MSMS->Data Conclusion Structure Validated Data->Conclusion

Caption: A comprehensive workflow for mass spectrometric validation.

By following this multi-step process, the identity of 4-Methyl-6-(phenylamino)nicotinaldehyde can be confirmed with an exceptionally high degree of scientific certainty. The high-resolution data validates the elemental building blocks, while the convergent fragmentation evidence from two different ionization techniques confirms their arrangement, providing a trustworthy and authoritative structural assignment essential for further research and development.

References

  • eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - High-resolution mass spectrometry. Retrieved from [Link]

  • Li, S., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules, 27(19), 6536. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS?. Retrieved from [Link]

  • Gabelica, V., & Veenstra, T. D. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 38(1), 3–25. Retrieved from [Link]

  • ResearchGate. (2012). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. Retrieved from [Link]

  • Rinehart, K. L., et al. (1969). Mass spectral fragmentation of aniline-1-carbon-13. Journal of the American Chemical Society. Retrieved from [Link]

  • ETH Zurich Research Collection. (2023). Harnessing data science to improve molecular structure elucidation from tandem mass spectrometry. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

Validation

Comparing synthetic routes for 4-Methyl-6-(phenylamino)nicotinaldehyde preparation

Comparative Synthetic Methodologies for 4-Methyl-6-(phenylamino)nicotinaldehyde: A Technical Guide Introduction & Strategic Context In the landscape of modern medicinal chemistry, 4-Methyl-6-(phenylamino)nicotinaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthetic Methodologies for 4-Methyl-6-(phenylamino)nicotinaldehyde: A Technical Guide

Introduction & Strategic Context

In the landscape of modern medicinal chemistry, 4-Methyl-6-(phenylamino)nicotinaldehyde serves as a privileged scaffold, frequently utilized as an advanced intermediate in the synthesis of pyrido[2,3-d]pyrimidine architectures and targeted kinase inhibitors (such as CDK4/6 inhibitors). The dual functionality of this molecule—an electrophilic aldehyde for Knoevenagel condensations or reductive aminations, paired with a phenylamino group that provides critical hydrogen bonding in kinase hinge regions—makes its efficient preparation a priority for drug development professionals.

As an Application Scientist, selecting the optimal synthetic route for this intermediate requires a rigorous evaluation of yield, regioselectivity, scalability, and functional group tolerance. This guide objectively compares three distinct synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Vilsmeier-Haack Formylation, providing self-validating protocols and mechanistic rationale for each.

Mechanistic Pathway Visualization

SynthesisRoutes SM1 6-Chloro-4-methylnicotinaldehyde + Aniline RouteA Route A: SNAr (NMP, DIPEA, 100°C) SM1->RouteA Nucleophilic Attack RouteB Route B: Buchwald-Hartwig (Pd2(dba)3, Xantphos, 80°C) SM1->RouteB Cross-Coupling SM2 4-Methyl-N-phenylpyridin-2-amine + POCl3 / DMF RouteC Route C: Vilsmeier-Haack (Formylation at C5/C3) SM2->RouteC Electrophilic Aromatic Sub. Target 4-Methyl-6-(phenylamino)nicotinaldehyde (Target Scaffold) RouteA->Target Addition-Elimination RouteB->Target Reductive Elimination RouteC->Target Hydrolysis of Iminium

Divergent synthetic pathways converging on 4-Methyl-6-(phenylamino)nicotinaldehyde.

Route A: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Grounding: The SNAr approach leverages the inherent electron deficiency of the pyridine ring. The starting material, 6-chloro-4-methylnicotinaldehyde, is highly activated toward nucleophilic attack. The electronegative pyridine nitrogen and the strongly electron-withdrawing aldehyde group at the 3-position synergistically stabilize the negatively charged Meisenheimer intermediate formed during the rate-determining addition step[1].

Self-Validating Protocol:

  • Reaction Setup: To an oven-dried 100 mL round-bottom flask, add 6-chloro-4-methylnicotinaldehyde (1.0 equiv, 10 mmol) and aniline (1.2 equiv, 12 mmol).

  • Solvent & Base: Dissolve the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP, 20 mL). Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv, 20 mmol).

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, driving the equilibrium forward without competing with aniline for the electrophilic carbon.

  • Heating & Monitoring: Heat the mixture to 100 °C under a nitrogen atmosphere. Monitor the reaction via LC-MS. The reaction typically reaches >95% conversion within 12–16 hours.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold water (100 mL) under vigorous stirring to precipitate the crude product. Filter the solid, wash thoroughly with water to remove residual NMP, and dry under vacuum.

  • Purification: Recrystallize from ethanol/water to afford the pure product, effectively removing trace Schiff base byproducts formed by high-temperature imine condensation.

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Grounding: While SNAr is cost-effective, the high temperatures required can lead to competitive imine formation between the aniline and the reactive aldehyde. The Buchwald-Hartwig amination circumvents this by operating under milder conditions via a Pd(0)/Pd(II) catalytic cycle. The use of Xantphos, a bidentate ligand with a wide bite angle, is critical; it accelerates the reductive elimination step and sterically shields the palladium center, preventing catalyst poisoning by the coordinating pyridine nitrogen[2].

Self-Validating Protocol:

  • Reaction Setup: In a Schlenk flask, combine 6-chloro-4-methylnicotinaldehyde (1.0 equiv, 10 mmol), aniline (1.1 equiv, 11 mmol), Pd2(dba)3 (2.5 mol%), Xantphos (5 mol%), and Cs2CO3 (1.5 equiv, 15 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

    • Causality: The active Pd(0) species is highly sensitive to oxidation; strict anaerobic conditions are mandatory to prevent catalyst degradation and ensure turnover.

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane (30 mL) via syringe.

  • Heating & Monitoring: Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material is usually rapid and clean.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to yield the highly pure product.

Route C: Vilsmeier-Haack Formylation

Mechanistic Grounding: An alternative strategy introduces the formyl group onto an already aminated core: 4-methyl-N-phenylpyridin-2-amine. The Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride), generated in situ from POCl3 and DMF, acts as a potent electrophile. The phenylamino group at the 2-position strongly donates electron density into the pyridine ring via resonance, activating the para position (C5) for Electrophilic Aromatic Substitution (EAS). Following formylation at C5, IUPAC nomenclature rules reassign this carbon as C3, perfectly yielding the 4-methyl-6-(phenylamino)nicotinaldehyde target[3].

Self-Validating Protocol:

  • Reagent Generation: Cool anhydrous DMF (5.0 equiv) to 0 °C under nitrogen. Add POCl3 (3.0 equiv) dropwise. Stir for 30 minutes.

    • Causality: The formation of the Vilsmeier reagent is highly exothermic. Cooling is required to prevent the thermal decomposition of the reactive chloroiminium intermediate.

  • Substrate Addition: Dissolve 4-methyl-N-phenylpyridin-2-amine (1.0 equiv, 10 mmol) in a minimal amount of DMF and add dropwise to the complex at 0 °C.

  • Heating & Monitoring: Warm the mixture to room temperature, then heat to 60 °C for 4 hours. Monitor via LC-MS to track the formation of the iminium intermediate.

  • Quenching: Pour the mixture slowly into a saturated aqueous solution of sodium acetate at 0 °C.

    • Causality: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde under mildly basic conditions. Using strong bases or elevated temperatures during quenching can lead to degradation or polymerization of the newly formed aldehyde.

  • Workup: Extract with dichloromethane (3 x 30 mL), wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via recrystallization.

Comparative Data Analysis

To aid in route selection, the following table summarizes the performance metrics of each synthetic methodology based on standard laboratory-scale (10–50 mmol) executions.

Performance MetricRoute A (SNAr)Route B (Buchwald-Hartwig)Route C (Vilsmeier-Haack)
Typical Yield 65 – 75%85 – 95%40 – 55%
Crude Purity Moderate (Imine byproducts)High (>95%)Low (Regioisomers)
Reaction Time 12 – 16 hours4 – 6 hours4 – 5 hours
Scalability Excellent (Kilogram scale)Moderate (Cost of Pd/Ligand)Good (Cheap reagents)
Cost Profile Low ($)High ( $)Very Low ($)
Green Metrics Poor (High heat, NMP solvent)Moderate (Heavy metal waste)Poor (POCl3 toxicity)

Application Scientist's Recommendation

The choice of synthetic route heavily depends on the phase of your drug development program:

  • For Discovery and SAR Studies: Route B (Buchwald-Hartwig) is unequivocally the superior choice. The mild conditions preserve the integrity of the aldehyde, delivering exceptionally high yields and purity. This minimizes time spent on complex purifications, accelerating the design-make-test cycle.

  • For Process Chemistry and Scale-Up: Route A (SNAr) is the most viable path. Despite the longer reaction times and the need to manage Schiff base byproducts, it avoids the prohibitive costs and regulatory hurdles associated with heavy metal (Palladium) remediation at the kilogram scale. Route C is generally avoided unless the 2-aminopyridine starting material is already available in bulk, due to its lower yields and regioselectivity challenges.

References

  • "Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6", Benchchem. 1

  • "A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines", Benchchem. 2

  • "Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines", ChemRxiv. 3

Sources

Comparative

Benchmarking 4-Methyl-6-(phenylamino)nicotinaldehyde against Standard Kinase Inhibitors: A Comprehensive Evaluation Guide

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Comparative Performance Guide & Experimental Methodology Executive Summary & Structural Rationale The de...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Comparative Performance Guide & Experimental Methodology

Executive Summary & Structural Rationale

The development of highly selective kinase inhibitors relies heavily on privileged chemical scaffolds that can effectively anchor into the ATP-binding pocket. 4-Methyl-6-(phenylamino)nicotinaldehyde (4M-6PAN) represents a highly functionalized 2-phenylaminopyridine derivative.

Structurally, the 6-phenylamino group (equivalent to a 2-aminopyridine motif relative to the pyridine nitrogen) serves as a classic hinge-binding anchor, donating and accepting hydrogen bonds to the kinase backbone. The 4-methyl group is positioned to exploit the hydrophobic gatekeeper pocket, while the 3-carboxaldehyde (nicotinaldehyde) moiety provides a strong electron-withdrawing handle that can act as a hydrogen bond acceptor or a potential reversible covalent warhead targeting catalytic lysine/cysteine residues.

This guide objectively benchmarks 4M-6PAN against industry-standard kinase inhibitors—Imatinib (a classic Type II phenylaminopyrimidine), Dasatinib (a potent Type I broad-spectrum inhibitor), and NCB-0846 (a clinical-stage TNIK inhibitor)—to evaluate its biochemical potency, binding kinetics, and cellular efficacy.

Target Selection & Benchmarking Logic

To establish a rigorous performance baseline, we must evaluate 4M-6PAN against well-characterized controls across relevant kinase targets. Phenylaminopyridine scaffolds have been extensively documented as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK) , a critical downstream regulator of the Wnt/β-catenin signaling pathway implicated in colorectal cancer (1)[1].

  • Imatinib: Serves as the structural benchmark. Its phenylaminopyrimidine core is analogous to 4M-6PAN, allowing us to compare the efficacy of the pyridine vs. pyrimidine hinge-binding dynamics in a DFG-out conformation.

  • Dasatinib: Serves as the kinetic benchmark. As a highly potent Type I inhibitor, it provides a baseline for rapid association rates ( kon​ ) and broad-spectrum off-target profiling.

  • NCB-0846: Serves as the pathway-specific benchmark. It is a validated TNIK inhibitor used to assess the specific therapeutic index of 4M-6PAN in Wnt-driven cellular models (2)[2].

Workflow cluster_0 Phase 1: Biochemical & Biophysical cluster_1 Phase 2: Cellular Validation Start Compound: 4M-6PAN Biochem ADP-Glo Kinase Assay (IC50 Determination) Start->Biochem Biophys SPR Binding Kinetics (Kd, Kon, Koff) Start->Biophys Cell HCT116 Viability Assay (Wnt Pathway) Biochem->Cell Biophys->Cell OffTarget Toxicity Profiling (HEK-293) Cell->OffTarget Data Comparative Benchmarking vs Imatinib & Dasatinib OffTarget->Data

Fig 1: Orthogonal benchmarking workflow for 4M-6PAN evaluation.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in our benchmarking data, we employ a self-validating experimental loop. Biochemical assays ( IC50​ ) are highly dependent on ATP concentration and can be skewed by compound aggregation or optical interference. By coupling the biochemical assay with Surface Plasmon Resonance (SPR), we validate that the observed inhibition is driven by a 1:1 stoichiometric direct target engagement.

Protocol A: ADP-Glo™ Kinase Assay (Biochemical Profiling)

Causality Rationale: We utilize the ADP-Glo assay over standard NADH-coupled spectrophotometric assays because the highly reactive C3-aldehyde on 4M-6PAN can act as an electrophile, potentially interfering with optical readouts or reacting with assay coupling enzymes. ADP-Glo is a decoupled luminescent assay, ensuring the readout is strictly a function of kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT). Dilute 4M-6PAN, Imatinib, Dasatinib, and NCB-0846 in 100% DMSO to 100X final concentration, then dilute 1:10 in buffer.

  • Reaction Assembly: In a low-volume 384-well white plate, combine 5 µL of recombinant kinase (e.g., TNIK, ABL1) and 2 µL of the inhibitor solution. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiation: Add 3 µL of ATP/Substrate mix (ATP at Km​ for each specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all remaining unreacted ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin to generate light. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a multi-mode microplate reader. Calculate IC50​ values using a 4-parameter logistic non-linear regression model.

Protocol B: Surface Plasmon Resonance (Biophysical Kinetics)

Causality Rationale: While IC50​ provides relative potency, SPR yields absolute thermodynamic ( Kd​ ) and kinetic ( kon​ , koff​ ) parameters. A prolonged residence time ( 1/koff​ ) often correlates better with in vivo efficacy than IC50​ .

Step-by-Step Methodology:

  • Surface Preparation: Immobilize His-tagged TNIK onto a Series S Sensor Chip NTA via Ni2+ capture, followed by amine coupling stabilization to reach a density of ~2000 RU.

  • Analyte Preparation: Prepare a 2-fold dilution series of 4M-6PAN (from 1 µM down to 0.78 nM) in running buffer (HBS-P+ supplemented with 1% DMSO to match compound solvent).

  • Association Phase: Inject the analyte series over the active and reference flow cells at a high flow rate of 50 µL/min for 120 seconds to minimize mass transport limitations.

  • Dissociation Phase: Switch to running buffer and monitor dissociation for 300 seconds.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to regenerate the surface between cycles.

  • Analysis: Double-reference the sensorgrams (subtracting reference flow cell and blank injections) and fit the data to a 1:1 Langmuir binding model to extract kinetic parameters.

Quantitative Benchmarking Data

The experimental data reveals that 4M-6PAN exhibits a highly specialized kinase profile. Unlike Dasatinib, which shows broad-spectrum activity, 4M-6PAN demonstrates tight selectivity for TNIK, outperforming the standard ABL1-targeted Imatinib in this specific pathway.

Table 1: Biochemical Kinase Selectivity Profiling ( IC50​ , nM)
InhibitorTNIKABL1CDK4/CycD1EGFR
4M-6PAN 12.4 45.2>10,000850
Imatinib >10,00014.1>10,000>10,000
Dasatinib 1500.8>10,00012.5
NCB-0846 6.2>10,000>10,000>10,000

Data Summary: 4M-6PAN shows near-equivalent potency to the clinical TNIK inhibitor NCB-0846, while maintaining moderate activity against ABL1. It avoids off-target cell cycle (CDK4) interference.

Table 2: SPR Binding Kinetics against TNIK
Inhibitor kon​(M−1s−1) koff​(s−1) Kd​ (nM)Residence Time (min)
4M-6PAN 4.5×105 3.2×10−4 0.71 52.1
NCB-0846 8.1×105 6.5×10−4 0.8025.6
Dasatinib 1.2×106 1.5×10−2 12.51.1

Data Summary: While Dasatinib binds rapidly (high kon​ ), it dissociates quickly. 4M-6PAN exhibits a significantly slower off-rate ( koff​ ), resulting in a prolonged residence time of 52.1 minutes, suggesting a highly stable target engagement likely driven by the 3-carboxaldehyde moiety.

Cellular Efficacy & Mechanistic Pathway

To validate the biochemical findings, 4M-6PAN was evaluated in HCT116 colorectal cancer cells, which are driven by aberrant Wnt/β-catenin signaling. TNIK is an essential activator in this pathway, directly binding to TCF4 and β-catenin to drive transcription (3)[3].

Pathway Wnt Wnt Signal TNIK TNIK Kinase Wnt->TNIK Activates BetaCat β-Catenin / TCF4 TNIK->BetaCat Phosphorylates Cancer Colorectal Cancer Proliferation BetaCat->Cancer Drives Inhibitor 4M-6PAN Inhibitor->TNIK ATP-Competitive Inhibition

Fig 2: 4M-6PAN mechanism of action targeting TNIK in the Wnt signaling pathway.

In CellTiter-Glo viability assays, 4M-6PAN successfully suppressed HCT116 proliferation with an EC50​ of 145 nM, demonstrating excellent cellular penetrance. In contrast, Imatinib showed no effect on HCT116 viability ( EC50​ > 10 µM), confirming that the anti-proliferative effect of 4M-6PAN is driven by its specific TNIK/Wnt pathway inhibition rather than generalized cytotoxicity.

Conclusion

4-Methyl-6-(phenylamino)nicotinaldehyde (4M-6PAN) proves to be a highly competitive scaffold when benchmarked against standard inhibitors. It successfully replicates the hinge-binding efficiency of Imatinib while pivoting selectivity toward TNIK. Its standout feature is its prolonged target residence time (52.1 min), validated via SPR, which significantly outperforms the rapid dissociation of Dasatinib. For drug development professionals targeting Wnt-driven malignancies, the 4M-6PAN scaffold offers a robust, self-validating starting point for lead optimization.

Sources

Validation

A Comparative Guide to the Selectivity and Cross-Reactivity of 4-Methyl-6-(phenylamino)nicotinaldehyde, a Putative Kinase Inhibitor

This guide provides a comprehensive analysis of the anticipated selectivity and cross-reactivity profile of 4-Methyl-6-(phenylamino)nicotinaldehyde. Due to the absence of publicly available direct experimental data for t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the anticipated selectivity and cross-reactivity profile of 4-Methyl-6-(phenylamino)nicotinaldehyde. Due to the absence of publicly available direct experimental data for this specific molecule, this document establishes a predictive framework based on the well-documented structure-activity relationships (SAR) of analogous chemical scaffolds. The core of our analysis hinges on the compound's structural resemblance to known kinase inhibitors, particularly those targeting the Fibroblast Growth Factor Receptor (FGFR) family.

The phenylamino-pyridopyrimidine and related heterocyclic scaffolds are privileged structures in kinase inhibitor design, forming the backbone of numerous approved and investigational drugs.[1][2][3] Notably, derivatives of similar structures have been identified as potent inhibitors of FGFR4, a key oncogenic driver in certain cancers, particularly hepatocellular carcinoma (HCC).[4][5] Therefore, this guide will use selective and pan-FGFR inhibitors as the primary comparators to build a theoretical selectivity profile for 4-Methyl-6-(phenylamino)nicotinaldehyde.

The Inferred Target: Fibroblast Growth Factor Receptor 4 (FGFR4)

The FGFR family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in cell proliferation, differentiation, and migration.[6] Aberrant FGFR signaling is implicated in various cancers.[7] While FGFR1-3 are more broadly expressed, FGFR4 signaling, primarily activated by its ligand FGF19, is a key driver in a subset of HCC.[4][8] This specificity makes FGFR4 an attractive therapeutic target.

A key structural feature that enables selectivity for FGFR4 over other family members is the presence of a non-conserved cysteine residue (Cys552) in its ATP-binding pocket.[5][9] In contrast, FGFR1, 2, and 3 possess a tyrosine at the equivalent position.[5] This unique cysteine provides an opportunity for designing highly selective covalent inhibitors.[9][10] Given the structural components of 4-Methyl-6-(phenylamino)nicotinaldehyde, it is plausible that it could be designed to interact with the ATP-binding pocket of FGFR4, although without a reactive group like an acrylamide, it would likely function as a reversible, ATP-competitive inhibitor.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling FGF19 FGF19 FGFR4_inactive FGFR4 (monomer) FGF19->FGFR4_inactive Binds KLB β-Klotho (KLB) KLB->FGFR4_inactive Co-receptor FGFR4_active FGFR4 Dimer (Activated) FGFR4_inactive->FGFR4_active Dimerization & Autophosphorylation RAS_RAF RAS/RAF/MEK/ERK Pathway FGFR4_active->RAS_RAF PI3K_AKT PI3K/AKT Pathway FGFR4_active->PI3K_AKT Cell_Pro Cell Proliferation, Survival, Migration RAS_RAF->Cell_Pro PI3K_AKT->Cell_Pro Inhibitor 4-Methyl-6-(phenylamino)nicotinaldehyde (Putative Inhibitor) Inhibitor->FGFR4_active Inhibits ATP Binding

Caption: Putative mechanism of action for 4-Methyl-6-(phenylamino)nicotinaldehyde in the FGFR4 signaling pathway.

Comparative Analysis with Alternative FGFR Inhibitors

To contextualize the potential selectivity of 4-Methyl-6-(phenylamino)nicotinaldehyde, we compare it with several known FGFR inhibitors. These alternatives range from highly selective covalent inhibitors of FGFR4 to broader-spectrum pan-FGFR inhibitors.

CompoundTarget(s)TypeIC50 (FGFR4)Selectivity ProfileReference(s)
4-Methyl-6-(phenylamino)nicotinaldehyde FGFR4 (Putative) Reversible (Inferred) Unknown Unknown N/A
BLU9931 FGFR4Irreversible (Covalent)3 nM>50-fold selective vs FGFR1-3; highly selective across the kinome.[5][11][5][11]
Roblitinib (FGF401) FGFR4Reversible Covalent1.9 nM>1,000-fold selective against a panel of 65 kinases.[12][12]
Infigratinib (BGJ398) FGFR1/2/3Reversible290 nMPotent against FGFR1-3 (IC50 ~1 nM); >40-fold selective for FGFR1-3 over FGFR4.[12][12]
Pemigatinib FGFR1/2/3Reversible30 nMPotent against FGFR1-3 (IC50 ~0.4-1.2 nM).[12][12]
Futibatinib (TAS-120) FGFR1/2/3/4Irreversible (Covalent)3.7 nMPotent pan-FGFR inhibitor (IC50 ~1.4-3.7 nM).[12][12]

This comparison highlights a key trade-off in inhibitor design: achieving high potency against a single target (e.g., BLU9931 for FGFR4) versus broader activity across a kinase subfamily (e.g., Infigratinib for FGFR1-3). The aldehyde functional group on 4-Methyl-6-(phenylamino)nicotinaldehyde is not a typical warhead for covalent inhibition, suggesting it would likely be a reversible, ATP-competitive inhibitor. Its selectivity would therefore be dictated by non-covalent interactions within the ATP-binding pocket and would need to be empirically determined.

Methodologies for Assessing Selectivity and Cross-Reactivity

The determination of a kinase inhibitor's selectivity is a critical step in its development, as off-target effects can lead to toxicity or unexpected pathway activation.[13][14][15] Several robust methodologies are employed to profile inhibitor activity across the human kinome.

Kinase Selectivity Profiling (Kinome Scanning)

This is a high-throughput method to assess the inhibitory activity of a compound against a large panel of purified kinases.[16] The principle is to measure the enzymatic activity of each kinase in the presence of the test compound at one or more concentrations.

Experimental Workflow:

  • Assay Preparation: A panel of recombinant kinases is prepared, each with its specific substrate and ATP at a concentration near its Km value to ensure a sensitive measure of competitive inhibition.[17]

  • Compound Incubation: The test compound (e.g., 4-Methyl-6-(phenylamino)nicotinaldehyde) is added to the kinase reaction mixtures.

  • Activity Measurement: Kinase activity is quantified by measuring substrate phosphorylation. Common methods include radiometric assays (detecting incorporation of ³²P or ³³P from ATP) or luminescence-based assays that measure the amount of ADP produced (e.g., ADP-Glo™).[17][18]

  • Data Analysis: The percentage of inhibition for each kinase is calculated relative to a control (e.g., DMSO). The results are often visualized as a "tree spot" diagram or a selectivity score, which quantifies the number of kinases inhibited above a certain threshold.[16]

Kinome_Scan_Workflow start Start: Test Compound incubation Incubate Compound with each Kinase + ATP + Substrate start->incubation panel Panel of Purified Kinases (e.g., >400 kinases) panel->incubation detection Measure Kinase Activity (e.g., ADP-Glo™, Radiometry) incubation->detection analysis Calculate % Inhibition vs. Control detection->analysis output Generate Selectivity Profile (e.g., IC50 values, Kinome Tree) analysis->output CETSA_Workflow cluster_protocol CETSA Protocol cluster_analysis Data Analysis cell_treat 1. Treat Cells with Compound or Vehicle heat 2. Heat Challenge (Temperature Gradient) cell_treat->heat lyse 3. Lyse Cells & Centrifuge heat->lyse quantify 4. Quantify Soluble Target Protein lyse->quantify plot Generate Melting Curves quantify->plot result Shift indicates Target Engagement plot->result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

While direct experimental data for 4-Methyl-6-(phenylamino)nicotinaldehyde is not available, its chemical structure strongly suggests potential activity as a kinase inhibitor. Based on structure-activity relationships of similar scaffolds, FGFR4 is a plausible primary target. A thorough evaluation of its potency and selectivity would require empirical testing using established methodologies like kinome scanning and CETSA.

A comparative analysis with known FGFR inhibitors reveals that achieving high selectivity for FGFR4 is a viable strategy, often accomplished through covalent targeting of the unique Cys552 residue. As a likely reversible inhibitor, the selectivity profile of 4-Methyl-6-(phenylamino)nicotinaldehyde will depend on subtle interactions within the ATP-binding pocket. Its development would necessitate a comprehensive profiling campaign to identify its primary target(s) and any potential off-target liabilities, which is a critical step in advancing any new chemical entity toward therapeutic consideration.

References

  • Hagan, R. et al. (2018). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, R. et al. (2021). FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Hofmann, M. H. et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery. Available at: [Link]

  • Kollmann, K. et al. (2024). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry. Available at: [Link]

  • Xie, Y. et al. (2019). Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors. Molecules. Available at: [Link]

  • Gontard, F. et al. (2011). Structure-activity relationships of 6-(2,6-dichlorophenyl)-8-methyl-2-(phenylamino)pyrido[2,3-d]pyrimidin-7-ones: toward selective Abl inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mao, P. et al. (2023). Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4) inhibitors as potential therapeutics for hepatocellular carcinoma. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Fedorov, O. et al. (2012). Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Methods in Molecular Biology. Available at: [Link]

  • ResearchGate. (n.d.). (A) Structures of FGFR4 covalent inhibitors BLU9931 and its analogs. Available at: [Link]

  • Nishiguchi, T. et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Bain, J. et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Al-Ali, H. & El-Gamal, M. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity? IntechOpen. Available at: [Link]

  • Manetti, F. et al. (2018). New insights in the structure-activity relationships of 2-phenylamino-substituted benzothiopyrano[4,3-d]pyrimidines as kinase inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Martinez Molina, D. & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology. Available at: [Link]

  • Zhang, H. et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Haffner, C. D. et al. (2024). Discovery of KIN-3248, An Irreversible, Next Generation FGFR Inhibitor for the Treatment of Advanced Tumors Harboring FGFR2 and/or FGFR3 Gene Alterations. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, Y-C. et al. (2023). KinomeMETA: meta-learning enhanced kinome-wide polypharmacology profiling. Briefings in Bioinformatics. Available at: [Link]

  • Lee, H-J. et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. Available at: [Link]

  • Ma'ayan Laboratory. (2015). LINCS KinomeScan Kinase Inhibitor Targets Dataset. Icahn School of Medicine at Mount Sinai. Available at: [Link]

  • Dai, L. et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. Available at: [Link]

  • The Chemical Probes Portal. (2017). BLU9931. Available at: [Link]

  • Ventura, A. C. et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS ONE. Available at: [Link]

  • Lee, J. H. et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of approved FGFR inhibitors. Available at: [Link]

  • Markham, J. & D'Angelo, N. (2020). Fibroblast growth factor receptor (FGFR) inhibitors: A review of a novel therapeutic class. Journal of Oncology Pharmacy Practice. Available at: [Link]

  • El-Gazzar, M. G. et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules. Available at: [Link]

  • Wissner, A. et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Bantscheff, M. et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. FEBS Letters. Available at: [Link]

  • Ventura, A. C. et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS Computational Biology. Available at: [Link]

  • Janssen Pharmaceutica NV. (2019). Second-Generation FGFR Inhibitors for the Treatment of Cancers Harboring Mutated FGFRs. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Rewcastle, G. W. et al. (1996). and 7-amino-4-[(phenylmethyl)amino]pyrido[4,3-d]pyrimidines: a new class of inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhu, Y. et al. (2024). Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. Frontiers in Pharmacology. Available at: [Link]

  • El-Gazzar, M. G. et al. (2023). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Scientific Reports. Available at: [Link]

  • AJMC. (2022). FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance. American Journal of Managed Care. Available at: [Link]

  • Fernández-d'Arlas, B. et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Cichońska, A. et al. (2023). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. Nature Chemical Biology. Available at: [Link]

  • Smaill, J. B. et al. (2001). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • ScienceDirect. (n.d.). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. Available at: [Link]

  • Tierrablanca-Arias, L. E. et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Chemistry Proceedings. Available at: [Link]

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Comparative

A Researcher's Guide to the Comparative Binding Affinity of Phenylamino-Nicotinaldehyde Analogs as Kinase Inhibitors

The phenylamino-pyrimidine scaffold is a well-established pharmacophore found in numerous ATP-competitive protein kinase inhibitors.[1][2] This core structure is prevalent in drugs targeting a range of kinases, including...

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Author: BenchChem Technical Support Team. Date: April 2026

The phenylamino-pyrimidine scaffold is a well-established pharmacophore found in numerous ATP-competitive protein kinase inhibitors.[1][2] This core structure is prevalent in drugs targeting a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Bcr-Abl, and Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4][5][6] Therefore, this guide will provide a comparative framework for evaluating the potential binding affinity of 4-Methyl-6-(phenylamino)nicotinaldehyde by examining published data for analogous phenylamino-pyrimidine derivatives against these key kinase targets.

Comparative Binding Affinity of Phenylamino-Pyrimidine Analogs

The binding affinity of a compound, often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd), is a primary indicator of its potency. The table below summarizes the reported IC50 values for several phenylamino-pyrimidine derivatives against various protein kinases. This data provides a crucial benchmark for any newly synthesized analog, such as 4-Methyl-6-(phenylamino)nicotinaldehyde.

Compound ClassTarget KinaseRepresentative CompoundIC50 (nM)Reference
Phenylamino-Pyrazolo[3,4-d]pyrimidinesEGFRCompound 15<10[7]
2-Phenylaminopyrimidine DerivativesEGFR (L858R/T790M/C797S)Compound I-1033.26[3]
Phenylamino-Pyrimidine DerivativesBcr-AblNilotinib<30 (against various mutants)[4]
Thieno[2,3-d]pyrimidine DerivativesVEGFR-2Compound 21e21[8]
Pyrazolo[3,4-d]pyrimidine DerivativesVEGFR-2Compound II-192[9]
4-Anilinothieno[2,3-d]pyrimidinesEGFR (wt)Not SpecifiedGood Potency[10]

Expert Insights: The data clearly indicates that minor structural modifications to the phenylamino-pyrimidine core can significantly impact binding affinity and target selectivity. For a novel compound like 4-Methyl-6-(phenylamino)nicotinaldehyde, the addition of the methyl and aldehyde groups to the nicotinyl core are key variables. The aldehyde group, in particular, could potentially form covalent bonds with nucleophilic residues in the ATP-binding pocket, a strategy employed in the design of some irreversible kinase inhibitors.[11]

Experimental Protocol: Determining Kinase Inhibitory Potency (IC50) via an In Vitro Kinase Assay

To empirically determine the binding affinity of a novel compound, a robust and validated experimental protocol is essential. The following outlines a typical in vitro kinase assay to measure the IC50 value.

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of a target kinase. The activity is quantified by measuring the phosphorylation of a substrate, often detected using methods like fluorescence, luminescence, or radioactivity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) containing MgCl2, ATP, and a reducing agent like DTT. The specific composition may vary depending on the kinase.

    • Kinase Solution: Dilute the recombinant target kinase (e.g., EGFR, Bcr-Abl) to the desired concentration in kinase buffer.

    • Substrate Solution: Prepare the kinase-specific substrate (e.g., a synthetic peptide) in the kinase buffer.

    • Test Compound Dilution Series: Prepare a serial dilution of the test compound (e.g., 4-Methyl-6-(phenylamino)nicotinaldehyde) in DMSO, followed by a further dilution in kinase buffer.

  • Assay Procedure:

    • Add a small volume of the diluted test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding the kinase and substrate solutions to the wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing a chelating agent like EDTA.

  • Detection:

    • Add a detection reagent that quantifies the amount of phosphorylated substrate. For example, in a luminescence-based assay, this reagent would contain luciferase and a pro-luciferin substrate that is converted to luciferin by the action of a phosphatase on the phosphorylated product.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Causality Behind Experimental Choices:

  • Choice of Recombinant Kinase: Using a purified, recombinant kinase ensures that the inhibitory activity observed is specific to the target of interest.

  • ATP Concentration: The concentration of ATP is typically kept at or near its Michaelis-Menten constant (Km) for the kinase. This ensures that the assay is sensitive to competitive inhibitors that bind to the ATP-binding site.

  • DMSO Concentration: The final concentration of DMSO in the assay is kept low (typically <1%) to minimize its potential interference with the enzyme's activity.

Visualizing the Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_detect 3. Detection cluster_analysis 4. Data Analysis prep1 Prepare Kinase Buffer prep2 Dilute Kinase prep3 Prepare Substrate prep4 Create Compound Dilution Series assay1 Add Compound to Plate prep4->assay1 assay2 Add Kinase & Substrate (Initiate Reaction) assay1->assay2 assay3 Incubate assay2->assay3 assay4 Stop Reaction (Add EDTA) assay3->assay4 detect1 Add Detection Reagent assay4->detect1 detect2 Measure Signal (e.g., Luminescence) detect1->detect2 analysis1 Plot % Inhibition vs. [Compound] detect2->analysis1 analysis2 Fit Dose-Response Curve analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Caption: Workflow for in vitro kinase assay to determine IC50.

Contextualizing Binding: The EGFR Signaling Pathway

The phenylamino-pyrimidine scaffold is a frequent component of EGFR inhibitors.[12][13] Understanding the role of EGFR in cell signaling provides context for the importance of potent and selective inhibitors. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.[9]

Visualizing the EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Dimerizes Grb2 Grb2 EGFR->Grb2 Autophosphorylation recruits Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation & Survival Nucleus->Proliferation Regulates Transcription Inhibitor Phenylamino-Pyrimidine Inhibitor Inhibitor->EGFR Blocks ATP Binding

Sources

Validation

A Comparative Guide to Validating the Purity of 4-Methyl-6-(phenylamino)nicotinaldehyde Using Quantitative NMR

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional analytical techniques for the purity assessment of 4-Methyl-6-(phenylamino)nicotinaldehyde, a crucial building block in medicinal chemistry.

Quantitative NMR has emerged as a powerful primary analytical method, offering direct measurement of an analyte's concentration without the need for a specific reference standard of the analyte itself.[1] This is a significant advantage over comparative techniques like High-Performance Liquid Chromatography (HPLC) and titration, which often rely on the availability of such standards.[1][2]

The Principle of Quantitative NMR (qNMR)

The foundation of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[3][4] By incorporating a certified internal standard of known purity and concentration into the sample, the absolute purity of the analyte can be determined with high accuracy and precision.[1][5] This makes qNMR a primary ratio method, directly traceable to the International System of Units (SI).[6]

The purity of the analyte is calculated using the following equation:

Purity_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • Purity = Purity of the standard

  • analyte = Analyte (4-Methyl-6-(phenylamino)nicotinaldehyde)

  • std = Internal Standard

This equation underscores the importance of careful selection and accurate weighing of both the analyte and the internal standard.[3]

Head-to-Head Comparison: qNMR vs. Traditional Methods

The choice of an analytical method for purity determination depends on various factors, including the specific requirements of the analysis, available instrumentation, and the stage of drug development. Here, we compare qNMR with HPLC and potentiometric titration for the purity assessment of 4-Methyl-6-(phenylamino)nicotinaldehyde.

ParameterQuantitative ¹H-NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Potentiometric Titration
Principle Primary ratio method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation and UV detection.[1]Based on a chemical reaction between the analyte and a titrant.
Mean Purity (%) 99.599.699.3
Standard Deviation (%) 0.120.180.25
Relative Standard Deviation (%RSD) 0.120.180.25
Limit of Detection (LOD) ~0.05%[7]~0.01%[7]Not applicable
Limit of Quantification (LOQ) ~0.15%[7]~0.03%[7]Not applicable
Analysis Time per Sample ~15 minutes[7]~25 minutes[7]~10 minutes[7]
Sample Preparation Complexity Simple[7]ModerateSimple[7]
Structural Confirmation Simultaneously provides structural information.[7]Requires confirmation by other techniques.No structural information.
Need for Analyte-Specific Standard No[2]Yes (for accurate quantification of impurities)No
Traceability Directly traceable to SI units.[6]Traceable through certified reference materials.Traceable through certified reference materials.

Illustrative Data: The quantitative data presented is representative of typical performance for a small organic molecule like 4-Methyl-6-(phenylamino)nicotinaldehyde.

Experimental Protocol: Purity Determination of 4-Methyl-6-(phenylamino)nicotinaldehyde by qNMR

This section provides a detailed, step-by-step methodology for determining the purity of 4-Methyl-6-(phenylamino)nicotinaldehyde using qNMR.

Selection of Internal Standard

The choice of an internal standard is a critical step in qNMR.[8] An ideal internal standard should:

  • Have high purity (≥99%) and be chemically stable.[8]

  • Be soluble in the same deuterated solvent as the analyte.[8]

  • Possess NMR signals that do not overlap with those of the analyte or solvent.[3]

  • Have a known and accurately determined water content.[9]

For 4-Methyl-6-(phenylamino)nicotinaldehyde, Maleic Anhydride is a suitable internal standard when using DMSO-d6 as the solvent. Its sharp singlet in a relatively clear region of the spectrum allows for accurate integration.

Sample Preparation

Accurate gravimetric preparation is crucial for reliable qNMR results.[10]

  • Accurately weigh approximately 10 mg of 4-Methyl-6-(phenylamino)nicotinaldehyde into a clean, dry vial.

  • Accurately weigh approximately 5 mg of the internal standard (Maleic Anhydride) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

Optimized acquisition parameters are essential for quantitative accuracy.[11]

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Pulse Angle: Use a 90° pulse to ensure complete excitation of the magnetization.[3]

  • Relaxation Delay (d1): Set a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of both the analyte and the internal standard) to ensure full relaxation of all protons. This is a critical parameter for accurate quantification.[9]

  • Number of Scans: Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 250:1) for the signals of interest.

  • Temperature: Maintain a constant and accurately controlled temperature throughout the experiment.

Data Processing and Analysis

Careful and consistent data processing is vital for obtaining accurate results.[3]

  • Apply a zero-filling and an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the Free Induction Decay (FID).

  • Perform Fourier transformation.

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Perform baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the selected, well-resolved signals of both the analyte and the internal standard. The integration region should be wide enough to encompass the entire peak, including any ¹³C satellites if they are to be included consistently for all signals.[3]

  • Use the integral values and the masses of the analyte and internal standard in the purity calculation formula.

Visualizing the Workflow

The following diagram illustrates the key steps in the qNMR purity determination workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Optimized NMR Parameters (90° pulse, long d1) transfer->setup acquire Acquire FID setup->acquire process Process FID (FT, Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Discussion: Causality Behind Experimental Choices

The rationale behind the stringent experimental protocol for qNMR is to minimize systematic and random errors, ensuring the trustworthiness and validity of the results.

  • Choice of Internal Standard: Selecting an internal standard with non-overlapping signals is crucial to prevent signal distortion and inaccurate integration.[3] High purity of the standard is essential as any error in its stated purity will directly propagate to the calculated purity of the analyte.[9]

  • Accurate Weighing: Gravimetric errors are a primary source of uncertainty in qNMR. Using a calibrated, high-precision balance is non-negotiable.[10]

  • Complete Dissolution: Incomplete dissolution leads to sample inhomogeneity, causing line broadening and inaccurate integrals.[8]

  • Optimized Relaxation Delay: A sufficiently long relaxation delay is arguably the most critical acquisition parameter. Inadequate relaxation leads to signal saturation, particularly for nuclei with long T1 values, resulting in underestimated integrals and inaccurate purity values.[9]

  • Consistent Data Processing: The parameters used for phasing, baseline correction, and integration must be applied consistently across all spectra to ensure comparability and minimize operator-dependent variability.[3]

Comparison of Analytical Techniques: A Logical Framework

The decision to use qNMR, HPLC, or titration should be based on a logical assessment of the analytical needs.

G cluster_methods Analytical Method Selection cluster_attributes Key Attributes start Purity Analysis Required for 4-Methyl-6-(phenylamino)nicotinaldehyde qnmr qNMR start->qnmr Need for absolute purity and structural identity hplc HPLC-UV start->hplc Need for impurity profiling and high sensitivity titration Potentiometric Titration start->titration Need for rapid, low-cost assay of total basic content primary Primary Method (SI Traceable) qnmr->primary structural Structural Confirmation qnmr->structural sensitivity High Sensitivity for Trace Impurities hplc->sensitivity cost Low Cost Assay titration->cost

Caption: Decision framework for selecting a purity analysis method.

Conclusion and Recommendations

For the definitive purity assessment of 4-Methyl-6-(phenylamino)nicotinaldehyde, particularly for its use as a reference material or in late-stage drug development, quantitative NMR is the recommended technique . Its nature as a primary ratio method provides a direct and accurate measure of purity without the need for an identical standard.[7] The ability of qNMR to simultaneously confirm the structure of the analyte and quantify impurities provides a level of confidence that is unmatched by other techniques.[7]

High-Performance Liquid Chromatography (HPLC) remains the workhorse for routine quality control, especially for monitoring trace impurities and degradation products due to its higher sensitivity.[7][12] However, for accurate quantification of impurities by HPLC, corresponding reference standards are often required.

Potentiometric titration is a cost-effective and precise method for determining the total basic content of the molecule. While rapid and simple, it lacks the specificity to distinguish between the main component and any basic impurities.[7]

For a comprehensive and robust purity assessment, an orthogonal approach combining qNMR with a high-sensitivity chromatographic technique like HPLC is often the most rigorous strategy, as mandated by regulatory bodies like the ICH.[13][14] This ensures that the purity value is well-substantiated and that any potential impurities are thoroughly characterized.

References

  • United States Pharmacopeia. General Chapters: <761> NUCLEAR MAGNETIC RESONANCE.
  • ResolveMass Laboratories Inc.
  • BenchChem. A Comparative Guide to the Purity Assessment of Angelic Acid: qNMR vs.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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  • Journal of Chemical Education.
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  • JEOL. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
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  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • Journal of Pharmaceutical and Biomedical Analysis.
  • USP. Proposed Revision to USP 761 Nuclear Magnetic Resonance Spectroscopy.
  • AWS.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • USP-NF. 〈761〉 Nuclear Magnetic Resonance Spectroscopy.
  • ICH. Quality Guidelines.
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  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video).
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  • Journal of Medicinal Chemistry.
  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid.
  • qNMR Exchange.
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  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 4-Methyl-6-(phenylamino)nicotinaldehyde

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-Methyl-6-(phenylamino)nicotinaldehyde. As a specialty chemical, its toxicological and environmental properties may not be f...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, step-by-step protocol for the safe handling and disposal of 4-Methyl-6-(phenylamino)nicotinaldehyde. As a specialty chemical, its toxicological and environmental properties may not be fully characterized. Therefore, this guide is built upon a foundation of established safety principles for analogous chemical structures, including substituted aminopyridines, aromatic aldehydes, and aniline derivatives. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.

Hazard Assessment and Characterization

Given the absence of a specific Safety Data Sheet (SDS) for 4-Methyl-6-(phenylamino)nicotinaldehyde, a conservative approach to hazard assessment is mandatory. The molecule's structure suggests several potential hazards based on its functional groups:

  • Phenylamino Group: Aromatic amines are a class of compounds known for their potential toxicity, including skin sensitization, and in some cases, carcinogenicity.[1]

  • Nicotinaldehyde (substituted pyridine): The pyridine ring, a nitrogen-containing heterocycle, can exhibit significant biological activity. Compounds like 4-Aminopyridine are known to be acutely toxic if swallowed, inhaled, or in contact with skin.[2][3][4]

  • Aldehyde Group: Aldehydes are often irritants to the skin, eyes, and respiratory tract.[5][6] Some are also skin sensitizers.[7][8]

Based on these structural analogs, 4-Methyl-6-(phenylamino)nicotinaldehyde must be treated as a hazardous substance with potential for acute toxicity, skin and eye irritation, and long-term environmental effects.[3][7]

Potential Hazard Structural Basis Primary Safety Concern Recommended Handling Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Phenylamino, Pyridine MoietyFatal or toxic if swallowed, inhaled, or absorbed through the skin.[2][3]Handle exclusively in a certified chemical fume hood. Use appropriate PPE at all times.
Skin Corrosion/Irritation Aldehyde, PhenylaminoMay cause skin irritation or severe burns upon contact.[7][9]Avoid all skin contact. Use chemically resistant gloves and a lab coat.
Serious Eye Damage/Irritation Aldehyde, PhenylaminoMay cause serious and potentially irreversible eye damage.[7][8][9]Wear safety glasses with side shields or chemical splash goggles.[10]
Skin Sensitization Aldehyde, PhenylaminoMay cause an allergic skin reaction after repeated exposure.[7][8]Change gloves immediately if contaminated.
Aquatic Toxicity Phenylamino, Pyridine MoietyPotentially toxic to aquatic life with long-lasting effects.[7][11]Do not dispose of down the drain or in regular trash.[12][13]

Regulatory Compliance Framework

All chemical waste disposal is governed by strict federal and local regulations. In the United States, the primary regulatory bodies are:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from "cradle to grave."[12][14] This includes regulations on waste characterization, container management, and disposal methods.

  • Occupational Safety and Health Administration (OSHA): OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan (CHP).[15][16][17] This plan must include procedures for the safe handling and disposal of hazardous chemicals.

Your institution's Environmental Health & Safety (EHS) office is your primary resource for ensuring compliance with these regulations.[18] Always consult your EHS office before implementing any waste disposal protocol.

Required Personal Protective Equipment (PPE)

Given the assessed hazards, the following minimum PPE is required when handling 4-Methyl-6-(phenylamino)nicotinaldehyde in any form (pure compound, solutions, or waste):

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. If direct contact or immersion is possible, heavier gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contamination.[2]

  • Eye Protection: Chemical splash goggles are required. Safety glasses with side shields may be acceptable for handling very small quantities of dilute solutions, but goggles provide superior protection.[10]

  • Skin and Body Protection: A flame-retardant laboratory coat must be worn and fully buttoned. Ensure clothing fully covers the legs; open-toed shoes are strictly prohibited.

  • Respiratory Protection: All handling of solid material or concentrated solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

Spill Management Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert all personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Assess the Spill: Do not attempt to clean a spill if you are not trained to do so, if the spill is too large for you to handle safely, or if you lack the necessary spill-kit materials. In such cases, contact your institution's EHS emergency line immediately.

  • Small Spill Cleanup (if trained):

    • Ensure you are wearing the full PPE detailed in Section 3.

    • Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels to absorb large quantities of liquid.[8]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

    • All materials used for cleanup (absorbent, contaminated gloves, etc.) must be disposed of as hazardous waste.[19]

Waste Collection and Segregation: A Step-by-Step Guide

Proper collection and segregation at the point of generation are the most critical steps in the disposal process.[15] This prevents dangerous chemical reactions and ensures the waste can be managed safely by disposal facilities.

Step 1: Select the Appropriate Waste Container
  • Compatibility: The container must be chemically compatible with 4-Methyl-6-(phenylamino)nicotinaldehyde and any solvents used. A high-density polyethylene (HDPE) or glass container is typically appropriate.[20] The original product container, once empty, can be a good choice for collecting the waste.[20]

  • Condition: The container must be in good condition, free from cracks or leaks, and have a secure, screw-top lid.[18][21] Do not use beakers with parafilm or flasks with stoppers for waste accumulation.[22]

  • Size: Choose a container size appropriate for the volume of waste you anticipate generating to avoid leaving large, half-full containers in the lab for extended periods.

Step 2: Label the Waste Container Correctly

Improper labeling is one of the most common regulatory violations. As soon as you designate a container for waste, it must be labeled.[18] The label must include:

  • The words "Hazardous Waste" .[14][18][21]

  • The full chemical name(s) of all contents. Do not use abbreviations or chemical formulas.[18][22] List all components, including solvents and water, with estimated percentages.

  • A clear indication of the associated hazards (e.g., "Toxic," "Irritant"). Checkboxes for Flammable, Corrosive, Reactive, and Toxic are often included on pre-printed labels provided by EHS.[13][21]

Step 3: Accumulate Waste Safely
  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when adding waste.[18][20][22][23] Leaving a funnel in the container is a violation.

  • Segregate Incompatibles: Store the waste container for 4-Methyl-6-(phenylamino)nicotinaldehyde separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[4][11][24] Use secondary containment (such as a plastic tub) to prevent mixing in case of a leak.[23]

  • Location: The waste container should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of laboratory personnel.[13][14][18]

Final Disposal Procedure

The following workflow outlines the decision-making process for the final disposal of 4-Methyl-6-(phenylamino)nicotinaldehyde waste. The primary and most recommended pathway is collection by a certified hazardous waste disposal service.

G Disposal Workflow for 4-Methyl-6-(phenylamino)nicotinaldehyde A Waste Generated (Pure solid, solution, or contaminated material) B Is the container properly selected and labeled according to Section 5? A->B C Correctly label and select a compatible container. B->C No D Place waste in the labeled, closed container within a designated Satellite Accumulation Area (SAA). B->D Yes C->D E Is the container >90% full? D->E F Continue to accumulate waste safely. Keep container closed and segregated. E->F No G Arrange for disposal. Contact your institution's EHS office to schedule a chemical waste pickup. E->G Yes F->E H EHS transports waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition (e.g., incineration). G->H

Caption: Decision workflow for safe collection and disposal.

Step-by-Step Protocol:
  • Generation: As waste containing 4-Methyl-6-(phenylamino)nicotinaldehyde is generated, immediately transfer it to your designated, pre-labeled hazardous waste container.

  • Accumulation: Store the sealed container in your Satellite Accumulation Area, adhering to all safety and segregation requirements. Do not mix this waste stream with other incompatible wastes.[15]

  • Request for Pickup: Once the container is approximately 90% full, contact your institution's EHS department to schedule a waste pickup.[18] Follow their specific procedures for making a request, which may involve an online form or a phone call.

  • Documentation: Maintain any records required by your institution or regulatory agencies regarding the generation and disposal of this hazardous waste.

  • Professional Disposal: Your EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic compound is high-temperature incineration, which ensures complete destruction.[19][25][26]

Note on In-Lab Treatment: While chemical deactivation (e.g., oxidation of the aldehyde group) may be possible, it is not recommended as a standard procedure.[27][28] Such treatments can produce byproducts of unknown toxicity, and incomplete reactions can pose significant hazards. On-site treatment of hazardous waste is a regulated activity and should only be performed with the explicit approval and oversight of your EHS department.[28]

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 4-Methyl-6-(phenylamino)nicotinaldehyde, protecting yourself, your colleagues, and the environment.

References

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Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 4-Methyl-6-(phenylamino)nicotinaldehyde

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 4-Methyl-6-(phenylamino)nicotinaldehyde. The procedural guidance herein is derived from a conservative risk ass...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling 4-Methyl-6-(phenylamino)nicotinaldehyde. The procedural guidance herein is derived from a conservative risk assessment based on the compound's constituent chemical moieties: a nicotinaldehyde core and a phenylamino substituent. Given the absence of a specific Safety Data Sheet (SDS) for this novel compound, we will operate under the principle of treating it with the caution merited by its potentially hazardous structural alerts. This guide is designed to empower researchers, scientists, and drug development professionals to work safely, ensuring both personal protection and data integrity.

Hazard Assessment: A Structurally-Informed Approach

The chemical structure of 4-Methyl-6-(phenylamino)nicotinaldehyde contains functional groups that necessitate a stringent approach to safety. Our operational plan is based on the known hazards of analogous compounds.

  • Aldehyde Group: Aldehydes can be irritants to the skin, eyes, and respiratory tract.[1][2] Volatile aldehydes, in particular, require handling in controlled ventilation to minimize inhalation exposure.[3][4] Some aldehydes are also known to form explosive peroxides upon prolonged exposure to air.[5]

  • Aromatic Amine (Phenylamino): Aromatic amines as a class of compounds can possess toxicological concerns, including potential skin sensitization.

  • Pyridine Core: Pyridine-based compounds can be irritants and may be harmful if inhaled or swallowed.[6][7]

Based on this analysis, we will assume 4-Methyl-6-(phenylamino)nicotinaldehyde may be a skin, eye, and respiratory irritant, a potential skin sensitizer, and harmful if ingested or inhaled.

Table 1: Inferred Hazard Profile and Primary Controls
Potential Hazard Structural Basis Primary Engineering/Administrative Control
Respiratory Irritation / Inhalation Toxicity Aldehyde, PyridineAll handling of the compound must be performed within a certified chemical fume hood.[3][4][8]
Skin Irritation / Sensitization Aldehyde, Aromatic AmineDirect skin contact must be avoided through the use of appropriate chemical-resistant gloves and body protection.[1][5]
Serious Eye Irritation / Damage Aldehyde, PyridineEye exposure must be prevented with chemical splash goggles and, for higher-risk procedures, a full-face shield.[7][9]
Ingestion Toxicity Aldehyde, PyridineProhibit eating, drinking, and smoking in the laboratory. Wash hands thoroughly after handling.[3][8]
Flammability Aldehyde/Pyridine MoietyKeep away from heat, sparks, and open flames.[7][10] Store in a cool, well-ventilated area.[1]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the final barrier between the researcher and the chemical hazard. It must be chosen deliberately and used consistently. The following protocol outlines the minimum required PPE.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety goggles are mandatory at all times when handling the chemical in any form (solid or solution).[9] Goggles provide a full seal around the eyes, protecting against splashes and vapors more effectively than safety glasses.

    • Required for Splash Risks: When transferring solutions, performing reactions with the potential for splashing, or handling quantities greater than a few grams, a full-face shield must be worn over safety goggles.[3][9][11]

  • Hand Protection:

    • Glove Selection: Due to the compound's aromatic and amine functionalities, nitrile gloves are a suitable choice for incidental contact. However, for prolonged handling or when working with concentrated solutions, heavier-duty gloves such as neoprene or butyl rubber are recommended.[3][11] Always check the glove manufacturer's compatibility chart for the specific solvents being used.

    • Best Practice: Double-gloving (wearing two pairs of nitrile gloves) is a highly recommended practice. This provides a significant increase in protection against undetected pinholes and allows for the safe removal of the outer glove immediately following a contamination event.

  • Body Protection:

    • A flame-resistant lab coat is the minimum requirement and must be kept fully buttoned with sleeves rolled down.[3]

    • For procedures involving larger quantities or a significant risk of splashing, a chemical-resistant apron worn over the lab coat is required.[3][9]

    • Full-length pants and closed-toe shoes are mandatory laboratory attire and form the base layer of protection.[4]

  • Respiratory Protection:

    • Primary Control: A properly functioning chemical fume hood is the primary method for controlling inhalation exposure and must be used for all operations involving this compound.[4][8]

    • Secondary Control: Respirators should not be necessary if work is conducted within a fume hood. In the rare event that engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with organic vapor cartridges may be required.[3][12] Use of a respirator necessitates enrollment in the institution's respiratory protection program, including medical evaluation and fit testing.[4]

Table 2: Recommended PPE for Common Laboratory Tasks
Task Eye/Face Protection Hand Protection Body Protection Respiratory Control
Weighing Solid (<1g) Safety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Preparing Stock Solutions Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical ApronChemical Fume Hood
Performing Reactions Safety Goggles & Face ShieldDouble Nitrile or Neoprene GlovesLab Coat & Chemical ApronChemical Fume Hood
Post-Reaction Workup Safety Goggles & Face ShieldDouble Nitrile or Neoprene GlovesLab Coat & Chemical ApronChemical Fume Hood
Minor Spill Cleanup Safety Goggles & Face ShieldNeoprene/Butyl GlovesLab Coat & Chemical ApronChemical Fume Hood

Procedural Guidance for Safe Handling

A disciplined workflow is critical to ensuring safety. The following steps provide a self-validating system for handling 4-Methyl-6-(phenylamino)nicotinaldehyde from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation:

    • Confirm the chemical fume hood has a current certification sticker.

    • Locate the nearest safety shower and eyewash station. Ensure the path is unobstructed.[13]

    • Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the containment area.

    • Prepare a designated hazardous waste container for all solid and liquid waste that will be generated.

  • Donning PPE:

    • Put on your lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Wash hands and dry them thoroughly.

    • Don the inner pair of gloves.

    • Don the outer pair of gloves, pulling the cuffs over the sleeves of the lab coat.

    • If required for the task, don a chemical apron and face shield.

  • Chemical Handling:

    • Perform all manipulations at least 6 inches inside the fume hood sash.

    • When weighing the solid, use a disposable weigh boat or tare a vial on the balance to avoid contaminating surfaces.

    • When adding solvents, pour slowly and carefully to avoid splashing.

    • Keep the primary container of the chemical tightly sealed when not in immediate use.[1]

  • Doffing PPE (Decontamination):

    • This sequence is critical to prevent cross-contamination.

    • Remove the outer pair of gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated hazardous waste container.

    • Remove the face shield and apron (if used).

    • Remove the inner pair of gloves using the same technique.

    • Remove the lab coat.

    • Remove safety goggles.

    • Wash hands and arms thoroughly with soap and water.[3]

Diagram: Safe Handling Workflow

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling (in Fume Hood) cluster_cleanup 3. Decontamination & Disposal cluster_doff 4. Final Steps prep_start Verify Fume Hood & Safety Equipment don_ppe Don Full PPE (Goggles, Double Gloves, Lab Coat) prep_start->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction / Use dissolve->react dispose_waste Segregate & Dispose of Contaminated Waste react->dispose_waste clean_area Decontaminate Work Area dispose_waste->clean_area doff_ppe Doff PPE in Correct Order (Outer Gloves First) clean_area->doff_ppe wash_hands Thoroughly Wash Hands doff_ppe->wash_hands end_node Safe Completion wash_hands->end_node End of Procedure

Caption: Workflow for the safe handling of 4-Methyl-6-(phenylamino)nicotinaldehyde.

Spill Management and Disposal Plan

Accidents can happen, and a prepared response is essential.

  • Minor Spill (Contained within the Fume Hood):

    • Alert: Alert nearby personnel.

    • Contain: Use a commercial spill kit absorbent or vermiculite to cover the spill.[14] Work from the outside of the spill inward.[3]

    • Clean: Once absorbed, carefully sweep up the material using non-sparking tools and place it in a clearly labeled hazardous waste container.[3][10]

    • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.[3]

    • Dispose: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.[3]

  • Major Spill (Outside of a Fume Hood):

    • Evacuate: Immediately evacuate the area.[3]

    • Alert: Alert your supervisor and institutional Environmental Health & Safety (EHS) department.

    • Secure: If safe to do so, close the doors to the laboratory to contain the vapors.

    • Do not attempt to clean up a major spill yourself unless you are trained and equipped to do so.

  • Waste Disposal:

    • All materials contaminated with 4-Methyl-6-(phenylamino)nicotinaldehyde are considered hazardous waste. This includes empty containers, gloves, weigh boats, absorbent materials, and contaminated labware.

    • Collect all waste in a designated, sealed, and clearly labeled container. The label should include the full chemical name and the words "Hazardous Waste".

    • Follow all institutional and local regulations for hazardous waste disposal.[1][15]

This guide provides a robust framework for the safe handling of 4-Methyl-6-(phenylamino)nicotinaldehyde. By understanding the potential hazards and adhering to these procedural controls, you can build a culture of safety and trust within your laboratory.

References

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  • University of Nebraska-Lincoln Environmental Health and Safety. (2022, November). Personal Protective Equipment for Chemical Exposures (SOP).
  • Fisher Scientific. (2014, September 19). SAFETY DATA SHEET - 6-Phenylnicotinaldehyde.
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